6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Description
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Properties
IUPAC Name |
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSPLWUFBLCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390237 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-50-9 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Abstract: This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS No: 876717-50-9). This valuable aldehyde is a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 2,3-dihydro-1H-inden-6-ol. Each stage of the synthesis—O-ethylation via Williamson ether synthesis and subsequent regioselective formylation using the Vilsmeier-Haack reaction—is detailed with mechanistic insights, step-by-step protocols, and causality-driven explanations for experimental choices. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Strategic Overview & Retrosynthetic Analysis
The synthesis of this compound is most logically approached via a two-step sequence that builds the required functionality onto the indane core. The target molecule possesses an ethoxy group at the C6 position and a formyl group at the C5 position.
A retrosynthetic analysis reveals a clear and efficient pathway:
-
Disconnect 1 (C-C bond): The formyl group at C5 can be installed via an electrophilic aromatic substitution, specifically a Vilsmeier-Haack formylation . This reaction is highly effective on electron-rich aromatic rings. The precursor required for this step is therefore 6-ethoxy-2,3-dihydro-1H-indene . The ethoxy group at C6 is a strong ortho-, para-director. It will activate the aromatic ring and direct the incoming electrophile (the Vilsmeier reagent) to the less sterically hindered ortho-position, which is C5.
-
Disconnect 2 (C-O bond): The precursor, 6-ethoxy-2,3-dihydro-1H-indene, is an ether. This can be readily synthesized from the corresponding alcohol, 2,3-dihydro-1H-inden-6-ol (6-hydroxyindane), through a classic Williamson ether synthesis . This involves the deprotonation of the phenol to form a phenoxide, followed by an SN2 reaction with an ethylating agent.
This strategic approach utilizes two high-yielding, well-understood, and scalable named reactions, ensuring a reliable and efficient synthesis.
Caption: Retrosynthetic pathway for the target aldehyde.
Part I: Synthesis of 6-Ethoxy-2,3-dihydro-1H-indene (Precursor)
This initial stage focuses on the preparation of the key ether intermediate. The Williamson ether synthesis is the method of choice due to its reliability and operational simplicity.[1][2]
Principle & Causality
The reaction proceeds via an SN2 mechanism.[3][4]
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 2,3-dihydro-1H-inden-6-ol. This in-situ formation of the potassium phenoxide anion creates a potent nucleophile. K₂CO₃ is chosen for its low cost, ease of handling, and sufficient basicity to deprotonate phenols without causing unwanted side reactions.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the primary ethylating agent (e.g., ethyl iodide or ethyl bromide) in a classic SN2 fashion, displacing the halide and forming the ether linkage.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation (K⁺) while leaving the nucleophilic anion reactive, thus accelerating the SN2 reaction.[4]
Experimental Protocol: O-Ethylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount |
| 2,3-dihydro-1H-inden-6-ol | 134.18 | 1.0 | (user-defined) |
| Ethyl Iodide (EtI) | 155.97 | 1.2 | (calculated) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (calculated) |
| N,N-Dimethylformamide (DMF) | - | - | (solvent) |
| Diethyl Ether | - | - | (extraction) |
| 1M NaOH solution | - | - | (wash) |
| Brine | - | - | (wash) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (drying) |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydro-1H-inden-6-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add sufficient anhydrous DMF to dissolve the starting material and create a stirrable slurry.
-
Slowly add ethyl iodide (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or silica gel column chromatography to afford pure 6-ethoxy-2,3-dihydro-1H-indene.
Part II: Synthesis of this compound (Target Molecule)
The final step is the formylation of the electron-rich ether intermediate using the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for introducing aldehyde functionalities onto activated aromatic rings.[6][7][8]
Principle & Mechanism
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution where the electrophile, known as the Vilsmeier reagent , is generated in situ.[9][10]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[8] This is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 6-ethoxy-2,3-dihydro-1H-indene attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating nature of the C6-ethoxy group directs this attack preferentially to the less sterically hindered ortho position (C5).
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. Upon addition of water, it is readily hydrolyzed to yield the final aryl aldehyde product.[10]
Caption: Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount |
| 6-Ethoxy-2,3-dihydro-1H-indene | 162.23 | 1.0 | (user-defined) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | (calculated) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | (reagent/solvent) |
| Dichloromethane (DCM) | - | - | (solvent, optional) |
| Sodium Acetate (NaOAc) | 82.03 | ~5 | (for workup) |
| Ethyl Acetate or Diethyl Ether | - | - | (extraction) |
| Saturated NaHCO₃ solution | - | - | (wash) |
| Brine | - | - | (wash) |
| Anhydrous Na₂SO₄ | - | - | (drying) |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate amount of anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Prepare a solution of 6-ethoxy-2,3-dihydro-1H-indene (1.0 eq) in a minimal amount of DMF or an inert solvent like dichloromethane.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[9]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Then, slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH 7-8). This hydrolyzes the intermediate and neutralizes the acidic byproducts.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Extract the product into ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical & Spectroscopic Data:
| Property | Value |
| IUPAC Name | 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde[11] |
| CAS Number | 876717-50-9[] |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | (Expected) Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, -CHO), ~7.3 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.9 (t, 4H, Ar-CH₂-), ~2.1 (m, 2H, -CH₂-), ~1.4 (t, 3H, -OCH₂CH₃) ppm. (Predicted values based on structure) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (-CHO), ~160 (C-OEt), ~145 (Ar-C), ~130 (Ar-C), ~125 (Ar-C-CHO), ~115 (Ar-CH), ~110 (Ar-CH), ~65 (-OCH₂), ~33 (Ar-CH₂), ~32 (Ar-CH₂), ~25 (-CH₂-), ~15 (-CH₃) ppm. (Predicted values based on structure) |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~2850 & 2750 (Aldehyde C-H), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |
| Mass Spec (EI) | m/z 190 (M⁺), 161 (M⁺ - CHO), 147 (M⁺ - C₂H₅O) |
Conclusion
This guide outlines a robust and efficient two-step synthesis for this compound. The strategy leverages the Williamson ether synthesis for precursor formation followed by a regioselective Vilsmeier-Haack formylation. The detailed protocols and mechanistic explanations provide researchers with a solid foundation for the practical execution of this synthesis, enabling access to a versatile building block for further chemical exploration.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | C11H12O2 | CID 3159685 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: A Predictive and Interpretive Approach
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characterization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. In the absence of directly published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and related compounds.
Introduction: The Structural Significance of this compound
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitution pattern of this compound, featuring both an electron-donating ethoxy group and a reactive carbaldehyde function, makes it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is paramount in the drug discovery and development process, necessitating a thorough understanding of its spectroscopic properties. This guide provides a detailed predictive analysis of its spectral characteristics.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, ethoxy, and aldehyde protons.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Aromatic H-4 | 7.5 - 7.7 | Singlet (s) | - | This proton is ortho to the electron-withdrawing aldehyde group and is thus shifted downfield. It has no adjacent protons to couple with. |
| Aromatic H-7 | 6.8 - 7.0 | Singlet (s) | - | This proton is ortho to the electron-donating ethoxy group, which shields it, causing an upfield shift compared to H-4. It also lacks adjacent protons for coupling. |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | ~7.0 | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the three methyl protons. |
| Aliphatic (C1-H₂) | 2.8 - 3.0 | Triplet (t) | ~7.5 | These benzylic protons are adjacent to the aromatic ring and the C2 methylene group. |
| Aliphatic (C3-H₂) | 2.8 - 3.0 | Triplet (t) | ~7.5 | These benzylic protons are adjacent to the aromatic ring and the C2 methylene group. |
| Aliphatic (C2-H₂) | 2.0 - 2.2 | Quintet (quin) | ~7.5 | These protons are coupled to the protons on C1 and C3. |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7.0 | The methyl protons of the ethoxy group are coupled to the adjacent methylene protons. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. The predicted spectrum of this compound would show distinct signals for each unique carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is significantly deshielded. |
| Aromatic C-6 (C-OEt) | 160 - 165 | This aromatic carbon is attached to the electron-donating ethoxy group, causing a strong downfield shift. |
| Aromatic C-3a & C-7a | 140 - 150 | These are quaternary carbons at the fusion of the two rings. |
| Aromatic C-5 (C-CHO) | 130 - 135 | This quaternary carbon is attached to the electron-withdrawing aldehyde group. |
| Aromatic C-4 | 125 - 130 | Aromatic CH carbon ortho to the aldehyde group. |
| Aromatic C-7 | 105 - 110 | Aromatic CH carbon ortho to the ethoxy group, showing significant shielding. |
| Ethoxy (-OCH₂) | 64 - 66 | The methylene carbon of the ethoxy group is attached to an oxygen atom. |
| Aliphatic C-1 & C-3 | 30 - 35 | Benzylic methylene carbons. |
| Aliphatic C-2 | 25 - 30 | Aliphatic methylene carbon. |
| Ethoxy (-CH₃) | 14 - 16 | The methyl carbon of the ethoxy group. |
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrument Parameters: Acquire the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Scan over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted FT-IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| Aldehydic C-H Stretch | 2820-2850 and 2720-2750 | Medium to Weak | The presence of two distinct bands is characteristic of an aldehyde C-H stretch. |
| Aromatic C-H Stretch | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |
| Aliphatic C-H Stretch | 2850-2980 | Medium to Strong | Stretching vibrations of the C-H bonds in the dihydroindene and ethoxy groups. |
| Carbonyl (C=O) Stretch | 1680-1700 | Strong | The carbonyl stretch of an aromatic aldehyde is typically in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[1] |
| Aromatic C=C Stretch | 1580-1620 | Medium to Strong | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| C-O Stretch (Ether) | 1200-1250 (asymmetric) and 1020-1080 (symmetric) | Strong | Characteristic stretches for the aryl-alkyl ether linkage of the ethoxy group. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For a related compound, 2,3-dihydro-1H-indene-5-carboxaldehyde, the base peak is observed at m/z 146, corresponding to the molecular ion.[2]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Mass Spectrometry Data and Interpretation
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₄O₂) is 190.24 g/mol . A prominent molecular ion peak is expected at m/z = 190.
-
Key Fragmentation Pathways:
-
Loss of H· (m/z = 189): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion.
-
Loss of ·CH₃ (m/z = 175): Loss of a methyl radical from the ethoxy group.
-
Loss of ·CH₂CH₃ (m/z = 161): Loss of an ethyl radical from the ethoxy group.
-
Loss of CO (m/z = 162): Decarbonylation is a common fragmentation pathway for aromatic aldehydes.
-
Loss of C₂H₄ (ethene) via McLafferty-type rearrangement (m/z = 162): Loss of ethene from the ethoxy group.
-
Predicted UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Dissolve a small amount of the compound in a UV-transparent solvent, such as ethanol or hexane, to prepare a dilute solution.
-
Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm.
Predicted UV-Vis Absorption and Interpretation
The chromophore in this molecule is the substituted benzaldehyde system. We can expect two main absorption bands:
-
π → π* transition: A strong absorption band is expected in the range of 250-290 nm. The conjugation of the aldehyde with the aromatic ring and the presence of the electron-donating ethoxy group will cause a bathochromic (red) shift compared to benzene.[1][3]
-
n → π* transition: A weaker absorption band is expected at a longer wavelength, typically in the range of 300-340 nm.[1] This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* anti-bonding orbital.
Visualization of Experimental Workflows
NMR Sample Preparation and Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (GC-MS) Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By applying fundamental principles and drawing comparisons with structurally related molecules, we have established the expected spectral features in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. This predictive analysis serves as a valuable tool for researchers in the synthesis and development of novel compounds based on the indane scaffold, enabling them to anticipate and interpret experimental data with a high degree of confidence.
References
An In-depth Technical Guide to the ¹H NMR Analysis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, a substituted dihydroindene, represents a class of compounds with significant potential as synthetic intermediates. The dihydroindene core is a privileged scaffold in medicinal chemistry, and the strategic placement of ethoxy and carbaldehyde functionalities offers versatile handles for further molecular elaboration. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this target molecule, moving beyond a simple data report to explain the causal relationships that govern the spectral output. Our approach is grounded in the principles of scientific integrity, ensuring that the predicted analysis serves as a self-validating framework for researchers.
The Structural Rationale: Predicting the ¹H NMR Spectrum
The structure of this compound presents a fascinating interplay of electronic and steric effects, which are directly observable in its ¹H NMR spectrum. By deconstructing the molecule into its constituent parts—the dihydroindene aliphatic rings, the substituted aromatic ring, the ethoxy group, and the aldehyde—we can predict the chemical shift, multiplicity, and integration of each proton signal with a high degree of confidence.
Core Structure and Proton Labeling
To facilitate a clear discussion, the protons of this compound are systematically labeled as shown in the diagram below.
Caption: Molecular structure and proton labeling for spectral assignment.
Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for the target molecule, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H(e) | ~9.85 | Singlet (s) | 1H | - |
| H(g) | ~7.50 | Singlet (s) | 1H | - |
| H(f) | ~7.05 | Singlet (s) | 1H | - |
| H(c) | ~4.15 | Quartet (q) | 2H | J(c,d) ≈ 7.0 |
| H(a') | ~2.95 | Triplet (t) | 2H | J(a',b) ≈ 7.5 |
| H(a) | ~2.95 | Triplet (t) | 2H | J(a,b) ≈ 7.5 |
| H(b) | ~2.10 | Quintet (quin) | 2H | J(b,a) ≈ 7.5, J(b,a') ≈ 7.5 |
| H(d) | ~1.45 | Triplet (t) | 3H | J(d,c) ≈ 7.0 |
In-depth Rationale for Spectral Predictions
-
Aldehyde Proton (H(e)): The proton attached to the carbonyl carbon of the aldehyde is significantly deshielded and is expected to appear far downfield. In aromatic aldehydes, this signal typically resonates between 9.5 and 10.0 ppm.[1][2] The electron-donating ethoxy group and the alkyl portion of the dihydroindene ring are unlikely to shift this value substantially.[3] It will appear as a sharp singlet as there are no adjacent protons within a three-bond coupling distance.
-
Aromatic Protons (H(f) and H(g)): The aromatic ring is trisubstituted, leaving two aromatic protons. Their chemical shifts are dictated by the electronic effects of the substituents. The ethoxy group is a strong electron-donating group (EDG) through resonance, which shields the ortho and para positions.[4] Conversely, the aldehyde group is a strong electron-withdrawing group (EWG), deshielding its ortho and para protons.
-
H(f) is ortho to the electron-donating ethoxy group and will therefore be shielded, appearing at a relatively upfield chemical shift for an aromatic proton, predicted around 7.05 ppm.[3]
-
H(g) is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding and a downfield shift to approximately 7.50 ppm.[5]
-
Due to their positions on the ring, H(f) and H(g) are not adjacent and will not exhibit spin-spin coupling to each other. Therefore, both are expected to appear as singlets.
-
-
Ethoxy Group Protons (H(c) and H(d)): This group will present a classic ethyl pattern.
-
The methylene protons H(c) , being directly attached to the deshielding oxygen atom, will resonate around 4.15 ppm.[3] They are coupled to the three methyl protons (H(d)), and according to the n+1 rule, will appear as a quartet (3+1=4).[6]
-
The methyl protons H(d) are further from the oxygen and will be found in the typical alkyl region, around 1.45 ppm. They are coupled to the two methylene protons (H(c)) and will thus be a triplet (2+1=3).[6] The coupling constant for both the quartet and the triplet will be identical, approximately 7.0 Hz.
-
-
Dihydroindene Aliphatic Protons (H(a), H(a'), and H(b)): These protons form a chain on the five-membered ring.
-
The protons H(a) and H(a') are on carbons adjacent to the aromatic ring (benzylic positions), which causes a downfield shift compared to a simple alkane. Based on data from similar dihydroindene structures, they are expected to resonate at approximately 2.95 ppm.[7][8] Both H(a) and H(a') are coupled to the H(b) protons and will appear as triplets, assuming equal coupling constants.
-
The H(b) protons are on the central carbon of the aliphatic chain. They are coupled to both H(a) and H(a') protons (four neighboring protons in total). This will result in a more complex multiplet, likely a quintet if the coupling constants are similar, centered around 2.10 ppm.[7][8] The typical vicinal coupling constant in such a system is around 6-8 Hz.[9]
-
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible experimental protocol is the cornerstone of reliable spectral data. The following procedure outlines the steps for preparing and acquiring the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulates can disrupt the magnetic field homogeneity, leading to broadened peaks.[5][11]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.
-
Spectral Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals, and determine the chemical shifts and multiplicities of each peak.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that can be predicted and interpreted with a high degree of accuracy. By understanding the fundamental principles of chemical shifts, coupling constants, and the electronic influence of substituents, researchers can confidently assign each signal in the spectrum, thereby confirming the identity and purity of this valuable synthetic intermediate. This guide serves as a comprehensive resource, blending theoretical prediction with practical, field-tested protocols to empower scientists in their research and development endeavors.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 1H-Indene, 2,3,4,5,6,7-hexahydro- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 1H-Indene, 2,3-dihydro-1,6-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral analysis, predictive data, and a robust experimental protocol.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, offering precise information about the carbon framework of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing insights into its electronic environment, hybridization, and connectivity. For a molecule such as this compound, which possesses a combination of aromatic, aliphatic, and functional group carbons, ¹³C NMR is indispensable for confirming its synthesis and purity.
Predicted ¹³C NMR Spectral Data for this compound
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carbaldehyde) | 190-195 | The carbonyl carbon of an aldehyde group is highly deshielded and typically appears in this downfield region.[1][2][3] |
| C6 (Aromatic, C-O) | 160-165 | The aromatic carbon attached to the electron-donating ethoxy group is expected to be significantly deshielded.[4] |
| C3a (Aromatic, Quaternary) | 145-150 | Aromatic quaternary carbon adjacent to the fused ring system. |
| C7a (Aromatic, Quaternary) | 140-145 | Aromatic quaternary carbon adjacent to the fused ring system. |
| C5 (Aromatic, C-CHO) | 130-135 | The ipso-carbon attached to the electron-withdrawing carbaldehyde group.[1] |
| C4 (Aromatic, C-H) | 110-115 | Aromatic methine carbon, influenced by both the ethoxy and carbaldehyde groups. |
| C7 (Aromatic, C-H) | 120-125 | Aromatic methine carbon. |
| O-C H₂-CH₃ (Ethoxy) | 63-68 | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen atom.[5] |
| C2 (Aliphatic) | 30-35 | Aliphatic methylene carbon in the five-membered ring. |
| C1/C3 (Aliphatic) | 25-30 | Aliphatic methylene carbons in the five-membered ring. |
| O-CH₂-C H₃ (Ethoxy) | 14-16 | The methyl carbon of the ethoxy group, appearing in the typical upfield region for alkyl carbons.[5] |
Note: The predicted chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS) at 0.0 ppm. The exact chemical shifts can be influenced by the solvent used for the NMR experiment.[6][7][8]
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound due to its excellent dissolving power for a wide range of organic molecules and its single carbon signal at approximately 77 ppm, which can serve as an internal reference.[9] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, particularly if solubility in CDCl₃ is an issue.
-
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount can be added, or the residual solvent peak can be used for referencing.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at ~77.16 ppm).
4. Spectral Analysis and Assignment:
-
Peak Picking: Identify and list all the peaks in the spectrum.
-
Assignment: Assign each peak to a specific carbon atom in the molecule using the predicted chemical shifts (Table 1) and by comparison with data from similar compounds. For unambiguous assignments, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR data.
Figure 1: A schematic representation of the experimental workflow for ¹³C NMR analysis.
Molecular Structure and Atom Numbering
The structure of this compound with the numbering scheme used for NMR assignment is shown below.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Mass spectrometry of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
An In-depth Technical Guide to the Mass Spectrometry of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical methodologies for the structural elucidation of this compound using mass spectrometry. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices, detailed protocols, and the interpretation of spectral data are discussed to provide a self-validating framework for analysis.
Introduction: The Analytical Imperative
This compound is a substituted indane derivative, a structural motif present in various biologically active molecules and pharmaceutical intermediates. Accurate characterization of such compounds is paramount for ensuring purity, verifying structure, and understanding metabolic pathways. Mass spectrometry serves as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.
This guide moves beyond a simple recitation of methods to explain the underlying chemical physics that dictates how this specific molecule ionizes and fragments. By understanding these principles, scientists can more effectively develop and interpret mass spectrometric data for this and structurally related compounds. We will focus on two complementary ionization methods: Electron Ionization (EI), a classic technique that provides a reproducible fragmentation "fingerprint," and Electrospray Ionization (ESI), a soft method ideal for unambiguous molecular weight determination and targeted fragmentation studies via tandem mass spectrometry (MS/MS).
Foundational Ionization Strategies: EI vs. ESI
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, as it dictates the nature and extent of the information obtained.
Electron Ionization (EI): Hard Fragmentation for Structural Detail
EI is a high-energy process where the gaseous analyte is bombarded with a beam of 70 eV electrons.[1] This energy far exceeds typical bond energies (approx. 3 eV), leading to significant and complex fragmentation. While this often prevents the observation of an intact molecular ion for fragile molecules, it generates a rich, reproducible fragmentation pattern that is invaluable for structural elucidation.[2][3] For a relatively stable aromatic compound like this compound, EI is an excellent choice for obtaining detailed structural information.[4]
Electrospray Ionization (ESI): Soft Ionization for Molecular Weight Confirmation
ESI is a soft ionization technique that generates ions from a liquid solution.[5][6] It is particularly effective for polar molecules and typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation.[5] This makes ESI the gold standard for confirming the molecular weight of a compound.[7] Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation of the selected [M+H]⁺ ion to gain structural information that is often complementary to that from EI.
Predicted Fragmentation Pathways
The following pathways are predicted based on established fragmentation rules for aromatic aldehydes, ethers, and indane derivatives.[8][9][10][11]
Electron Ionization (EI) Fragmentation
Upon 70 eV electron impact, the molecule will form a molecular ion (M⁺•) at m/z 190. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
-
α-Cleavage at the Aldehyde: Aromatic aldehydes commonly undergo cleavage of the C-H bond adjacent to the carbonyl group.[9][12] This results in the loss of a hydrogen radical (H•) to form a highly stable acylium ion at m/z 189 , which is often the base peak or a very intense peak in the spectrum.[10]
-
Benzylic/Ether Cleavage: The bond between the ethoxy group's ethyl substituent and the oxygen is a point of cleavage. Loss of an ethyl radical (•C₂H₅) results in an ion at m/z 161 .
-
Loss of Ethylene via Rearrangement: A common fragmentation pathway for aromatic ethyl ethers involves a rearrangement to eliminate a neutral molecule of ethylene (C₂H₄). This leads to the formation of a radical cation of the corresponding phenol at m/z 162 .
-
Combined Fragmentation: The prominent m/z 189 ion can subsequently lose a molecule of carbon monoxide (CO) to yield an ion at m/z 161 . This m/z 161 ion is therefore a "doublet" in terms of its origin, arising from two distinct pathways.
Caption: Predicted EI fragmentation of the target compound.
Electrospray Ionization (ESI) Tandem MS (MS/MS)
In positive ion mode ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 191 . Collision-induced dissociation (CID) of this precursor ion will primarily involve the loss of stable neutral molecules.
-
Loss of Ethylene: The most favorable fragmentation pathway for the protonated ether is the loss of a neutral ethylene molecule (C₂H₄), resulting in a protonated phenol-like fragment ion at m/z 163 . This is typically the most abundant fragment ion.
-
Loss of Ethanol: A less common pathway involves the loss of a neutral ethanol molecule (C₂H₅OH), which would lead to a fragment ion at m/z 145 .
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
Experimental Protocols
To acquire high-quality, reliable data, the following protocols are recommended.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution (ESI): Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
Working Solution (EI): Dilute the stock solution 1:100 in HPLC-grade dichloromethane or ethyl acetate to a final concentration of 10 µg/mL for GC-MS analysis.
GC-EI-MS Protocol
-
System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Methodology:
-
Injection: Inject 1 µL of the 10 µg/mL working solution.
-
GC Parameters:
-
Inlet: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 60 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters:
-
LC-ESI-MS/MS Protocol
-
System: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.
-
Methodology:
-
Infusion/Injection: Introduce the 1 µg/mL working solution via direct infusion at 10 µL/min or inject 5 µL onto an LC system.
-
LC Parameters (if used):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: Nitrogen at 325 °C and 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 191.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 191 and apply collision energy (e.g., 15-25 eV, requires optimization) to generate fragment ions.
-
-
Data Interpretation and Summary
The combination of EI and ESI data provides a robust and self-validating system for structural confirmation. ESI confirms the molecular weight is 190.24 Da via the [M+H]⁺ ion at m/z 191. EI provides the fragmentation fingerprint for structural detail.
Table 1: Summary of Predicted Key Ions
| Ionization Mode | Precursor m/z | Fragment m/z | Proposed Formula | Neutral Loss | Mechanistic Origin |
| EI | 190 (M⁺•) | 189 | C₁₂H₁₃O₂⁺ | H• | α-Cleavage of aldehyde proton |
| 190 (M⁺•) | 162 | C₁₀H₁₀O₂⁺• | C₂H₄ | Rearrangement and loss of ethylene | |
| 190 (M⁺•) | 161 | C₁₀H₉O₂⁺ | •C₂H₅ | Loss of ethyl radical from ethoxy | |
| 189 | 161 | C₁₁H₁₃O⁺ | CO | Decarbonylation of acylium ion | |
| ESI-MS/MS | 191 ([M+H]⁺) | 163 | C₁₀H₁₁O₂⁺ | C₂H₄ | Loss of neutral ethylene |
| 191 ([M+H]⁺) | 145 | C₉H₉O⁺ | C₂H₅OH | Loss of neutral ethanol |
By observing the molecular ion in EI (m/z 190) or the protonated molecule in ESI (m/z 191), the molecular formula is confirmed. The presence of the characteristic [M-H]⁺ peak at m/z 189 in the EI spectrum is strong evidence for an aromatic aldehyde. The subsequent loss of ethylene (to m/z 162 in EI, or to m/z 163 in ESI-MS/MS) is a definitive marker for the ethoxy substituent. This logical cross-validation between two different ionization methods provides high confidence in the final structural assignment.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. rroij.com [rroij.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. GCMS Section 6.11.4 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Chemical reactivity of the aldehyde group in 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The reactivity of its aldehyde functional group is of paramount importance for molecular elaboration and the generation of diverse chemical scaffolds. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this aldehyde and details key chemical transformations. We will explore the underlying mechanisms of these reactions and provide field-proven insights into optimizing reaction conditions. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the strategic design of synthetic routes and the efficient production of novel compounds.
Introduction: Structural and Electronic Profile
The chemical behavior of the aldehyde group in this compound is intricately modulated by the electronic and steric characteristics of the dihydroindene scaffold. The molecule's structure features an aldehyde group attached to a benzene ring, which is fused to a five-membered aliphatic ring. A key substituent is the ethoxy group at the 6-position, which is para to the aldehyde.
The ethoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density to the aromatic ring has a deactivating effect on the aldehyde's carbonyl carbon towards nucleophilic attack. The increased electron density on the benzene ring is delocalized to the carbonyl group, reducing its electrophilicity. Consequently, reactions involving nucleophilic addition to the carbonyl may require more forcing conditions or the use of potent nucleophiles compared to unsubstituted or electron-withdrawn aromatic aldehydes.
Sterically, the fused 2,3-dihydro-1H-indene ring system imparts a degree of steric hindrance around the aldehyde group. While not severely encumbered, the adjacent five-membered ring can influence the trajectory of incoming nucleophiles, potentially leading to diastereoselectivity in certain reactions. Understanding these electronic and steric effects is crucial for predicting reactivity and controlling reaction outcomes.
Key Chemical Transformations of the Aldehyde Group
The aldehyde functionality is one of the most versatile in organic chemistry, serving as a linchpin for a wide array of chemical transformations. Below, we detail the principal reactions of this compound, with a focus on mechanistic considerations and practical experimental protocols.
Oxidation to a Carboxylic Acid
The oxidation of the aldehyde to the corresponding carboxylic acid, 6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid, is a fundamental transformation often employed in the synthesis of bioactive molecules.
Mechanistic Insights:
The Pinnick oxidation, utilizing sodium chlorite (NaClO2) buffered with a phosphate salt and a chlorine scavenger, is a highly effective method for this transformation. The reaction proceeds via the formation of chlorous acid (HClO2) in situ, which then oxidizes the aldehyde. A key advantage of this method is its tolerance of other functional groups.
Experimental Protocol: Pinnick Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, approx. 5.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO2, approx. 1.5 eq) and sodium dihydrogen phosphate (NaH2PO4, approx. 1.5 eq) in water.
-
Reaction Execution: Slowly add the aqueous solution of NaClO2 and NaH2PO4 to the solution of the aldehyde at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.
Reduction to an Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (6-ethoxy-2,3-dihydro-1H-inden-5-yl)methanol, is a common step in synthetic sequences, for instance, to introduce a linker or a pharmacophore.
Mechanistic Insights:
Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation. The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the work-up to yield the alcohol. The mild nature of NaBH4 ensures that other reducible functional groups, if present and less reactive, remain untouched.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask cooled in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4, approx. 1.1 eq) portion-wise to the stirred solution.
-
Reaction Execution: Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the desired alcohol.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities. This reaction transforms the aldehyde into a primary, secondary, or tertiary amine, depending on the amine source used.
Mechanistic Insights:
The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction. The initial condensation of the aldehyde with a primary or secondary amine forms a carbinolamine, which then dehydrates to the imine (for primary amines) or iminium ion (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce this intermediate to the corresponding amine. STAB is particularly effective as it is less basic and more selective than other hydride reagents, allowing for a one-pot procedure.
Experimental Protocol: Reductive Amination with STAB
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE), add a small amount of acetic acid to catalyze imine formation.
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB, approx. 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature until completion.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, then wash, dry, and concentrate the organic phase. The crude product can be purified by column chromatography.
Wittig Reaction
The Wittig reaction is a cornerstone of C-C double bond formation, allowing for the conversion of the aldehyde into an alkene.
Mechanistic Insights:
The reaction involves a phosphorus ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Reaction Execution: To the resulting ylide solution, add a solution of this compound (1.0 eq) in dry THF dropwise at 0 °C.
-
Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Data Summary and Reaction Parameters
| Reaction Type | Key Reagents | Solvent(s) | Typical Temperature | Product Functional Group |
| Pinnick Oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/H2O | Room Temperature | Carboxylic Acid |
| Reduction | NaBH4 | Methanol or Ethanol | 0 °C to Room Temp. | Primary Alcohol |
| Reductive Amination | Amine, NaBH(OAc)3, Acetic Acid | DCM or DCE | Room Temperature | Amine (Primary, Secondary, or Tertiary) |
| Wittig Reaction | Phosphorus Ylide | THF | 0 °C to Room Temp. | Alkene |
Experimental Workflows and Logical Relationships
Diagram 1: Key Transformations of the Aldehyde Group
Caption: Synthetic pathways from the aldehyde.
Diagram 2: Reductive Amination Workflow
Caption: One-pot reductive amination process.
Conclusion
The aldehyde group of this compound, while electronically deactivated by the para-ethoxy substituent, remains a versatile handle for a multitude of chemical transformations crucial for the synthesis of complex molecules in drug discovery. A thorough understanding of the electronic and steric factors influencing its reactivity allows for the rational selection of reagents and reaction conditions to achieve desired synthetic outcomes. The protocols detailed in this guide for oxidation, reduction, reductive amination, and Wittig reactions provide a robust starting point for researchers to exploit the synthetic potential of this valuable building block. The self-validating nature of these established methodologies, coupled with careful reaction monitoring, will ensure reliable and reproducible results in the laboratory.
Stability Studies of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for designing and executing robust stability studies for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document, intended for researchers, scientists, and drug development professionals, outlines the core principles of chemical stability, details the practical execution of forced degradation and ICH-compliant stability studies, and discusses the development of stability-indicating analytical methods. By integrating established regulatory guidelines with fundamental chemical principles, this guide offers a scientifically rigorous approach to characterizing the stability profile of this specific aromatic aldehyde.
Part 1: Foundational Understanding of this compound
Molecular Profile
This compound is a bicyclic aromatic aldehyde. Its structure, comprising a dihydroindene core, an ethoxy substituent, and a carbaldehyde group, dictates its physicochemical properties and potential degradation pathways. The presence of the aldehyde functional group makes the molecule susceptible to oxidation, while the ethoxy group may be liable to hydrolysis under certain conditions. The aromatic ring system can also be a site for various reactions, including photo-degradation.
The Imperative of Stability Testing
Stability testing is a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound, these studies are essential to:
-
Identify potential degradation products that could impact safety and efficacy.
-
Elucidate the degradation pathways of the molecule.
-
Establish a re-test period or shelf life and recommend appropriate storage conditions.
-
Develop and validate a stability-indicating analytical method capable of separating and quantifying the parent compound from its degradants.
Part 2: Designing a Scientifically Sound Stability Program
A comprehensive stability program for this compound should encompass both forced degradation studies and long-term stability testing under conditions recommended by the International Council for Harmonisation (ICH).
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[3] These studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation:
-
Acid Hydrolysis: A solution of the drug substance in a suitable solvent (e.g., acetonitrile/water) is treated with an acid, such as 0.1 M HCl, and heated (e.g., at 60°C) for a defined period. The aldehyde functionality is generally stable to acid hydrolysis, but the ethoxy group could potentially undergo cleavage under forcing conditions.
-
Base Hydrolysis: The drug substance solution is treated with a base, such as 0.1 M NaOH, at room temperature. Aromatic aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding carboxylic acid and alcohol.[4]
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The aldehyde group is highly susceptible to oxidation, which would convert it to a carboxylic acid.[5][6]
-
Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 80°C) to assess its solid-state stability.
-
Photostability: The drug substance is exposed to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light to differentiate between thermal and photolytic degradation. Aromatic aldehydes can undergo various photochemical reactions upon irradiation.[7][8]
ICH-Compliant Stability Studies
Long-term, intermediate, and accelerated stability studies should be conducted according to the ICH Q1A(R2) guideline.[2][9][10] The choice of storage conditions depends on the climatic zone for which the drug is intended.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 1: ICH-Recommended Storage Conditions for Stability Studies. |
Part 3: Stability-Indicating Analytical Methodologies
A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products, process impurities, and any other potential interferents.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]
HPLC Method Development
A reversed-phase HPLC method is generally suitable for a molecule of this polarity.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase helps to ensure good peak shape for the parent compound and potential acidic or basic degradants. A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) will likely be necessary to elute both the parent compound and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times and can improve peak shape. |
| Detector | Photodiode Array (PDA) | Allows for the monitoring of multiple wavelengths and can be used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants. A detection wavelength of around 254 nm or the lambda max of the compound would be a good starting point. |
| Injection Volume | 10 µL | A typical injection volume. |
Degradant Identification with Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By determining the mass-to-charge ratio (m/z) of the degradants, valuable information about their molecular weight and elemental composition can be obtained. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to piece together the structure of the unknown compounds.
For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[14][15][16][17] The presence of the ethoxy group would likely lead to fragments corresponding to the loss of an ethyl radical (M-29) or ethylene (M-28).
Part 4: Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be hypothesized.
Caption: Hypothesized Degradation Pathways.
-
Oxidation: The most likely degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation) or by oxidizing agents.[6][18]
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can react to form the corresponding primary alcohol and carboxylic acid.[4]
-
Hydrolysis of the Ethoxy Group: Under harsh acidic or basic conditions, the ether linkage could be cleaved to yield the corresponding phenol.[19][20][21][22]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to a variety of complex reactions, including the formation of radical species, ring opening, or polymerization.[7][8][23]
Part 5: Data Interpretation and Reporting
The data generated from the stability studies should be systematically evaluated to determine the shelf life and appropriate storage conditions for this compound. This involves assessing the rate of degradation and the formation of impurities over time. All findings, including the detailed experimental procedures, analytical methods, validation data, and stability results, must be thoroughly documented in a comprehensive report suitable for regulatory submission.
Part 6: Conclusion
A thorough understanding of the stability of this compound is paramount for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, which integrates forced degradation studies, ICH-compliant long-term stability testing, and the development of a robust stability-indicating analytical method, provides a solid foundation for characterizing the degradation profile of this molecule. The insights gained from these studies will not only ensure regulatory compliance but also contribute to the development of a safe, effective, and stable drug product.
References
- 1. youtube.com [youtube.com]
- 2. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. GCMS Section 6.11.4 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. pnnl.gov [pnnl.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Starting materials for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Abstract: this compound is a valuable heterocyclic building block for the development of novel therapeutics. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This guide provides a comprehensive overview of the viable synthetic pathways to this target molecule, with a core focus on the selection and rationale of starting materials. We will explore the retrosynthetic logic, detail the key chemical transformations with mechanistic insights, and provide field-proven experimental protocols for researchers and drug development professionals.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound can be logically deconstructed into two primary strategic phases: the introduction of the aldehyde functionality and the construction of the core indane scaffold.
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich aromatic ring, such as an alkoxy-substituted indane, is the Vilsmeier-Haack reaction .[2][3] This immediately identifies the direct precursor as 5-ethoxy-2,3-dihydro-1H-indene (commonly known as 5-ethoxyindane).
The synthesis of 5-ethoxyindane itself is best achieved from its corresponding ketone, 5-ethoxy-1-indanone . The carbonyl group serves as a versatile handle for synthesis and can be efficiently removed in a subsequent reduction step. This indanone is typically formed via an intramolecular Friedel-Crafts acylation .[1][4] This multi-step approach offers a robust and adaptable pathway from simple, commercially available aromatic precursors.
The overall synthetic strategy is visualized below.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The ethoxy group in 5-ethoxyindane is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs the incoming electrophile to the ortho position (C-6), which is sterically accessible.
Starting Material: 5-Ethoxy-2,3-dihydro-1H-indene Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Mechanistic Rationale
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6] The activated aromatic ring of 5-ethoxyindane then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[3]
Caption: Workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-ethoxyindane (1.0 eq) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate, stirring until the aldehyde precipitates or separates.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.[6]
Part II: Synthesis of the 5-Ethoxyindane Core
The synthesis of the key precursor, 5-ethoxyindane, is most reliably achieved via a two-step sequence starting from 5-ethoxy-1-indanone: carbonyl reduction.
Synthesis of 5-Ethoxy-1-indanone
This intermediate is synthesized via intramolecular Friedel-Crafts acylation. While various starting materials can be envisioned, a practical route begins with commercially available 3-ethoxyphenol .
Pathway Overview:
-
Carboxylation: Convert 3-ethoxyphenol to 3-ethoxyphenylpropanoic acid. This can be achieved through various multi-step sequences, such as protection of the phenol, Grignard formation, carboxylation, and subsequent side-chain elaboration. A more direct, albeit classical, approach involves the Perkin or Knoevenagel condensation with a suitable carbonyl compound followed by reduction.
-
Cyclization: The resulting 3-(3-ethoxyphenyl)propanoic acid is then cyclized. The carboxylic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the five-membered ring of 5-ethoxy-1-indanone.[1][4]
Reduction of 5-Ethoxy-1-indanone to 5-Ethoxyindane
The deoxygenation of the aryl ketone is a critical step. The choice of method depends on the substrate's stability towards acid or base.
| Method | Starting Material | Key Reagents | Conditions | Suitability |
| Clemmensen Reduction | 5-Ethoxy-1-indanone | Zinc Amalgam (Zn(Hg)), conc. HCl | Acidic, Reflux | Ideal for acid-stable compounds.[7][8] |
| Wolff-Kishner Reduction | 5-Ethoxy-1-indanone | Hydrazine (N₂H₄), KOH or NaOH | Basic, High Temp. (~190°C) | Ideal for base-stable, acid-sensitive compounds.[9][10] |
Protocol: Clemmensen Reduction
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
Reaction Setup: To the freshly prepared amalgam, add water, concentrated hydrochloric acid (20 eq), and toluene. Add the 5-ethoxy-1-indanone (1.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be required during the reaction. Monitor by TLC.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or ether. Combine the organic layers, wash with water and sodium bicarbonate solution, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting 5-ethoxyindane by vacuum distillation or column chromatography.[11]
Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 5-ethoxy-1-indanone (1.0 eq), hydrazine hydrate (5.0 eq), potassium hydroxide (KOH, 10 eq), and diethylene glycol as the solvent.[9]
-
Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone in situ. Water will distill off.
-
Decomposition: Increase the temperature to 190-200 °C and maintain for 3-5 hours. Nitrogen gas will evolve as the hydrazone decomposes.[12][13]
-
Workup: Cool the reaction mixture, dilute with water, and extract with ether or hexane.
-
Purification: Wash the combined organic extracts with dilute HCl and then brine. Dry over Na₂SO₄, concentrate, and purify by vacuum distillation or column chromatography to yield 5-ethoxyindane.
Caption: Key reduction pathways from indanone to indane.
Summary of Key Starting Materials
The selection of the initial starting material is dictated by commercial availability, cost, and the efficiency of the subsequent synthetic steps.
| Pathway Stage | Key Starting Material | Rationale & Considerations |
| Formylation | 5-Ethoxy-2,3-dihydro-1H-indene | Direct precursor. The ethoxy group is a powerful ortho-directing activator for the Vilsmeier-Haack reaction. |
| Indane Formation | 5-Ethoxy-1-indanone | The ketone is readily reduced to the target indane using standard, high-yielding methodologies (Clemmensen or Wolff-Kishner). |
| Indanone Formation | 3-(3-Ethoxyphenyl)propanoic acid | The ideal precursor for intramolecular Friedel-Crafts cyclization, ensuring correct regiochemistry of the ethoxy group. |
| Acid Synthesis | 3-Ethoxyphenol | A common and relatively inexpensive aromatic starting point that can be elaborated into the required propanoic acid side-chain. |
Conclusion
The synthesis of this compound is a well-defined process rooted in fundamental organic reactions. A robust and scalable approach begins with a simple precursor like 3-ethoxyphenol, which is converted to 3-(3-ethoxyphenyl)propanoic acid. Intramolecular Friedel-Crafts acylation yields the key intermediate, 5-ethoxy-1-indanone. Subsequent deoxygenation via Clemmensen or Wolff-Kishner reduction provides 5-ethoxyindane, which undergoes a final, regioselective Vilsmeier-Haack formylation to deliver the target molecule. The strategic selection of these starting materials and reaction pathways provides a clear and efficient route for obtaining this valuable synthetic intermediate for drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 876717-50-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological applications of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 876717-50-9). While direct and extensive research on this specific molecule is nascent, its core indane scaffold is a well-established "privileged structure" in medicinal chemistry. This guide leverages this broader context to extrapolate potential therapeutic applications and provides detailed, albeit hypothetical, experimental protocols for its investigation as a modulator of key biological targets. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related indane derivatives.
Introduction: The Promise of the Indane Scaffold
The indane chemical moiety, characterized by a benzene ring fused to a cyclopentane ring, is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a fixed orientation for pendant functional groups, facilitating high-affinity interactions with biological targets. This structural feature has led to the classification of the indane scaffold as a "privileged structure," one that is capable of binding to multiple, distinct biological receptors. This versatility is evidenced by the numerous indane-containing compounds that have been developed into successful therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
This compound (Figure 1) is a functionalized indane derivative that holds significant potential as a synthetic intermediate and a bioactive molecule in its own right. The presence of a reactive aldehyde group and an ethoxy substituent on the aromatic ring offers multiple avenues for chemical modification and SAR (Structure-Activity Relationship) studies. This guide will delve into the known properties of this compound, propose a viable synthetic route, and explore its potential as a therapeutic agent by providing detailed, exemplary experimental protocols.
Chemical and Physical Properties
This compound is a small molecule with the following key identifiers and properties:
| Property | Value |
| CAS Number | 876717-50-9 |
| IUPAC Name | This compound |
| Synonyms | 6-Ethoxy-5-indanecarbaldehyde |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Brown solid |
| Storage Conditions | Store at 0-8°C |
Proposed Synthesis: The Vilsmeier-Haack Reaction
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic rings. The ethoxy group on the indane ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable synthetic strategy.
The proposed reaction would proceed as follows:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is reacted with a suitable formamide, such as N,N-dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 6-ethoxy-2,3-dihydro-1H-indene attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate attached to the indane ring.
-
Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
Caption: Proposed Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
6-Ethoxy-2,3-dihydro-1H-indene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0°C under a nitrogen atmosphere, slowly add phosphorus oxychloride dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-ethoxy-2,3-dihydro-1H-indene in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Potential Biological Applications and Screening Methodologies
The indane scaffold is present in numerous bioactive molecules. Based on the activities of structurally related compounds, we can hypothesize several potential biological applications for this compound.
Neurodegenerative Diseases: Acetylcholinesterase Inhibition
Many indanone derivatives are potent acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in the management of Alzheimer's disease. The indane core can mimic the binding of acetylcholine in the active site of the enzyme.
Caption: Proposed mechanism of acetylcholinesterase inhibition by an indane derivative.
This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
Indane derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Caption: Proposed mechanism of COX enzyme inhibition by an indane derivative.
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX-1 or COX-2 enzyme.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
G-Protein Coupled Receptor (GPCR) Modulation
The rigid indane scaffold is also found in ligands for various G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a multitude of physiological processes.
Caption: General signaling pathway for a G-protein coupled receptor modulated by an indane ligand.
This assay measures the ability of the test compound to displace a known radiolabeled ligand from its binding site on a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
A specific radiolabeled ligand for the target GPCR
-
Test compound dissolved in DMSO
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Suppliers
This compound (CAS 876717-50-9) is available from several chemical suppliers, including:
-
BLDpharm
-
CymitQuimica
-
Combi-Blocks
-
Sigma-Aldrich
-
AbacipharmTech
-
Chem-Impex International
-
Matrix Scientific
-
Parchem
Conclusion
While this compound is a relatively understudied compound, its structural features, particularly the privileged indane scaffold, suggest significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a framework for investigating its potential biological activities. The detailed, albeit hypothetical, experimental protocols for assessing its efficacy as an acetylcholinesterase inhibitor, a COX inhibitor, and a GPCR modulator are intended to serve as a starting point for researchers. Further investigation into this and related indane derivatives is warranted to fully elucidate their therapeutic potential.
Methodological & Application
The Synthetic Utility of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic use of novel building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde emerges as a versatile scaffold, offering a unique combination of structural rigidity and synthetic handles for the elaboration of diverse chemical libraries. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this valuable intermediate.
The dihydroindene core provides a constrained bicyclic system that can effectively orient substituents in three-dimensional space, a crucial feature for optimizing interactions with biological targets. The presence of an ethoxy group at the 6-position and a formyl group at the 5-position on the aromatic ring imparts specific electronic properties and offers multiple avenues for chemical modification. This guide will detail the synthesis of the title compound and explore its application in key synthetic transformations relevant to medicinal chemistry programs.
I. Synthesis of this compound
The most direct and industrially scalable approach to the synthesis of this compound is the formylation of the readily available precursor, 5-ethoxy-2,3-dihydro-1H-indene. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2] This electrophilic aromatic substitution proceeds under mild conditions and is highly regioselective for the position para to the activating ethoxy group.
Protocol 1: Vilsmeier-Haack Formylation of 5-Ethoxy-2,3-dihydro-1H-indene
Reaction Scheme:
Figure 1: Synthesis of the target aldehyde via Vilsmeier-Haack reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| 5-Ethoxy-2,3-dihydro-1H-indene | 162.23 g/mol | 10.0 | 1.62 g |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 12.0 | 1.1 mL |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 12.0 | 0.93 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated sodium bicarbonate | - | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a stirred solution of DMF (0.93 mL, 12.0 mmol) in DCM (20 mL) at 0 °C under a nitrogen atmosphere, add POCl₃ (1.1 mL, 12.0 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-ethoxy-2,3-dihydro-1H-indene (1.62 g, 10.0 mmol) in DCM (30 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice (100 g) with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
II. Key Synthetic Transformations and Applications
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of biologically active molecules.
A. Reductive Amination: Accessing Amine Diversity
Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities, which can modulate the physicochemical properties and biological activity of a lead compound.[3][4] The reaction proceeds via the in situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction with a mild reducing agent, typically sodium triacetoxyborohydride.
Figure 2: Workflow for Reductive Amination.
Protocol 2: General Procedure for Reductive Amination
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| This compound | 190.24 g/mol | 1.0 | 190 mg |
| Primary/Secondary Amine | - | 1.1 | - |
| Sodium triacetoxyborohydride | 211.94 g/mol | 1.5 | 318 mg |
| Dichloroethane (DCE) or Methanol | - | - | 10 mL |
| Acetic Acid (optional) | - | catalytic | 1-2 drops |
Procedure:
-
To a solution of this compound (190 mg, 1.0 mmol) in DCE (10 mL), add the desired amine (1.1 mmol).
-
If the amine is used as a salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
B. Wittig Reaction: Olefination for Scaffold Extension
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5] In drug discovery, this reaction is frequently employed to link aromatic systems or to introduce conformationally restricted linkers between different parts of a molecule.
Protocol 3: Wittig Olefination
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| This compound | 190.24 g/mol | 1.0 | 190 mg |
| Substituted triphenylphosphonium bromide | - | 1.2 | - |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 g/mol | 1.2 | 48 mg |
| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL |
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend the substituted triphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).
-
Add sodium hydride (48 mg of a 60% dispersion, 1.2 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).
-
Cool the ylide solution to 0 °C and add a solution of this compound (190 mg, 1.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction by the addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
C. Pinnick Oxidation: Accessing the Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a critical transformation, as carboxylic acids are common functional groups in marketed drugs, often serving as key interaction points with biological targets or improving pharmacokinetic properties. The Pinnick oxidation is a mild and efficient method for this conversion, using sodium chlorite buffered with a phosphate salt.
Protocol 4: Pinnick Oxidation to the Carboxylic Acid
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| This compound | 190.24 g/mol | 1.0 | 190 mg |
| Sodium chlorite (NaClO₂) | 90.44 g/mol | 1.5 | 136 mg |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 g/mol | 1.5 | 180 mg |
| 2-Methyl-2-butene | 70.13 g/mol | 5.0 | 0.5 mL |
| tert-Butanol | - | - | 10 mL |
| Water | - | - | 2.5 mL |
Procedure:
-
Dissolve this compound (190 mg, 1.0 mmol) in tert-butanol (10 mL).
-
Add 2-methyl-2-butene (0.5 mL, 5.0 mmol) as a chlorine scavenger.
-
In a separate flask, dissolve sodium chlorite (136 mg, 1.5 mmol) and sodium dihydrogen phosphate (180 mg, 1.5 mmol) in water (2.5 mL).
-
Add the aqueous solution to the solution of the aldehyde dropwise at room temperature.
-
Stir the reaction for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
III. Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its rigid scaffold and strategically placed functional groups allow for the exploration of chemical space in a controlled and predictable manner. The protocols detailed herein for its synthesis and subsequent transformations provide a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies, paving the way for the discovery of new therapeutic agents.
IV. References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Chavan, S. P., et al. A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.
-
PubChem. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde. --INVALID-LINK--
-
Royal Society of Chemistry. Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives. --INVALID-LINK--
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. --INVALID-LINK--
-
ResearchGate. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. --INVALID-LINK--
-
ResearchGate. WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. --INVALID-LINK--
-
Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. --INVALID-LINK--
References
The Versatile Building Block: 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde in Modern Medicinal Chemistry
The indane scaffold, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is a well-established "privileged structure" in medicinal chemistry. Its inherent rigidity and the capacity for diverse functionalization on both the aromatic and aliphatic rings provide a robust platform for the design of potent and selective therapeutic agents. Within this esteemed class of molecules, 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde emerges as a particularly valuable building block, offering a unique combination of structural features and synthetic versatility that has been harnessed in the development of novel therapeutics, notably in the realms of oncology and inflammatory diseases.
This technical guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of complex, biologically active molecules, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Strategic Importance
The strategic value of this compound in drug design is rooted in its distinct molecular architecture. The ethoxy group at the 6-position and the carbaldehyde function at the 5-position of the indane core are pivotal for its utility.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C12H14O2 | Provides a good starting point for lead optimization without excessive molecular weight. |
| Molecular Weight | 190.24 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| Ethoxy Group | Electron-donating, lipophilic | Can enhance membrane permeability and metabolic stability. The ethoxy group can also participate in crucial hydrogen bond interactions with biological targets. |
| Aldehyde Group | Versatile chemical handle | Allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse pharmacophoric elements. |
| Indane Core | Rigid, three-dimensional scaffold | Restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.[1] |
The interplay of these features makes this molecule an attractive starting point for the synthesis of targeted therapies. The aldehyde serves as a key reaction site for building out molecular complexity, while the ethoxy-substituted indane core provides a stable and tunable anchor for interaction with biological macromolecules.
Synthesis of this compound
A robust and scalable synthesis of the title compound is essential for its widespread application. A common and effective method involves the Vilsmeier-Haack formylation of 5-ethoxy-2,3-dihydro-1H-indene. This reaction introduces the aldehyde group at the desired position on the aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize this compound from 5-ethoxy-2,3-dihydro-1H-indene.
Materials:
-
5-ethoxy-2,3-dihydro-1H-indene
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-ethoxy-2,3-dihydro-1H-indene (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial as the Vilsmeier reagent is sensitive to moisture.
-
The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.
-
The aqueous work-up with sodium acetate is necessary to hydrolyze the intermediate and neutralize the acidic reaction mixture.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indane scaffold can be effectively utilized to mimic the hinge-binding region of ATP in the kinase active site.
The aldehyde functionality of our building block is a versatile handle for introducing various heterocyclic systems that can engage in key hydrogen bonding interactions with the kinase hinge region.
Application Note: Synthesis of Indane-based Pyrimidine Kinase Inhibitors
This protocol outlines a general strategy for the synthesis of a library of indane-based pyrimidine kinase inhibitors, where the pyrimidine core is a common motif in many approved kinase inhibitors.
dot
Caption: Synthetic workflow for indane-pyrimidine kinase inhibitors.
Experimental Protocol: Synthesis of a 2-Amino-4-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)pyrimidine Derivative
Objective: To demonstrate the utility of this compound in the synthesis of a key intermediate for kinase inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Condensation: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the desired 2-amino-4-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)pyrimidine.
Rationale for Experimental Design:
-
The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride, generating the free guanidine base required for the condensation reaction.
-
The condensation reaction proceeds via a well-established pathway for pyrimidine synthesis from α,β-unsaturated aldehydes (or their precursors) and guanidine.
This pyrimidine intermediate can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions at the pyrimidine ring, to introduce additional diversity and optimize the pharmacological profile of the final kinase inhibitor.
Broader Applications and Future Perspectives
Beyond kinase inhibitors, the versatile nature of this compound makes it a valuable precursor for a range of other biologically active molecules. The aldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, further expanding its synthetic utility.
For instance, reductive amination of the aldehyde can lead to the synthesis of novel aminoindane derivatives, a class of compounds known to possess a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects.
References
Application Notes & Protocols: Strategic Aldol Condensations with 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde for Novel Scaffold Development
Introduction: The Synthetic Value of Indane Scaffolds and Aldol Condensations
In the landscape of medicinal chemistry and drug development, the indane scaffold is a privileged structural motif found in a variety of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing ligands that can interact with high specificity to biological targets. The functionalization of this core, particularly through the formation of new carbon-carbon bonds, is a critical step in the elaboration of novel molecular entities.
The aldol condensation is a cornerstone reaction in organic synthesis, revered for its ability to form carbon-carbon bonds, thereby enabling the construction of complex molecular architectures from simpler precursors.[1][2] This reaction, which can be catalyzed by either acid or base, involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[3] The versatility and broad applicability of the aldol condensation make it an indispensable tool in the synthesis of pharmaceuticals and other bioactive molecules.[4][5]
This application note provides a detailed protocol for the base-catalyzed aldol condensation of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde with a generic ketone (in this case, acetone, for illustrative purposes). It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and strategic considerations for adapting this methodology to a variety of ketone substrates.
Core Principles and Mechanistic Rationale
The base-catalyzed aldol condensation proceeds through a well-understood, multi-step mechanism.[6][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
-
Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-proton from a carbonyl compound (the nucleophile, in this case, acetone) to form a resonance-stabilized enolate.[9][10] This is often the rate-determining step, and the choice of base and solvent can significantly influence the equilibrium concentration of the enolate.
-
Nucleophilic Attack: The newly formed enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (this compound).[6][7] This step forges the crucial new carbon-carbon bond and results in an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol addition product.[6]
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone can undergo dehydration (elimination of a water molecule) to form a thermodynamically stable, conjugated α,β-unsaturated ketone.[9][3] This dehydration is often facile due to the formation of an extended conjugated system involving the aromatic ring of the indane moiety.
The following diagram illustrates the general workflow for this synthetic protocol.
Caption: General experimental workflow for aldol condensation.
Detailed Protocol: Synthesis of (E)-4-(6-Ethoxy-2,3-dihydro-1H-inden-5-yl)but-3-en-2-one
This protocol describes a representative crossed-aldol condensation between this compound and acetone.
Materials and Equipment:
-
This compound
-
Acetone (reagent grade)
-
Ethanol (95% or absolute)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for reactions requiring heat)
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions:
-
Sodium hydroxide is highly corrosive and can cause severe burns. [11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Ethanol and acetone are flammable liquids. [13] Perform the reaction in a well-ventilated fume hood, away from ignition sources.[14][15]
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10 mmol) of this compound in 20 mL of 95% ethanol. Stir until the aldehyde is completely dissolved.
-
Add 1.16 mL (20 mmol, 2 equivalents) of acetone to the ethanolic solution of the aldehyde. Stir to ensure a homogeneous mixture.
-
In a separate beaker, prepare the base solution by dissolving 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water. Caution: This dissolution is exothermic. Allow the solution to cool to room temperature.
-
-
Reaction Execution:
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred aldehyde/acetone solution over a period of 15-20 minutes at room temperature. A color change and the formation of a precipitate may be observed.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). Spot the starting aldehyde solution and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water (2 x 50 mL) to remove any residual sodium hydroxide and other water-soluble impurities.
-
Continue to pull a vacuum through the solid for 15-20 minutes to partially dry the product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary and Expected Outcome:
| Parameter | Expected Value | Notes |
| Reactant 1 | This compound | The electrophile. |
| Reactant 2 | Acetone | The enolizable ketone (nucleophile). |
| Catalyst | Sodium Hydroxide | A strong base to facilitate enolate formation. |
| Solvent | Ethanol/Water | A protic solvent system that dissolves reactants and catalyst. |
| Temperature | Room Temperature | Often sufficient for condensation with activated aldehydes. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Expected Yield | 75-90% | Yields can vary based on reaction scale and purity of reactants. |
| Product | (E)-4-(6-Ethoxy-2,3-dihydro-1H-inden-5-yl)but-3-en-2-one | An α,β-unsaturated ketone. |
Mechanistic Visualization
The following diagram outlines the chemical transformations in the base-catalyzed aldol condensation of this compound with acetone.
References
- 1. researchgate.net [researchgate.net]
- 2. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. ijrpr.com [ijrpr.com]
- 5. Reductive Aldol-type Reactions in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 12. CCOHS: Sodium Hydroxide [ccohs.ca]
- 13. Solved The Aldol Condensation Precautions: Acetone, ethanol | Chegg.com [chegg.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. carlroth.com [carlroth.com]
Application Note: A Detailed Protocol for the Wittig Olefination of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms a carbonyl group (from an aldehyde or ketone) into an alkene.[2][4] Its power lies in the unambiguous placement of the double bond, a feature that contrasts sharply with ambiguity from elimination reactions.
This application note provides a detailed protocol for the Wittig olefination of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, a substituted aromatic aldehyde. Such scaffolds are common in medicinal chemistry and materials science, making their functionalization a critical step in the development of novel compounds. We will explore the mechanistic underpinnings that govern stereoselectivity, provide step-by-step experimental procedures for generating both (E)- and (Z)-alkenes, and address the common challenge of product purification.
Mechanistic Rationale: Controlling Alkene Geometry
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon.[5] This forms a transient betaine or, more directly, a four-membered oxaphosphetane intermediate.[1][6] The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide (Ph₃P=O).
The stereochemical outcome of the reaction—that is, the formation of either the (E) or (Z) isomer of the alkene—is not arbitrary. It is dictated by the electronic nature of the 'R' group on the ylide. This provides the synthetic chemist with a powerful tool for controlling molecular geometry.[6][7]
-
Non-Stabilized Ylides (R = alkyl, H, aryl): These ylides are highly reactive. The reaction is typically under kinetic control, proceeding rapidly through an early transition state to form a cis-substituted oxaphosphetane. This intermediate preferentially decomposes to yield the (Z)-alkene .[6][8] These ylides require strong bases for their formation.[1][9]
-
Stabilized Ylides (R = CO₂R', COR', CN): These ylides are less reactive due to the delocalization of the negative charge by the electron-withdrawing group (EWG). The initial addition to the carbonyl is reversible, allowing the reaction to proceed under thermodynamic control. The more stable trans-substituted oxaphosphetane is favored, which subsequently decomposes to yield the (E)-alkene .[6][7][10] These ylides can be formed using weaker bases.[9]
Experimental Protocols
This section details the necessary steps, from the preparation of the essential phosphonium salt precursor to the final olefination reaction. Safety precautions, such as working under an inert atmosphere for moisture-sensitive reagents, should be strictly followed.
Part A: Preparation of the Phosphonium Salt Precursor
The Wittig ylide is generated from a corresponding phosphonium salt. This salt is typically synthesized via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[2][11]
Example: Synthesis of Methyltriphenylphosphonium Bromide
-
Setup: Add triphenylphosphine (1.0 eq) and a suitable solvent (e.g., toluene or acetonitrile) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reaction: Add bromomethane (1.1 eq). Caution: Bromomethane is toxic and volatile; handle only in a fume hood.
-
Heating: Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate (the phosphonium salt) will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum.
-
Storage: The resulting phosphonium salt is typically a stable white solid that should be stored in a desiccator.
Part B: The Wittig Reaction Workflow
The following diagram outlines the general workflow for the Wittig reaction.
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol aims to synthesize 6-ethoxy-1-(prop-1-en-1-yl)-2,3-dihydro-1H-indene with a predominance of the (Z)-isomer, using ethyltriphenylphosphonium bromide as the precursor.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (Example) |
| Ethyltriphenylphosphonium bromide | 371.25 | 1.2 | 2.23 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 1.1 | 2.64 mL |
| This compound | 190.24 | 1.0 | 0.95 g |
Procedure
-
Setup: Add the ethyltriphenylphosphonium bromide to an oven-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere. Add anhydrous THF (20 mL).
-
Ylide Generation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-BuLi dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Aldehyde Addition: Dissolve the this compound in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the aldehyde. The reaction is often complete within 1-4 hours.
-
Quenching & Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[12] Purification is typically achieved by flash column chromatography on silica gel.[13][14]
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol aims to synthesize ethyl (E)-3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)acrylate using the commercially available and air-stable (carbethoxymethylene)triphenylphosphorane.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (Example) |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.2 | 2.09 g |
| Dichloromethane (DCM) or Toluene | - | - | 30 mL |
| This compound | 190.24 | 1.0 | 0.95 g |
Procedure
-
Setup: Add the aldehyde and the stabilized ylide to a round-bottom flask with a magnetic stir bar. Add the solvent (DCM or toluene). An inert atmosphere is not strictly necessary but is good practice.
-
Reaction: Stir the mixture at room temperature. Stabilized ylides are less reactive, so gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC. These reactions can take anywhere from a few hours to overnight.
-
Workup & Purification: Once complete, cool the mixture and concentrate it under reduced pressure. The triphenylphosphine oxide byproduct will be present. While sometimes it can be precipitated by adding a nonpolar solvent like hexanes, flash column chromatography is the most reliable method for obtaining a pure product.[14][15]
An Important Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For researchers frequently performing olefination, especially for the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is a highly valuable alternative.[16][17] This reaction utilizes a phosphonate-stabilized carbanion instead of a phosphonium ylide.
Key Advantages of the HWE Reaction:
-
Simplified Purification: The byproduct is a dialkyl phosphate salt, which is water-soluble and easily removed by a simple aqueous extraction, often eliminating the need for chromatography.[16][18][19]
-
Higher Reactivity: The phosphonate carbanions are generally more nucleophilic than the corresponding stabilized ylides, allowing them to react efficiently with more hindered ketones.[17]
-
Excellent (E)-Selectivity: The HWE reaction almost exclusively yields the (E)-alkene, making it highly predictable.[17][19]
The main drawback is the potential need to synthesize the phosphonate ester reagent, though many are commercially available.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | Inactive ylide (moisture/air exposure for non-stabilized ylides). | Ensure anhydrous solvents and an inert atmosphere. Use freshly prepared or properly stored reagents. |
| Insufficiently strong base for ylide formation. | For non-stabilized ylides, use strong bases like n-BuLi, NaHMDS, or KHMDS.[9] | |
| Sterically hindered aldehyde or ketone. | Increase reaction temperature or time. Consider using the more reactive HWE reagent. | |
| Complex Product Mixture | Side reactions from a reactive ylide. | Add the aldehyde to the pre-formed ylide solution at a low temperature (0 °C or -78 °C) to control the reaction rate. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | Optimize chromatography conditions (try different solvent systems). Alternatively, convert the Ph₃P=O to a more polar salt with H₂O₂ or MeI before chromatography.[13] |
| Incorrect Stereoisomer | Wrong type of ylide used. | Use a non-stabilized ylide for (Z)-alkenes and a stabilized ylide or HWE reagent for (E)-alkenes. For (E)-alkenes from non-stabilized ylides, consider the Schlosser modification.[4][20] |
Conclusion
The Wittig reaction is an indispensable tool for the synthesis of alkenes from carbonyl compounds like this compound. By understanding the underlying mechanism, researchers can strategically select the appropriate ylide—stabilized or non-stabilized—to control the stereochemical outcome of the product alkene. While the removal of the triphenylphosphine oxide byproduct requires careful consideration during purification, the reliability and versatility of this reaction ensure its continued prominence in the field of organic synthesis. For applications demanding high (E)-selectivity and simplified workup, the Horner-Wadsworth-Emmons reaction presents a compelling and often superior alternative.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Wittig-Horner Reaction [organic-chemistry.org]
- 20. synarchive.com [synarchive.com]
Application Notes and Protocols for the Reductive Amination of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its power lies in the reliable and controlled formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1] This methodology circumvents many of a significant drawback of traditional N-alkylation with alkyl halides, namely the propensity for over-alkylation, which often leads to complex product mixtures and challenging purifications.[1]
The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[2] Its rigid bicyclic framework allows for a precise three-dimensional presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. The target molecule, 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, incorporates this valuable indane core, and its conversion to a diverse library of amines via reductive amination opens a direct path to novel chemical entities with potential therapeutic applications.
This document provides a comprehensive guide to the reductive amination of this compound, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, discuss process optimization and troubleshooting, and outline the expected analytical characterization of the resulting secondary amine products.
Mechanistic Insights: The "One-Pot" Transformation
The reductive amination of an aldehyde with a primary amine in the presence of sodium triacetoxyborohydride is a sequential, "one-pot" process that proceeds through two key stages: the formation of an iminium ion and its subsequent reduction.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Under the reaction conditions, which are often mildly acidic, the hemiaminal readily dehydrates to form an imine. Protonation of the imine nitrogen by a proton source, such as acetic acid which is often used as an additive, generates a highly electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride is a sterically hindered and electronically attenuated hydride source, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[3] The hydride transfer from the borohydride complex to the iminium carbon is the final step, yielding the desired secondary amine.
The overall transformation is depicted in the following mechanistic diagram:
Figure 1. Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of N-((6-Ethoxy-2,3-dihydro-1H-inden-5-yl)methyl)ethanamine
This protocol details a representative procedure for the reductive amination of this compound with ethylamine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Ethylamine (as a solution in THF or as the hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.2 M). Add ethylamine (1.1-1.5 eq). If using ethylamine hydrochloride, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Acid Catalyst: Add glacial acetic acid (1.0-1.2 eq) to the mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent product tailing.
Experimental Workflow Diagram:
Figure 2. Experimental Workflow for Reductive Amination.
Process Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for its mildness and selectivity for iminium ions over aldehydes.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde; therefore, the imine formation should be allowed to go to completion before its addition.[4] |
| Solvent | 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are preferred as they are aprotic and do not react with the borohydride reagent.[5] Tetrahydrofuran (THF) can also be used, though reactions may be slower.[6] |
| Acid Catalyst | Acetic acid is commonly used to catalyze iminium ion formation.[7] Generally, it is not strictly necessary for reactive aldehydes but can accelerate the reaction.[6] |
| Stoichiometry | A slight excess of the amine (1.1-1.5 eq) and the reducing agent (1.2-1.5 eq) is recommended to drive the reaction to completion. |
| Temperature | The reaction is typically performed at room temperature. Gentle heating (e.g., to 40 °C) may be employed for less reactive substrates, but this can also increase the rate of side reactions. |
Common Issues and Solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Inactive reducing agent (decomposed by moisture).- Sterically hindered or electron-poor amine. | - Extend the reaction time.- Use fresh, high-quality NaBH(OAc)₃.- Consider gentle heating or using a more reactive reducing agent like NaBH₃CN (with appropriate safety precautions). |
| Aldehyde Reduction | - Use of a non-selective reducing agent (e.g., NaBH₄ added too early). | - Use NaBH(OAc)₃.- If using NaBH₄, ensure complete imine formation before its addition. |
| Dialkylation of Amine | - The secondary amine product reacts with another molecule of the aldehyde. | - This is less common with NaBH(OAc)₃ as the reduction of the iminium ion is typically fast. If problematic, a two-step procedure (isolate the imine, then reduce) can be employed.[3] |
| Difficult Purification | - The product is very polar and streaks on silica gel. | - Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress the ionization of the amine. |
Characterization of the Final Product
The successful synthesis of N-((6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl)ethanamine can be confirmed by a combination of spectroscopic techniques.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Two singlets in the aromatic region (approx. 6.8-7.2 ppm).- Benzylic protons (-CH₂-N): A singlet or AB quartet around 3.7-4.0 ppm.- Ethoxy group: A quartet (approx. 4.0-4.2 ppm, -OCH₂-) and a triplet (approx. 1.4-1.5 ppm, -OCH₂CH₃ ).- Indane protons: Two triplets (or multiplets) for the benzylic CH₂ groups (approx. 2.8-3.0 ppm) and a multiplet for the central CH₂ (approx. 2.0-2.2 ppm).- N-Ethyl group: A quartet (approx. 2.6-2.8 ppm, -NCH₂-) and a triplet (approx. 1.1-1.2 ppm, -NCH₂CH₃ ).- N-H proton: A broad singlet (variable chemical shift, may not be observed). |
| ¹³C NMR | - Aromatic carbons: Signals in the 120-160 ppm region, including quaternary carbons for the substituted positions.- Benzylic carbon (-CH₂-N): A signal around 50-55 ppm.- Ethoxy group: Signals around 64 ppm (-OCH₂) and 15 ppm (-OCH₂C H₃).- Indane carbons: Signals in the aliphatic region (approx. 25-35 ppm).- N-Ethyl group: Signals around 45 ppm (-NCH₂) and 15 ppm (-NCH₂C H₃). |
| IR Spectroscopy | - N-H stretch: A weak to medium, sharp absorption band around 3300-3350 cm⁻¹ for the secondary amine.[8]- C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.- Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.- C-N stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ region.[9]- C-O stretch: A strong absorption for the ethoxy ether linkage around 1250 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An odd-numbered molecular ion peak, consistent with the presence of one nitrogen atom (the "Nitrogen Rule").- Major Fragmentation: Alpha-cleavage is expected, leading to the loss of an ethyl group from the nitrogen to form a stable benzylic iminium ion fragment. |
Conclusion
The reductive amination of this compound is a robust and efficient method for the synthesis of a diverse range of N-substituted indane derivatives. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding protocol suitable for library synthesis in a drug discovery context. By understanding the reaction mechanism, optimizing key parameters, and employing appropriate analytical techniques for characterization, researchers can confidently utilize this powerful transformation to generate novel molecules for biological evaluation.
References
- 1. EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. EP0335393A1 - Process for manufacture of N-(polyoxyalkyl)-N-(alkyl)amines - Google Patents [patents.google.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- [webbook.nist.gov]
- 8. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Scaffolds from 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde as a versatile starting material. The indane moiety is a recognized pharmacophore, and its incorporation into various heterocyclic systems opens avenues for the development of novel therapeutic agents and functional materials. We will explore established and efficient multi-component reactions (MCRs) to construct pyridine, pyrimidine, and thiophene rings, offering a strategic approach to library synthesis and lead optimization in drug discovery.
Introduction: The Strategic Value of the Indane Scaffold
The 2,3-dihydro-1H-indene core, fused to a benzene ring, presents a rigid, three-dimensional structure that is advantageous in medicinal chemistry for probing protein-ligand interactions. The specific starting material, this compound, offers several key features:
-
An aromatic aldehyde functional group, which is a versatile handle for a wide array of classical organic reactions.
-
An ethoxy group , an electron-donating substituent that can influence the reactivity of the aromatic ring and provide a potential site for further modification.
-
A dihydroindene backbone that imparts conformational rigidity and lipophilicity, desirable properties for modulating pharmacokinetic and pharmacodynamic profiles of drug candidates.
This document will focus on three powerful and atom-economical MCRs for the synthesis of heterocyclic derivatives from this starting material: the Hantzsch Pyridine Synthesis, the Biginelli Reaction for dihydropyrimidines, and the Gewald Aminothiophene Synthesis.
Part 1: Synthesis of Indane-Substituted Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP) scaffold.[1][2] DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[1] The reaction proceeds through a series of condensation and cyclization steps, offering a straightforward route to highly functionalized pyridine derivatives.[2][3]
Reaction Mechanism and Rationale
The mechanism of the Hantzsch synthesis involves two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the other equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the DHP ring. The choice of a β-ketoester, such as ethyl acetoacetate, allows for the introduction of ester functionalities at the 3- and 5-positions of the resulting pyridine ring, which can be further manipulated. While sterically hindered aldehydes can sometimes reduce the efficiency of the Hantzsch reaction, the planar nature of the indane-carbaldehyde should allow for good reactivity.[3]
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of indane-substituted dihydropyridines.
Protocol: Synthesis of Diethyl 4-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.90 g), ethyl acetoacetate (20 mmol, 2.60 g, 2.53 mL), and ammonium acetate (12 mmol, 0.92 g).
-
Add 30 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the mixture to reflux with continuous stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure dihydropyridine derivative.
| Parameter | Expected Value |
| Typical Yield | 75-85% |
| Reaction Time | 4-8 hours |
| Melting Point | Varies with purity |
| Appearance | Yellow crystalline solid |
Part 2: Synthesis of Indane-Substituted Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant therapeutic potential.[4][5] DHPMs are recognized for a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[6] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5]
Reaction Mechanism and Rationale
The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration afford the final DHPM product.[4] Aromatic aldehydes with electron-withdrawing substituents have been shown to result in good yields.[7] The ethoxy group on our starting material is electron-donating, which may slightly modulate the reactivity, but the reaction is generally robust for a wide range of aromatic aldehydes.[6]
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of indane-substituted dihydropyrimidines.
Protocol: Synthesis of Ethyl 4-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (95%)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, place this compound (10 mmol, 1.90 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).
-
Add 20 mL of 95% ethanol to the flask.
-
Add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
| Parameter | Expected Value |
| Typical Yield | 80-90% |
| Reaction Time | 3-5 hours |
| Catalyst | Conc. HCl (catalytic) |
| Appearance | White to off-white crystalline solid |
Part 3: Synthesis of Indane-Substituted Aminothiophenes via the Gewald Reaction
The Gewald reaction is a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[8] This one-pot, multi-component reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[9] The resulting 2-aminothiophene scaffold is a valuable building block in medicinal chemistry and materials science.[10]
Reaction Mechanism and Rationale
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the aldehyde and the α-cyanoester to form a stable intermediate. The addition of elemental sulfur, followed by cyclization and tautomerization, leads to the final 2-aminothiophene product.[8] The use of a base, such as morpholine or triethylamine, is crucial for facilitating the reaction. Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times.[8]
Experimental Workflow: Gewald Reaction
Caption: Workflow for the Gewald synthesis of indane-substituted aminothiophenes.
Protocol: Synthesis of Ethyl 2-amino-4-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)thiophene-3-carboxylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.90 g) and ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL) in 30 mL of ethanol.
-
To this solution, add powdered elemental sulfur (10 mmol, 0.32 g).
-
Add morpholine (10 mmol, 0.87 g, 0.87 mL) dropwise with stirring.
-
Warm the reaction mixture to 45-50 °C and stir for 2-4 hours. The reaction is typically accompanied by the evolution of hydrogen sulfide.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice and 5 mL of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Purify the crude product by recrystallization from ethanol.
| Parameter | Expected Value |
| Typical Yield | 70-80% |
| Reaction Time | 2-4 hours |
| Base | Morpholine |
| Appearance | Pale yellow to brown solid |
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a variety of heterocyclic compounds through well-established multi-component reactions. The protocols outlined in this guide for the Hantzsch, Biginelli, and Gewald reactions provide robust and efficient pathways to novel indane-substituted pyridines, pyrimidines, and thiophenes. These scaffolds are of significant interest in medicinal chemistry and drug discovery, and the methodologies presented here offer a solid foundation for further research and development in these areas.
References
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde in Fragrance Chemistry
An Application Guide for Researchers and Formulation Scientists
Introduction: The world of fragrance chemistry is perpetually in search of novel molecules that can impart unique character, enhance performance, and unlock new creative avenues. Aldehydes, as a class, have been revolutionary, providing the "sparkle" and diffusive lift that defined many iconic 20th-century perfumes.[1][2] They are organic compounds that can be found in natural materials or synthesized in a laboratory, offering a wide range of scents from waxy and soapy to citrusy and metallic.[3][4]
Within the vast landscape of aroma chemicals, the indane scaffold has emerged as a particularly fruitful backbone for materials possessing desirable woody, amber, and musky characteristics.[5][6][7] This guide focuses on a specific, promising molecule: 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS No. 876717-50-9).[8] By combining the functional reactivity of an aldehyde group with the substantive, complex character of an ethoxy-substituted indane nucleus, this compound presents a compelling profile for modern perfumery.
This document serves as a comprehensive technical guide for researchers, perfumers, and drug development professionals interested in the evaluation and application of this molecule. We will explore its inferred olfactory profile, propose a synthetic strategy, detail its potential applications in fragrance compositions, and provide robust protocols for its evaluation.
Section 1: Physicochemical and Olfactory Profile
A thorough understanding of a molecule's physical properties is critical for its effective formulation. While extensive experimental data for this specific molecule is not widely published, we can collate known information and infer a profile based on its structural analogues.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Related Compound: Indane[9] | Related Compound: 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde[10] |
| CAS Number | 876717-50-9[8] | 496-11-7 | 86705-11-3 |
| Molecular Formula | C12H14O2 | C9H10 | C11H12O2 |
| Molecular Weight | 190.24 g/mol (Calculated) | 118.18 g/mol | 176.21 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid/solid | Colorless liquid | Not specified |
| Boiling Point | Predicted: >200 °C | 181 - 182 °C | Not specified |
| Density | Predicted: ~1.0 - 1.1 g/cm³ | 0.996 g/cm³ | Not specified |
Inferred Olfactory Profile:
The olfactory character of this compound can be logically deduced by dissecting its molecular structure:
-
The Aldehyde Group (-CHO): This functional group is the primary source of the classic "aldehydic" character. It is expected to contribute a bright, waxy, and slightly soapy or metallic top note, capable of lifting and amplifying other notes in a composition.[1] Aldehydes are known to blend exceptionally well with floral, fruity, and woody notes, adding complexity and freshness.
-
The Dihydroindene Core: This bicyclic hydrocarbon structure is the foundation for many successful woody and amber fragrance ingredients.[5][7][11] Its presence suggests a substantive, warm, and complex character with potential facets of soft spice, dry woods, and a hint of amber.
-
The Ethoxy Group (-OCH2CH3): The ether linkage, specifically an ethoxy group, can impart a subtle sweetness and a smooth, slightly rounded character, potentially differentiating it from its methoxy analogue.[10]
Overall Olfactory Hypothesis: This molecule is projected to be a versatile and complex ingredient. It likely opens with a fresh, sparkling, and clean aldehydic note, which quickly evolves to reveal a sophisticated heart of warm, woody-spicy character. Its profile makes it an excellent candidate as a "bridge" material , seamlessly connecting the volatile top notes of a fragrance with the richer, more tenacious heart and base accords.
Section 2: Proposed Synthesis Pathway
The synthesis of substituted indane carbaldehydes can be achieved through various established organic chemistry reactions. A plausible and efficient method for the laboratory-scale synthesis of this compound would involve the formylation of the corresponding 5-ethoxy-2,3-dihydro-1H-indene precursor. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.
Proposed Reaction: Vilsmeier-Haack Formylation
Caption: Proposed Vilsmeier-Haack synthesis pathway.
Causality Behind the Choice: The Vilsmeier-Haack reaction is well-suited for formylating electron-rich aromatic rings. The ethoxy group on the indane precursor is an activating group, directing the electrophilic formylation to the ortho position (C5), leading to the desired product with high regioselectivity.
Section 3: Application in Fragrance Compositions
The unique, dual character of this molecule allows for its use in a variety of fragrance applications, from fine perfumery to functional products like soaps and lotions.[5] Its concentration can be varied to achieve different effects, typically ranging from 0.01% to 5% of the fragrance concentrate.[11]
Caption: Role of the molecule in a fragrance structure.
Application Protocol 1: A Modern, Sparkling Floral Accord
Objective: To utilize the molecule at a low concentration to add a unique, clean sparkle and lift to a classic white floral bouquet, enhancing its diffusion and modernity.
Table 2: Example Formulation for a Modern Floral
| Ingredient | % in Concentrate | Function / Olfactory Contribution |
| Hedione (Methyl Dihydrojasmonate) | 25.0 | Expansive, radiant jasmine floral |
| Linalool | 10.0 | Fresh, light floral (lily-of-the-valley) |
| Benzyl Acetate | 5.0 | Fruity, sharp jasmine note |
| Hexyl Cinnamic Aldehyde | 15.0 | Waxy, jasmine-like floral body |
| Iso E Super | 20.0 | Velvety, cedarwood-amber base |
| Galaxolide (50% solution) | 15.0 | Clean, white musk |
| This compound | 0.5 | Adds a unique waxy/metallic sparkle and bridges the floral heart to the woody/musk base. |
| Dipropylene Glycol (DPG) | 9.5 | Solvent |
| Total | 100.0 |
Rationale: In this context, the target molecule acts as a modifier. Its aldehydic nature amplifies the freshness of the floral notes, while its indane core provides a subtle, warm counterpoint that connects smoothly with the Iso E Super and musk base.[1][4]
Application Protocol 2: A Sophisticated Woody-Amber Accord
Objective: To feature the molecule at a higher concentration, where its inherent woody-spicy character contributes significantly to the core of a minimalist and elegant woody-amber fragrance.
Table 3: Example Formulation for a Woody-Amber
| Ingredient | % in Concentrate | Function / Olfactory Contribution |
| Iso E Super | 40.0 | Diffusive, cedarwood-amber character |
| Timbersilk™ | 15.0 | Powerful, dry, ambery wood |
| Sandalwood Accord (e.g., Javanol) | 5.0 | Creamy, rich sandalwood |
| Ambroxan | 2.0 | Crystalline ambergris, fixation |
| This compound | 3.0 | Provides a warm, spicy-aldehydic opening and contributes to the central woody theme. |
| Vertofix Coeur | 15.0 | Woody, leather, vetiver note |
| Ethylene Brassylate | 10.0 | Sweet, floral musk |
| Dipropylene Glycol (DPG) | 10.0 | Solvent |
| Total | 100.0 |
Rationale: Here, the molecule is no longer just a modifier but a key structural component. Its warm, spicy facets complement the other woody materials, while its aldehydic character provides an interesting, clean contrast to the depth of the amber and musk notes, creating a fragrance with intriguing texture and development.
Section 4: Experimental Protocol for Stability and Performance Evaluation
Trustworthiness in fragrance development requires rigorous testing. This protocol outlines a self-validating system to assess the molecule's performance and stability.
Objective: To determine the olfactory evolution, tenacity, and chemical stability of this compound in a simple hydroalcoholic solution.
Materials:
-
This compound
-
Perfumer's Alcohol (SDA 40-B, 200 proof)
-
Deionized Water
-
Glass beakers and graduated cylinders
-
Analytical balance
-
Smelling strips (mouillettes)
-
Sealed glass vials for storage
Methodology:
-
Solution Preparation:
-
Prepare a 1% stock solution of the aldehyde in perfumer's alcohol.
-
From the stock, create a final test solution at 0.2% concentration in a standard 80:20 alcohol-to-water ratio. This simulates a typical Eau de Toilette base.
-
-
Olfactory Evaluation (Tenacity and Character):
-
Dip a smelling strip into the 0.2% solution, ensuring it is saturated but not dripping.
-
Evaluate the scent at the following time intervals, noting the character:
-
T=0: Initial impression (top notes).
-
T=30 mins: Development of heart notes.
-
T=2 hours: Mid-stage evolution.
-
T=6 hours: Late heart / early base notes.
-
T=24 hours: Final base notes and tenacity.
-
-
Record: Detailed olfactory descriptors at each stage. Note the transition from the aldehydic opening to the woody-amber core.
-
-
Accelerated Stability Testing:
-
Place a sealed vial of the 0.2% test solution in a stability oven at 40°C for 4 weeks.
-
Place another sealed vial on a windowsill exposed to indirect natural daylight for 4 weeks.
-
A control vial should be stored in a cool, dark place.
-
Weekly Evaluation:
-
Visually inspect all samples for color change. Aldehydes can sometimes yellow upon oxidation.
-
Perform an olfactory evaluation on a smelling strip compared to the control sample to detect any degradation or formation of off-notes (e.g., rancidity, which can occur if the aldehyde oxidizes to a carboxylic acid).[2]
-
-
Data Interpretation and Validation:
-
A successful molecule will exhibit a pleasant and logical olfactory evolution over 24 hours.
-
The molecule is considered stable if there is no significant color change or olfactory deviation in the heat/light-exposed samples compared to the control. This self-validating test provides confidence in the molecule's suitability for use in commercial formulations.
Section 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, guidelines can be established based on the known hazards of related aromatic aldehydes and indane derivatives.[9][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a lab coat.[12][13]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]
-
Skin and Eye Contact: Aromatic aldehydes may cause skin and eye irritation.[12] In case of contact, rinse the affected area thoroughly with water.[12]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container to prevent oxidation.
-
Regulatory Status: This compound should be treated as a chemical for research and development purposes only. Its use in commercial products requires full toxicological and regulatory assessment.[9]
References
- 1. sobfragrance.com [sobfragrance.com]
- 2. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 3. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 4. beautinow.com [beautinow.com]
- 5. US4959349A - Indane derivative and perfumery composition comprising the same - Google Patents [patents.google.com]
- 6. EP1262481A1 - Indanone derivatives for use as fragrances - Google Patents [patents.google.com]
- 7. US3767713A - Saturated indane derivatives and processes for producing same - Google Patents [patents.google.com]
- 8. 876717-50-9|this compound|BLD Pharm [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | C11H12O2 | CID 3159685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP1340741A1 - Indane derivatives and their use in perfumery - Google Patents [patents.google.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Application Note & Protocols: Strategic Derivatization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde for Biological Screening Library Generation
Abstract
The 2,3-dihydro-1H-indene (indane) core is a recognized privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant therapeutic agents.[1][2][3] Its rigid bicyclic framework, which combines aromatic and aliphatic features, provides an ideal scaffold for the spatial presentation of pharmacophoric elements.[3] This application note details robust and versatile protocols for the derivatization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, a key intermediate for generating a diverse library of novel compounds. We present three strategic, high-yield synthetic transformations targeting the aldehyde functional group: Reductive Amination, Knoevenagel Condensation, and Wittig Olefination. These methods enable the systematic introduction of a wide array of functional groups and structural motifs, paving the way for comprehensive biological screening campaigns, particularly in high-throughput screening (HTS) settings.
Introduction: The Strategic Value of the Indane Scaffold
The indane ring system is a cornerstone in drug discovery, featured in molecules with activities spanning anti-inflammatory, anticancer, and neuroprotective domains.[1][4][5][6] Its value lies in the structural rigidity and the distinct substitution vectors offered by the aromatic and aliphatic portions of the molecule.[1][2] The aldehyde at the 5-position of the 6-ethoxy-2,3-dihydro-1H-indene scaffold serves as a versatile chemical handle. Aldehyde chemistry is well-established, reliable, and amenable to a wide range of reaction conditions, making it ideal for the parallel synthesis of compound libraries.[7][8]
This guide provides the rationale and step-by-step protocols for creating a library of derivatives from this core structure. The objective is to generate molecules with sufficient chemical diversity to explore a broad biological space and identify novel "hit" compounds through subsequent screening efforts.
Overview of Derivatization Strategy
The overall workflow is designed to be modular, allowing researchers to efficiently generate a large number of unique derivatives from a single, advanced intermediate.
Core Derivatization Protocols
The following protocols are optimized for versatility and scalability, allowing for the use of diverse building blocks in a parallel synthesis format.
Strategy 1: Reductive Amination
Causality: This is arguably the most powerful method for generating diversity from an aldehyde. By reacting the aldehyde with a vast library of primary and secondary amines, a correspondingly large library of secondary and tertiary amine derivatives can be produced. The resulting C-N bond is a common feature in bioactive molecules. The use of sodium triacetoxyborohydride [NaBH(OAc)₃] is advantageous as it is a mild and selective reducing agent that is tolerant of a wide range of functional groups and allows for a one-pot procedure, which is highly efficient for library synthesis.[9]
Protocol: One-Pot Reductive Amination
-
Reagent Preparation: In a 96-well deep-well plate or individual reaction vials, add a solution of this compound (1.0 eq., e.g., 50 µmol in 500 µL of 1,2-dichloroethane [DCE]).
-
Amine Addition: To each well/vial, add the corresponding primary or secondary amine (1.1 eq.). If the amine is a hydrochloride salt, add 1.1 eq. of a non-nucleophilic base like triethylamine (TEA).
-
Initiation: Agitate the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to each reaction.
-
Scientist's Note: This reagent is moisture-sensitive; handle it in a dry environment. Its mildness prevents over-reduction of the starting aldehyde to an alcohol.
-
-
Reaction: Seal the plate/vials and agitate at room temperature for 12-24 hours. Monitor reaction progress by LC-MS or TLC.
-
Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amine derivative.
Strategy 2: Knoevenagel Condensation
Causality: This reaction is ideal for introducing α,β-unsaturated systems by reacting the aldehyde with compounds containing an "active methylene" group (e.g., malononitrile, cyanoacetates).[10][11] These conjugated systems are excellent Michael acceptors and can serve as key intermediates for further functionalization or as final products themselves, as they are common motifs in pharmacologically active compounds.[12] Using a mild base like piperidine or an ammonium salt prevents unwanted side reactions like the self-condensation of the aldehyde.[10]
Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol or toluene, add the active methylene compound (1.1 eq., e.g., malononitrile).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).
-
Scientist's Note: The basic piperidine facilitates the deprotonation of the active methylene compound, creating the nucleophile necessary for the condensation.[10]
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours. For reactions involving malonic acid, using pyridine as the solvent can facilitate a subsequent decarboxylation in what is known as the Doebner modification.[10]
-
Monitoring: Track the reaction's progress by TLC, observing the consumption of the aldehyde and the formation of a new, often UV-active, product spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify via flash column chromatography to obtain the pure arylidene derivative.
Strategy 3: Wittig Olefination
Causality: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with excellent control over the location of the double bond.[13][14][15] It is broadly tolerant of various functional groups.[14][16] The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of the Wittig reagent (ylide). Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing electron-withdrawing groups) favor the E-alkene.[13][17] This allows for the synthesis of distinct stereoisomers for biological evaluation.
Protocol: Synthesis of Alkenes via Wittig Reaction
-
Ylide Generation (if not commercially available): a. Suspend the appropriate phosphonium salt (1.1 eq., e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0 °C or -78 °C. c. Add a strong base (1.0 eq., e.g., n-butyllithium or sodium hydride) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). d. Stir the mixture for 30-60 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at the same temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Follow the reaction by TLC or LC-MS.
-
Quenching & Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract with a solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography to yield the pure alkene derivative.
Data Presentation: Representative Library & Screening
The derivatization strategies outlined allow for the creation of a diverse library. The table below illustrates hypothetical examples of derivatives that could be synthesized.
| Strategy | Reagent(s) | Hypothetical Product Structure | Expected Yield | Purity (LC-MS) |
| Reductive Amination | Morpholine, NaBH(OAc)₃ | 75-90% | >95% | |
| Knoevenagel | Malononitrile, Piperidine | 80-95% | >98% | |
| Wittig Olefination | Methyltriphenylphosphonium bromide, n-BuLi | 65-85% | >95% | |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | 70-85% | >95% | |
| Knoevenagel | Ethyl cyanoacetate, Piperidine | 75-90% | >95% |
Application in High-Throughput Screening (HTS)
Once synthesized, purified, and characterized, the compound library is ready for biological screening. HTS enables the rapid testing of thousands of compounds to identify those that modulate a specific biological target or pathway.[18][19]
General HTS Protocol: Kinase Inhibition Assay (Example)
This protocol is a representative example of a biochemical assay used in HTS.[18][19][20]
-
Assay Preparation:
-
Compound Plating: Using an acoustic dispenser, transfer ~50 nL of each library compound (typically at 10 mM in DMSO) to a 384-well assay plate. This results in a final assay concentration of ~10 µM.[21]
-
Controls: Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on each plate.[19]
-
-
Reagent Addition:
-
Add the target kinase enzyme solution to all wells using a robotic liquid handler.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation: Add a solution containing the kinase's peptide substrate and ATP to all wells to start the reaction.
-
Detection: After a set incubation period (e.g., 60 minutes), stop the reaction and add detection reagents. Many formats exist, such as TR-FRET, which uses antibodies to detect the phosphorylated substrate.[18][20]
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis:
-
Normalize the raw data from each plate to the controls.
-
Identify "hits" as compounds that cause inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[18]
-
The quality of an HTS assay is often assessed by the Z' factor; a value between 0.5 and 1.0 is considered excellent.[19][21]
-
Hypothetical Screening Results:
| Compound ID | Derivatization Method | Target Kinase | IC₅₀ (nM) |
| IND-001 | Reductive Amination (Morpholine) | Kinase A | 8,500 |
| IND-002 | Knoevenagel (Malononitrile) | Kinase A | 75 |
| IND-003 | Wittig (Methylene) | Kinase A | >10,000 |
| IND-004 | Reductive Amination (Benzylamine) | Kinase A | 450 |
| Staurosporine | (Control) | Kinase A | 5 |
Conclusion
The this compound scaffold is a superb starting point for the generation of chemically diverse libraries for biological screening. The robust and high-yielding protocols for Reductive Amination, Knoevenagel Condensation, and Wittig Olefination described herein provide researchers with a powerful toolkit to rapidly synthesize novel molecules. This strategic approach, combining efficient chemistry with high-throughput biology, is fundamental to modern drug discovery and the identification of next-generation therapeutic agents.
References
- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. wittig_reaction [chemeurope.com]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde Derivatives
Abstract
This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde and its derivatives. These compounds are valuable intermediates in pharmaceutical research and drug development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of these target molecules. This document outlines the rationale behind chromatographic parameter selection, a step-by-step purification protocol, and method validation considerations based on ICH guidelines.
Introduction: The Significance of Purifying Indene-Carbaldehyde Derivatives
The this compound scaffold is a key structural motif in the synthesis of various biologically active molecules. Impurities arising from synthetic side reactions can significantly impact the efficacy, safety, and reproducibility of downstream applications, including high-throughput screening and preclinical studies. Therefore, robust and efficient purification is a critical step in the drug development workflow. Reversed-phase HPLC is a powerful technique for this purpose, offering high resolution and scalability for the purification of moderately polar aromatic compounds like the target molecule.[1][2]
Foundational Principles: Reverse-Phase HPLC for Aromatic Aldehydes
Reverse-phase HPLC separates molecules based on their hydrophobicity.[2] A non-polar stationary phase, typically silica bonded with alkyl chains (e.g., C18), is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[3]
For this compound, the molecule possesses both hydrophobic (the indane ring system) and polar (the ethoxy and carbaldehyde groups) characteristics. The key to successful purification lies in optimizing the interplay between the stationary and mobile phases to achieve selective retention and elution of the target compound away from its impurities.
Causality in Experimental Choices:
-
Stationary Phase Selection: A C18 column is the workhorse for reversed-phase chromatography and serves as an excellent starting point.[4] However, for aromatic compounds, a phenyl-bonded phase can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte.[5][6] This can be particularly useful for separating structurally similar aromatic impurities.
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.[1][7] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[8] Methanol, on the other hand, can promote different elution patterns, especially with phenyl columns.[7] The aqueous component of the mobile phase can be modified with buffers to control the pH, which is crucial if any acidic or basic impurities are present.[1][9] For neutral compounds like the target molecule, acidified water (e.g., with 0.1% formic acid or trifluoroacetic acid) is often used to ensure sharp peak shapes by suppressing the ionization of residual silanols on the silica-based stationary phase.[1]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally recommended for purifying synthetic reaction mixtures.[4] This allows for the efficient elution of a wide range of compounds with varying polarities, from polar starting materials to non-polar byproducts, while maintaining good peak shape and resolution.
Experimental Workflow and Protocols
This section details the step-by-step methodology for the HPLC purification of this compound derivatives.
Method Development and Optimization
A logical approach to method development is crucial for achieving an efficient and robust purification. The following workflow is recommended:
Caption: Logical workflow for HPLC method development.
Step-by-Step Purification Protocol
1. Sample Preparation:
- Dissolve the crude reaction mixture containing this compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or the initial mobile phase composition). The concentration should be high enough to allow for sufficient loading onto the preparative column without causing precipitation.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
2. HPLC System Preparation:
- Ensure the HPLC system is thoroughly purged with the initial mobile phase to remove any air bubbles and equilibrate the column.
- Set up the detector to monitor at a wavelength where the target compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm for aromatic aldehydes).
3. Chromatographic Conditions:
- The parameters in the table below provide a robust starting point for purification.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm (analytical) or 21.2 x 150 mm (preparative) | Good retention for moderately polar compounds; widely applicable.[3][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency.[1][8] |
| Gradient | 30-70% B over 20 minutes (scouting) | A starting point to locate the elution time of the target compound. |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) | Typical flow rates for the respective column dimensions. |
| Column Temp. | 30 °C | Improves reproducibility by controlling mobile phase viscosity.[11] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL (analytical) or 1-5 mL (preparative, sample dependent) | Dependent on sample concentration and column size. |
4. Purification Run and Fraction Collection:
- Inject the prepared sample onto the equilibrated column.
- Monitor the chromatogram in real-time.
- Begin collecting fractions just before the target peak begins to elute and stop collecting after the peak has returned to baseline. Collect small, discrete fractions across the peak to isolate the purest portions.
5. Post-Purification Analysis:
Analyze the collected fractions using an analytical HPLC method to assess their purity.
Pool the fractions that meet the desired purity level.
Remove the solvent from the pooled fractions, typically using rotary evaporation, to yield the purified compound.
Caption: Experimental workflow for HPLC purification.
Trustworthiness: Validation of the Purification Method
To ensure the reliability and reproducibility of the purification, the analytical method used to assess the purity of the fractions should be validated. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, and precision.[12][13][14]
-
Specificity: The ability of the analytical method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).[13] This can be demonstrated by obtaining clean separation of the target peak from all other peaks in the chromatogram.
-
Linearity and Range: The analytical method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.[12]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurement.[13] These are assessed by replicate injections of a known standard.
Conclusion
This application note provides a robust framework for the HPLC purification of this compound and its derivatives. By understanding the principles of reversed-phase chromatography and following a systematic approach to method development and execution, researchers can consistently obtain highly pure material essential for advancing drug discovery and development programs. The protocols described are intended as a starting point and may require further optimization based on the specific derivative and impurity profile encountered.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. welch-us.com [welch-us.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This document provides a detailed guide for the scale-up synthesis of this valuable aldehyde, focusing on a robust and reproducible protocol. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic compounds, making it a suitable choice for this transformation.[1][2][3]
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate |
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heteroaromatic compounds.[2][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3).[2][3] This electrophilic species then attacks the electron-rich aromatic ring to introduce a formyl group.[3][5]
The ethoxy group at the 6-position of the 2,3-dihydro-1H-indene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This makes the Vilsmeier-Haack reaction a highly effective method for the regioselective formylation at the adjacent 5-position.
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloromethyleneiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 5-ethoxy-2,3-dihydro-1H-indene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup yields the desired aldehyde.
Caption: Vilsmeier-Haack reaction workflow.
Scale-up Synthesis Protocol
This protocol details the synthesis of this compound starting from 5-ethoxy-2,3-dihydro-1H-indene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Supplier |
| 5-ethoxy-2,3-dihydro-1H-indene | 6680-46-2 | 162.23 g/mol | 10.0 g | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL | Major Chemical Supplier |
| Phosphorus oxychloride (POCl3) | 10025-87-3 | 153.33 g/mol | 11.4 g (6.8 mL) | Major Chemical Supplier |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | - | - | 150 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 10 g | Major Chemical Supplier |
Experimental Procedure
Caption: Step-by-step synthesis workflow.
Step 1: Preparation of the Vilsmeier Reagent
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3, 11.4 g, 6.8 mL) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve 5-ethoxy-2,3-dihydro-1H-indene (10.0 g) in dichloromethane (DCM, 50 mL).
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Extraction
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (200 g).
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.[6][7]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
TLC Visualization: UV light (254 nm) and/or potassium permanganate stain.
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white to yellow solid. For larger scales, vacuum distillation can also be an effective purification method.[6][8]
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 10.3 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 4.1 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.9 (t, J = 7.5 Hz, 2H, ArCH₂), 2.6 (t, J = 7.5 Hz, 2H, ArCH₂), 2.1 (quint, J = 7.5 Hz, 2H, CH₂), 1.4 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 191.0, 160.1, 145.2, 131.9, 126.8, 125.4, 108.9, 64.3, 32.7, 25.5, 25.3, 14.8.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₅O₂⁺ [M+H]⁺: 191.1067; found: 191.1066.
Safety and Handling
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
The quenching step is exothermic and should be performed cautiously with adequate cooling.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. The detailed experimental procedure, purification methods, and characterization data will enable researchers and drug development professionals to efficiently produce this important building block for their synthetic endeavors. Adherence to the safety precautions is crucial for the successful and safe execution of this synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Welcome to the technical support center for the synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound is typically achieved via a Vilsmeier-Haack formylation of 5-ethoxy-2,3-dihydro-1H-indene. While a robust reaction, optimizing the yield and purity requires careful attention to experimental parameters.
Synthesis Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] In this case, the electron-donating ethoxy group on the 2,3-dihydro-1H-indene ring activates the aromatic system, directing the formylation to the ortho position to yield the desired product. The reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt affords the aldehyde.
Below is a diagram illustrating the general mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in a Vilsmeier-Haack reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is of high purity.[5] It is advisable to use freshly opened bottles of reagents or to properly dry the solvent before use.
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF is critical. An excess of POCl₃ can lead to unwanted side reactions and decomposition of the starting material.[5] A common starting point is a 1.1 to 1.5 molar equivalent of both DMF and POCl₃ relative to the 5-ethoxy-2,3-dihydro-1H-indene.
-
Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is carried out plays a significant role. The Vilsmeier reagent is typically prepared at low temperatures (0-10 °C) before the addition of the substrate.[5][6] The formylation reaction itself may require heating, but excessive temperatures can lead to decomposition. An optimal temperature is often found in the range of 70-80°C.[5] If you observe decomposition, consider lowering the reaction temperature.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Procedure: The hydrolysis of the iminium salt intermediate is a crucial step. After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution) to precipitate the product.[1]
Q2: I am observing the formation of multiple products in my crude reaction mixture. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common issue and can often be attributed to side reactions.
-
Di-formylation: Although the ethoxy group is an ortho-para director, and the position ortho to it is sterically hindered by the fused ring, there is a possibility of di-formylation, especially with a large excess of the Vilsmeier reagent. Carefully controlling the stoichiometry of the reagents is key to minimizing this.
-
Chlorination: In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the aromatic ring, although this is more common in substrates with hydroxyl groups.[1]
-
Reaction with the Solvent: The Vilsmeier reagent can react with DMF itself, especially at higher temperatures.[6]
-
Positional Isomers: While the formylation is expected to occur at the 5-position due to the directing effect of the ethoxy group, a small amount of formylation at other positions on the aromatic ring might occur.
To minimize byproduct formation, consider the following:
-
Optimize the molar ratio of the Vilsmeier reagent.
-
Control the reaction temperature carefully.
-
Monitor the reaction progress by TLC to avoid prolonged reaction times that might favor side reactions.
Q3: My reaction is not proceeding, and I am recovering my starting material. What should I do?
A3: If the reaction is not initiated, several factors could be at play:
-
Insufficient Activation: While the ethoxy group is activating, the overall electron density of the aromatic ring might be insufficient under your current reaction conditions. The Vilsmeier reagent is a weak electrophile.[2][5]
-
Reaction Temperature is Too Low: Some Vilsmeier-Haack reactions require a certain activation temperature to proceed. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 60-80°C) might be necessary.[4][5]
-
Improper Formation of Vilsmeier Reagent: Ensure that the Vilsmeier reagent is formed correctly by adding POCl₃ slowly to DMF at a low temperature.[5]
Q4: I am having difficulty purifying the final product. What purification strategies do you recommend?
A4: The purification of this compound can be challenging due to the presence of unreacted starting material and byproducts.
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexane is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove any remaining DMF and inorganic salts. Washing the organic layer with water and brine is recommended.
Frequently Asked Questions (FAQs)
Q: Can I use other formylating agents instead of DMF/POCl₃?
A: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃. However, DMF/POCl₃ is the most common and generally effective combination.
Q: What are the safety precautions I should take when performing a Vilsmeier-Haack reaction?
A: POCl₃ is a hazardous and corrosive substance that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The quenching step should be performed carefully and slowly, especially on a large scale.
Q: Is this reaction scalable for industrial production?
A: The Vilsmeier-Haack reaction is widely used in industrial synthesis. However, scaling up requires careful consideration of heat management during the exothermic formation of the Vilsmeier reagent and the quenching process.
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Reagent Ratio (POCl₃:DMF:Substrate) | 1.1-1.5 : 1.1-1.5 : 1 | To ensure complete reaction while minimizing side reactions. |
| Vilsmeier Reagent Formation Temp. | 0 - 10 °C | To control the exothermic reaction and ensure stable reagent formation.[5] |
| Formylation Reaction Temperature | 60 - 80 °C | To provide sufficient activation energy for the reaction to proceed.[4][5] |
| Solvent | Anhydrous DMF (can also act as reagent) or other inert solvents like DCM.[2][7] | To ensure a moisture-free environment. |
| Work-up | Quenching with ice, followed by neutralization with a base. | To hydrolyze the iminium salt and precipitate the product.[1] |
Experimental Protocols
1. Synthesis of this compound
-
To a solution of anhydrous N,N-dimethylformamide (1.5 eq.) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phosphorus oxychloride (1.2 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-ethoxy-2,3-dihydro-1H-indene (1.0 eq.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
2. Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield issues.
References
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 6-Ethoxy-2,3-dihydro-1H-indene
Welcome to the Technical Support Center for the formylation of 6-ethoxy-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes, improve product purity, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the formylation of 6-ethoxy-2,3-dihydro-1H-indene?
The formylation of 6-ethoxy-2,3-dihydro-1H-indene is an electrophilic aromatic substitution reaction. The ethoxy group (-OEt) is a strong electron-donating group and is ortho, para-directing. Therefore, the formyl group (-CHO) is expected to be introduced at the positions ortho or para to the ethoxy group. In this specific molecule, the positions ortho to the ethoxy group are C5 and C7. Due to steric hindrance from the fused dihydroindene ring, substitution at the C5 position is generally favored, making 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde the expected major product. However, the formation of the C7 isomer, 6-ethoxy-2,3-dihydro-1H-indene-7-carbaldehyde , is also possible and should be monitored.
Q2: Which formylation method is most suitable for this substrate?
The Vilsmeier-Haack reaction is a widely used and generally effective method for the formylation of electron-rich aromatic compounds like 6-ethoxy-2,3-dihydro-1H-indene.[1][2] It utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is a relatively mild electrophile. Alternative methods like the Duff reaction (using hexamethylenetetramine) or the Gattermann-Koch reaction (using CO and HCl) can also be considered, though they may present their own challenges with regioselectivity and reaction conditions.
Q3: What are the most common side reactions to expect?
The primary side reactions to anticipate are:
-
Formation of the isomeric byproduct: The 7-formyl isomer can form alongside the desired 5-formyl product. The ratio of these isomers can be influenced by reaction conditions.
-
Di-formylation: Due to the highly activated nature of the aromatic ring, the introduction of a second formyl group is a possibility, especially with an excess of the formylating reagent.
-
Polymerization/Degradation: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of polymeric materials or degradation of the starting material and product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
A low yield of the formylated product is a common issue that can stem from several factors.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting material. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. |
| 2. Extend reaction time: If starting material is still present, consider extending the reaction time. | ||
| 3. Increase temperature: Gradually increase the reaction temperature. For the Vilsmeier-Haack reaction, temperatures can range from 0°C to 80°C. Be cautious as higher temperatures can also promote side reactions. | ||
| Reagent Quality | The Vilsmeier reagent is sensitive to moisture. | 1. Use anhydrous solvents: Ensure DMF is anhydrous. |
| 2. Use fresh reagents: Use freshly distilled POCl₃. | ||
| 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | ||
| Suboptimal Stoichiometry | An incorrect ratio of reagents can lead to incomplete reaction or side product formation. | 1. Vilsmeier-Haack: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. |
| 2. Duff Reaction: The stoichiometry of hexamine can be critical. A large excess can lead to polymer formation. Start with a 1.5 to 2-fold excess. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous DMF (3 equivalents) in a suitable solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 6-ethoxy-2,3-dihydro-1H-indene (1 equivalent) in the same solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by pouring it onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Isomeric Byproducts (5- vs. 7-Formyl)
The formation of a mixture of 5-formyl and 7-formyl isomers is a significant challenge due to the ortho-directing nature of the ethoxy group.
Troubleshooting Strategies:
| Strategy | Explanation | Implementation |
| Lower Reaction Temperature | Lowering the temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product. | Run the formylation reaction at 0°C or even lower temperatures and monitor the isomer ratio by GC-MS or ¹H NMR of the crude product. |
| Choice of Formylation Reagent | Different formylation reagents have varying steric demands, which can influence the ortho-substitution pattern. | Consider exploring the Duff reaction, as the bulkier hexamine-derived electrophile might show a higher preference for the less sterically hindered C5 position. |
| Purification | If isomer formation is unavoidable, an efficient separation method is crucial. | Isomers can often be separated by careful column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) may also be effective for analytical and preparative-scale separations. |
Analytical Characterization to Distinguish Isomers:
¹H NMR Spectroscopy: The most powerful tool for distinguishing between the 5-formyl and 7-formyl isomers is ¹H NMR spectroscopy. The key diagnostic signals will be the aromatic protons.
-
For the 5-formyl isomer: You would expect to see two singlets in the aromatic region, corresponding to the protons at C4 and C7.
-
For the 7-formyl isomer: You would expect to see two doublets in the aromatic region, corresponding to the ortho-coupled protons at C4 and C5.
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can provide definitive proof of the regiochemistry. Irradiation of the aldehyde proton (-CHO) should show an NOE enhancement with the adjacent aromatic proton.
-
In the 5-formyl isomer , an NOE would be expected between the aldehyde proton and the proton at C4.
-
In the 7-formyl isomer , an NOE would be expected between the aldehyde proton and the proton at C1 of the dihydroindene ring system.
Issue 3: Di-formylation of the Aromatic Ring
The strong activating effect of the ethoxy group can make the product susceptible to a second formylation.
Mitigation Strategies:
| Strategy | Explanation | Implementation |
| Control Stoichiometry | Using a large excess of the formylating agent is the primary cause of di-formylation. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the formylating reagent. |
| Slow Addition | Adding the substrate slowly to the formylating reagent can help to maintain a low concentration of the activated product, reducing the chance of a second reaction. | Add the solution of 6-ethoxy-2,3-dihydro-1H-indene dropwise to the Vilsmeier reagent at a low temperature. |
| Monitor Reaction Progress | Over-running the reaction can lead to the formation of di-formylated products. | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed and the desired mono-formylated product is maximized. |
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Welcome to the technical support center for the purification of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction: The Synthetic Context
This compound is commonly synthesized via the Vilsmeier-Haack reaction. This formylation of an electron-rich aromatic ring, while powerful, can lead to a range of impurities that complicate purification.[1][2] Understanding the reaction mechanism is key to anticipating and addressing these challenges. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that reacts with the indane scaffold.[1][3] However, side reactions such as over-formylation, incomplete reaction, and the formation of chlorinated byproducts can occur.[1]
This guide will address these specific issues in a practical question-and-answer format, providing both the "why" and the "how" for effective purification.
Troubleshooting Guide: Common Purification Issues
Issue 1: Persistent Yellow/Brown Coloration in the Purified Product
Question: After column chromatography, my this compound fractions are still yellow or brown. What is the likely cause, and how can I obtain a colorless product?
Answer: This is a frequent observation and can stem from several sources. The most common culprits are residual starting material, over-formylated byproducts, or trace amounts of oxidized impurities. Aldehydes, in general, are susceptible to air oxidation, which can form colored carboxylic acid impurities.[4]
Root Cause Analysis and Solutions:
-
Incomplete Reaction or Over-Formylation: The Vilsmeier-Haack reaction requires careful control of stoichiometry and temperature to prevent the formation of di-formylated or other colored byproducts.[1]
-
Optimization: Ensure a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the 5-ethoxy-2,3-dihydro-1H-indene starting material. Running the reaction at a low temperature (0 °C to room temperature) can improve selectivity.[1]
-
-
Oxidation: Aromatic aldehydes can oxidize to carboxylic acids, which can be colored and are more polar.
-
Purification Strategy: Column chromatography is effective for removing these more polar impurities.[5][6][7] Use a solvent system with low to moderate polarity. A good starting point is a gradient of ethyl acetate in hexane. The less polar aldehyde will elute before the more polar carboxylic acid.[4]
-
-
Residual Phosphorus Compounds: If phosphorus oxychloride (POCl₃) is used to generate the Vilsmeier reagent, incomplete quenching can leave behind phosphorus-containing impurities that can be colored.
-
Work-up: A thorough aqueous work-up is crucial. Quenching the reaction mixture by slowly adding it to ice-cold water or a sodium bicarbonate solution helps to hydrolyze and remove these impurities.[3]
-
Workflow for Color Removal:
Caption: Decision workflow for color removal.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm having trouble separating my desired aldehyde from an impurity with a very similar Rf value on TLC. How can I improve the resolution of my column chromatography?
Answer: Co-elution is a common challenge, especially when dealing with structurally similar impurities such as the starting material or isomers. Improving separation requires optimizing the chromatography conditions.
Strategies for Enhanced Separation:
-
Solvent System Optimization: The choice of eluent is critical.[5][6] Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity can significantly alter the selectivity of the separation. For instance, if you are using a hexane/ethyl acetate system, adding a small percentage of dichloromethane or diethyl ether might improve resolution.
-
Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina (neutral or basic) or a bonded-phase silica.[5][6]
-
Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide one.[6]
-
Loading Technique: Always dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.[7]
Recommended Solvent Systems for Aromatic Aldehydes:
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many aromatic aldehydes. |
| Hexane / Dichloromethane | Low to Medium | Can provide different selectivity compared to ethyl acetate. |
| Toluene / Ethyl Acetate | Medium | Useful for compounds that are sparingly soluble in hexane. |
Issue 3: Product "Oiling Out" During Recrystallization
Question: I've successfully purified my aldehyde by chromatography, but when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is a common issue with aldehydes, which often have relatively low melting points.
Troubleshooting Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8]
-
Single Solvent: Try solvents like ethanol, isopropanol, or a mixture of hexane and a small amount of a more polar solvent.
-
Two-Solvent System: A two-solvent system is often effective.[9] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[9] Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[10][11]
-
-
Cooling Rate: Slow cooling is crucial for crystal growth. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can induce crystallization.
Protocol for Two-Solvent Recrystallization:
Caption: Two-solvent recrystallization workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The primary impurities to expect are:
-
Unreacted 5-ethoxy-2,3-dihydro-1H-indene: This is a less polar impurity.
-
Di-formylated product: This is a more polar impurity.
-
6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid: Formed by oxidation of the aldehyde, this is a highly polar impurity.
-
Chlorinated byproducts: If the reaction temperature is too high, chlorination of the aromatic ring can occur.[1]
Q2: Can I use a bisulfite adduct formation to purify my aldehyde?
A2: Yes, this is a classic method for purifying aldehydes.[4] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated by treating the aqueous solution with a base (like sodium bicarbonate) and extracting it back into an organic solvent.[4] This method is particularly useful for removing stubborn, non-polar impurities.
Q3: My purified aldehyde starts to turn yellow upon storage. How can I prevent this?
A3: This is likely due to slow air oxidation. To ensure long-term stability:
-
Store the purified aldehyde under an inert atmosphere (nitrogen or argon).
-
Keep it in a tightly sealed container in a refrigerator or freezer.
-
Protect it from light.
Q4: What TLC stain can I use to visualize my aldehyde?
A4: While many aromatic aldehydes are UV-active, you can also use chemical stains for visualization. A common stain is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form brightly colored orange or red spots.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of Knoevenagel Condensation with 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated compounds via the Knoevenagel condensation, with a specific focus on the substrate 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. This document provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why is it important?
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[3][4] The reaction is typically catalyzed by a weak base and results in an α,β-unsaturated product after a dehydration step.[1][5] Its significance lies in its ability to create functionalized alkenes, which are key intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[6][7]
Q2: Why is a weak base, like piperidine or pyridine, typically used instead of a strong base?
The choice of a weak base is critical to the success of the Knoevenagel condensation.[1] The catalyst must be basic enough to deprotonate the active methylene compound to form a nucleophilic enolate.[8] However, a strong base, such as sodium hydroxide or an alkoxide, can lead to undesirable side reactions, most notably the self-condensation of the aldehyde starting material (an aldol reaction), which would significantly lower the yield of the desired product.[1][9] Weak amine bases strike the right balance of reactivity, facilitating the desired condensation without promoting competing pathways.[5]
Q3: What are the most common active methylene compounds to pair with my aldehyde?
The reactivity of the active methylene compound is determined by the acidity of its protons, which is influenced by the attached electron-withdrawing groups (EWGs). Common choices include:
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the strong inductive effect of the two nitrile groups. It often gives high yields in short reaction times.[10][11]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Also highly reactive and a very common choice.
-
Diethyl Malonate (EtOOC-CH₂-COOEt): Generally less reactive than the above two and may require more forcing conditions (e.g., higher temperatures or longer reaction times).[1]
-
Thiobarbituric acid: A cyclic active methylene compound used in specific applications.[1]
The order of reactivity is generally Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate.[11] For optimizing a new reaction, starting with malononitrile or ethyl cyanoacetate is often a good strategy.
Q4: How does the structure of this compound influence the reaction?
The aldehyde's structure plays a key role. This compound is an aromatic aldehyde. The ethoxy group (-OEt) is an electron-donating group, which slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzaldehyde. This effect is generally mild and should not prevent the reaction, but it may require slightly more optimized conditions (e.g., gentle heating or a slightly more efficient catalyst) to achieve high conversion compared to aldehydes with electron-withdrawing groups.
Q5: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[12]
-
Setup: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting aldehyde, the active methylene compound, and the product. The product, being more conjugated and often less polar than the aldehyde, should have a higher Rf value.
-
Procedure: Spot the starting aldehyde, the active methylene compound, and the co-spotted mixture of the two on a TLC plate as references. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared.
Visualizing the Knoevenagel Mechanism
The mechanism when using a secondary amine catalyst like piperidine involves the formation of a more electrophilic iminium ion intermediate.
Caption: Piperidine-catalyzed Knoevenagel condensation mechanism.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
-
Q: My reaction is giving a low yield or has not worked at all. What are the potential causes and solutions?
-
A: This is a common issue that can be traced to the catalyst, reaction conditions, or reactants.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The amine catalyst (e.g., piperidine) can degrade over time. Solution: Use freshly opened or distilled piperidine/pyridine. Consider alternative catalysts known for high efficacy, such as pyrrolidine, which can be more efficient, or organocatalysts like L-proline.[13][14] |
| Inefficient Deprotonation | The active methylene compound may not be acidic enough for the chosen base. Solution: Switch to a more active methylene compound. If you are using diethyl malonate, try ethyl cyanoacetate or malononitrile.[9] |
| Reversible Reaction / Water Inhibition | The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[4][12] Solution: Remove water as it forms. This can be achieved by setting up the reaction in a solvent like toluene with a Dean-Stark apparatus to physically remove the water azeotropically.[12] Alternatively, adding molecular sieves to the reaction mixture can sequester water. |
| Unfavorable Conditions | The reaction may be too slow at room temperature. Solution: Gently heat the reaction mixture (e.g., 40-80 °C) and monitor by TLC.[12] Ensure the reaction has been allowed to run for a sufficient amount of time (some reactions may require several hours).[3][12] |
Issue 2: Formation of Multiple Spots on TLC / Side Products
-
Q: My TLC plate shows the product spot, but also several other spots. What are these side products and how can I avoid them?
-
A: Side product formation usually points to incorrect stoichiometry or a catalyst that is too strong.
| Potential Cause | Explanation & Solution |
| Aldehyde Self-Condensation | If the base is too strong, the aldehyde can react with itself.[1] Solution: Ensure you are using a weak base like piperidine, not a strong base like NaOH or NaOMe. If self-condensation is still suspected, try an even milder catalyst, such as ammonium acetate. |
| Michael Addition | The α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene enolate can potentially add to the product. Solution: Use a strict 1:1 or 1:1.1 stoichiometry of the aldehyde to the active methylene compound. Avoid a large excess of the methylene reagent. |
| Bis-Adduct Formation | In some cases, particularly with highly reactive aldehydes, a bis-adduct can form where the initial product reacts with another aldehyde molecule. Solution: Control the stoichiometry carefully. Adding the aldehyde slowly to the mixture of the active methylene compound and catalyst can sometimes mitigate this. |
Issue 3: Difficulty with Product Isolation
-
Q: The reaction appears complete by TLC, but I am struggling to isolate a pure solid product.
-
A: Isolation issues often arise from the workup procedure.
| Potential Cause | Explanation & Solution |
| Product is an Oil | Not all Knoevenagel products are crystalline solids at room temperature. Solution: If an oil is obtained, attempt purification by column chromatography on silica gel. |
| Product is Soluble in Workup Solvent | If quenching with water and filtering, the product may have some solubility, leading to loss. Solution: After quenching, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[12] |
| Incomplete Reaction | What appears to be an oily product may be a mixture of the product and unreacted starting materials. Solution: Re-evaluate the TLC to ensure the limiting reagent is fully consumed. If not, consider optimizing the reaction conditions further for complete conversion. |
Workflow & Experimental Protocols
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting the Knoevenagel condensation.
Protocol 1: General Procedure for Catalyst & Solvent Screening
This protocol provides a baseline for systematically optimizing the reaction.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add Reagents: Add the active methylene compound (e.g., malononitrile, 1.1 eq) and the chosen solvent (5 mL).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature, then try 50 °C).
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC.
-
Workup: Once the aldehyde is consumed, cool the reaction to room temperature. Add 10 mL of water. If a solid precipitates, collect it by vacuum filtration and wash with cold water.[12] If no solid forms, extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[12]
Table 1: Suggested Starting Conditions for Optimization
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) | Condition D (Green) |
| Active Methylene | Malononitrile (1.1 eq) | Ethyl Cyanoacetate (1.1 eq) | Diethyl Malonate (1.2 eq) | Malononitrile (1.1 eq) |
| Catalyst | Ammonium Acetate (0.2 eq) | Piperidine (0.1 eq) | L-Proline (0.1 eq)[13] | Boric Acid (0.1 eq)[15] |
| Solvent | Ethanol | Toluene (with Dean-Stark) | DMF | Water[16] |
| Temperature | Room Temperature | 80 °C | 100 °C | 50 °C |
Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. mdpi.com [mdpi.com]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Technical Support Center: Preventing Oxidation of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Introduction: 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a key intermediate in various synthetic pathways within drug discovery and materials science. As with many aromatic aldehydes, its utility is intrinsically linked to its purity. The primary challenge encountered by researchers is the compound's susceptibility to aerobic oxidation, which converts the aldehyde functional group into a carboxylic acid. This degradation compromises sample integrity, impacts reaction yields, and can introduce impurities that are difficult to remove in subsequent steps. This guide provides field-proven troubleshooting advice and best-practice protocols to ensure the long-term stability and integrity of your material.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
Q1: Why is this compound so susceptible to oxidation?
A: The vulnerability stems directly from the aldehyde functional group (-CHO). The hydrogen atom on the carbonyl carbon is readily abstracted, making aldehydes easy to oxidize.[1] This process is often initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities which can catalyze the reaction. The electron-donating nature of the ethoxy group on the aromatic ring can further influence the electronic properties of the molecule, though the primary site of oxidation remains the aldehyde. Aromatic aldehydes, in general, are known to degrade via oxidation, which can alter their chemical profile and reduce shelf life.[2]
The oxidation reaction proceeds as follows: this compound + [O] → 6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Q2: What are the primary signs of compound degradation?
A: Degradation can manifest in several ways:
-
Physical Changes: A noticeable color change, often to a yellowish or brownish hue, can indicate the formation of oxidized impurities. While the pure aldehyde should be a pale or off-white solid/oil, oxidized material may appear discolored.
-
Analytical Discrepancies: The most definitive evidence comes from analytical techniques. When analyzing by HPLC or GC, you will observe a decrease in the area of the main aldehyde peak and the appearance of a new, more polar peak corresponding to the carboxylic acid byproduct.[3] In ¹H NMR spectroscopy, the characteristic aldehyde proton signal (typically δ 9-10 ppm) will diminish, while a broad singlet for the carboxylic acid proton may appear (typically δ 10-13 ppm).
Q3: What are the main environmental factors that accelerate oxidation?
A: The three primary accelerators of aldehyde oxidation are:
-
Atmospheric Oxygen: Direct exposure to air is the most significant factor.[4]
-
Light: UV and even ambient light can provide the energy to initiate radical chain reactions involved in oxidation.[2][5]
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[2][6] Storing the compound at elevated temperatures will significantly shorten its shelf life.
Part 2: Recommended Handling & Storage Protocols
To ensure maximum stability, the choice between short-term (in-use) and long-term storage protocols is critical.
Decision Workflow for Storage
Caption: Decision tree for selecting the appropriate storage protocol.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term (In-Use) Storage | Long-Term (Archival) Storage | Rationale |
| Temperature | 2–8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces reaction kinetics of oxidation.[5] |
| Atmosphere | Headspace flushed with N₂ or Ar | Under positive N₂ or Ar pressure | Prevents contact with atmospheric oxygen.[4][7] |
| Container | Amber glass vial with PTFE-lined cap | Flame-sealed ampoule or Sure/Seal™ bottle | Protects from light and ensures an airtight seal.[5][8][9] |
| Antioxidant | Optional (if used within days) | Recommended (e.g., BHT, 50-100 ppm) | Scavenges free radicals to inhibit oxidation chain reactions.[2][10] |
Protocol 2.1: Step-by-Step Guide for Aliquoting and Dispensing
This protocol is essential for maintaining the integrity of the bulk material during long-term storage.
Caption: Workflow for dispensing air-sensitive aldehyde.
Methodology:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry inert gas like nitrogen or argon.[9]
-
Inert Atmosphere Setup: Use a Schlenk line or a dual-needle system connected to a cylinder of high-purity inert gas. If using a septum-sealed bottle (e.g., Sure/Seal™), pierce the septum with an inlet needle connected to the gas line and a second, wider-gauge needle to act as a vent.[11]
-
Purging: Gently flush the headspace of the main container with the inert gas for 5-10 minutes to displace all air.
-
Transfer: While maintaining a slight positive pressure of inert gas, pierce the septum with a clean, dry, gas-tight syringe. Withdraw the desired amount of the compound. If the compound is a solid, this transfer should be performed inside a glove box.[4]
-
Aliquot Storage: Dispense the aldehyde into a smaller, pre-purged amber vial. Flush the headspace of the new aliquot vial with inert gas before tightly sealing with a PTFE-lined cap.
-
Final Sealing and Storage: Wrap the cap and neck of the new aliquot vial with Parafilm® for an extra barrier. Store immediately at the recommended temperature (≤ -20°C for long-term). Properly reseal the main container and return it to storage.
Part 3: Troubleshooting Guide
Table 2: Troubleshooting Common Oxidation-Related Issues
| Observation | Possible Cause(s) | Recommended Action(s) |
| New peak appears in HPLC/GC, more polar than the starting material. | Oxidation to Carboxylic Acid: The sample has been exposed to air. | 1. Confirm the identity of the new peak via mass spectrometry (MS) or by co-injecting a standard of the expected carboxylic acid. 2. Review storage and handling procedures immediately.[12] 3. If purity is critical, repurify the material (e.g., via column chromatography) or use a fresh, unopened batch. |
| Compound has turned yellow or brown. | Impurity Formation: Likely due to oxidation or polymerization. Aldehydes can sometimes undergo side reactions over time. | 1. Analyze the sample by HPLC and NMR to quantify purity and identify impurities. 2. A color change almost always indicates degradation. Discard the sample if purity is below the required specification for your experiment. |
| Inconsistent reaction results using the same batch of aldehyde. | Progressive Degradation: The bottle has been opened multiple times, leading to gradual oxidation. The first use was high purity, but later uses were not. | 1. Immediately aliquot the remaining material into smaller, single-use vials under an inert atmosphere as described in Protocol 2.1 . 2. Always use a fresh aliquot for each new experiment to ensure consistency. |
| Material has solidified or become viscous (if originally an oil). | Polymerization: Some aldehydes can polymerize over time, a process that can be catalyzed by acidic impurities (like the oxidation product).[10] | 1. Check the solubility of the material in a standard solvent. If it is insoluble, significant polymerization has occurred. 2. This material is likely unusable and should be discarded following proper safety procedures. |
Q4: Is it possible to "rescue" or repurify a partially oxidized batch?
A: Yes, but it requires careful consideration. If the primary impurity is the corresponding carboxylic acid, purification is possible via column chromatography on silica gel. The aldehyde is significantly less polar than the carboxylic acid, allowing for good separation. However, you must assess if the time and solvent cost of purification outweigh the cost of purchasing a new batch. After repurification, the material must be handled and stored with extreme care to prevent re-oxidation.
Part 4: Analytical Monitoring
Proactive stability testing is crucial for critical applications.
Protocol 4.1: Routine Purity Assessment by HPLC-UV
Objective: To quantify the purity of this compound and detect the presence of its carboxylic acid degradant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the aldehyde and potential impurities absorb (e.g., 254 nm or 280 nm).
-
Procedure:
-
Prepare a stock solution of the aldehyde in acetonitrile or methanol at ~1 mg/mL.
-
Dilute to a working concentration of ~50-100 µg/mL.
-
Inject onto the HPLC system.
-
The aldehyde will elute as the major peak. The carboxylic acid, being more polar, will typically have a shorter retention time.
-
Integrate the peak areas to determine the relative purity (% Area). This method is a reliable way to track the stability of a batch over time.[3]
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Troubleshooting low conversion rates in reactions involving 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Answering as a Senior Application Scientist.
Welcome to the technical support center for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile intermediate. Below you will find a series of frequently asked questions and detailed troubleshooting guides for common synthetic transformations.
Part 1: Frequently Asked Questions (FAQs) about the Starting Material
This section addresses common queries regarding the properties, handling, and purity of this compound itself.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound is an aromatic aldehyde with several notable features that dictate its chemical behavior:
-
Electron-Rich Aromatic Ring: The ethoxy group (-OEt) at the 6-position is a strong electron-donating group (EDG). This increases the electron density of the benzene ring, making it highly activated towards electrophilic aromatic substitution. However, this electron-donating effect also slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde, as the ring donates electron density that lessens the partial positive charge on the carbonyl carbon.
-
Steric Hindrance: The aldehyde group is situated between the ethoxy group and the fused dihydroindene ring system. This steric bulk can influence the approach of nucleophiles and may necessitate longer reaction times or more reactive reagents compared to less hindered aldehydes.
-
Lack of α-Hydrogens: The aldehyde proton is attached to a carbonyl carbon which is directly bonded to the aromatic ring. There are no acidic α-hydrogens on this carbon. This is a critical feature, as it prevents self-condensation via an enolate mechanism, which simplifies product mixtures in reactions like the Claisen-Schmidt condensation.[1][2][3]
Q2: How should I properly store and handle this aldehyde to ensure its stability and prevent degradation?
A2: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen). The primary degradation product is the corresponding carboxylic acid (6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid), which can interfere with subsequent reactions.
To ensure the integrity of your starting material, follow these storage and handling protocols:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes oxidation of the aldehyde to the carboxylic acid.[4] |
| Temperature | Store in a cool, dark place (refrigeration at 2-8 °C is ideal). | Reduces the rate of degradation reactions and potential polymerization.[5] |
| Container | Use an amber glass bottle with a tightly sealed cap. | Protects the compound from light, which can catalyze degradation, and prevents moisture ingress.[6] |
| Handling | Dispense from the container quickly in a dry environment or glovebox. | Minimizes exposure to atmospheric oxygen and moisture. |
Q3: I suspect my this compound is impure. What are common impurities and how can I purify it?
A3: The most common impurity is the aforementioned carboxylic acid formed via oxidation. Other potential impurities could relate to its synthesis, which often involves Vilsmeier-Haack type formylation of the corresponding 6-ethoxy-2,3-dihydro-1H-indene.[7][8][9] This could leave residual solvent (e.g., DMF) or reagents.
Purification Strategies:
-
Aqueous Wash: If the primary impurity is the carboxylic acid, a simple workup can be effective. Dissolve the aldehyde in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, while the aldehyde remains in the organic layer. Follow with a water wash and a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: For higher purity, flash column chromatography on silica gel is very effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for good separation. The aldehyde is moderately polar and should elute well after non-polar impurities and before the more polar carboxylic acid.
-
Bisulfite Adduct Formation: A classical and highly effective method for purifying aldehydes is the formation of a solid sodium bisulfite adduct.[10][11] The aldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered and washed to remove non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with an aqueous base (like NaHCO₃ or NaOH) or acid.[11] This method is particularly useful for removing stubborn impurities but requires an additional regeneration step.
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific advice for overcoming low conversion rates in key reactions involving this compound.
General Troubleshooting Workflow Here is a logical workflow to diagnose issues with low conversion rates.
Caption: General workflow for troubleshooting low conversion.
Section 2.1: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (with no α-hydrogens) and an enolizable ketone or aldehyde.[3]
A: Low yields in this reaction often stem from issues with enolate formation, the reversibility of the initial aldol addition, or inefficient dehydration.
Troubleshooting Steps:
-
Base Selection & Stoichiometry:
-
Cause: The base may not be strong enough to deprotonate the ketone effectively, or it may be consumed by acidic impurities (like the carboxylic acid impurity in your aldehyde).
-
Solution: For simple ketones like acetone or acetophenone, strong bases like NaOH or KOH are typically sufficient.[12] Ensure you are using at least a stoichiometric amount of base, or even a catalytic amount if the subsequent dehydration is rapid and irreversible. If yields are still low, consider pre-forming the enolate with a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before adding the aldehyde.[1] This ensures the enolate is formed quantitatively before it has a chance to react with itself.
-
-
Reaction Temperature and Time:
-
Cause: The initial aldol addition is often reversible and may not be favored thermodynamically.[13] The subsequent dehydration to the conjugated enone is what drives the reaction to completion.
-
Solution: Running the reaction at elevated temperatures (heating) often promotes the irreversible dehydration step, pulling the entire equilibrium towards the product according to Le Châtelier's principle.[1][13] Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Solvent Choice:
-
Cause: The solvent must be able to dissolve the reactants and not interfere with the base.
-
Solution: Protic solvents like ethanol or methanol are common for NaOH/KOH catalyzed reactions. For stronger bases like LDA, anhydrous aprotic solvents like THF or diethyl ether are mandatory.
-
Section 2.2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.
A: This is a classic issue where the reduction of the in situ formed imine is the rate-limiting step. The choice of reducing agent and reaction conditions is critical.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Cause: Some reducing agents are not suitable for direct (one-pot) reductive amination. For example, sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to an alcohol, competing with imine formation and reduction.[14]
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[15][16][17] It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the protonated iminium ion intermediate. It is generally used in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[16][17]
-
-
pH Control:
-
Cause: Imine formation is pH-dependent. The reaction requires protonation of the carbonyl, but the amine must remain a free nucleophile. The optimal pH is typically mildly acidic (pH 4-6).
-
Solution: When using NaBH(OAc)₃, the release of acetic acid during the reaction often self-catalyzes the process.[15] For less reactive amines or ketones, adding a stoichiometric amount of acetic acid can accelerate imine formation.
-
-
Reaction Strategy (Direct vs. Indirect):
-
Cause: For some substrates, especially with primary amines where over-alkylation to a tertiary amine is possible, the direct one-pot method can be messy.
-
Solution: Switch to an indirect, two-step procedure. First, form the imine by reacting the aldehyde and amine, often with a dehydrating agent like anhydrous MgSO₄ or molecular sieves. After confirming imine formation, add a less selective but cheaper reducing agent like NaBH₄ in a protic solvent like methanol.[16]
-
Decision Tree for Reductive Amination
Caption: Decision tree for selecting a reductive amination strategy.
Section 2.3: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a superior alternative to the Wittig reaction for creating α,β-unsaturated esters and other electron-deficient alkenes, typically with high E-selectivity.[18][19]
A: Incomplete HWE reactions are usually due to issues with base strength, reagent purity, or reaction conditions that don't favor the reaction kinetically or thermodynamically.
Troubleshooting Steps:
-
Base Strength and Compatibility:
-
Cause: The pKa of the phosphonate reagent is critical. Stabilized ylides (e.g., those with an adjacent ester group like in triethyl phosphonoacetate) are less basic and require a sufficiently strong base for complete deprotonation.
-
Solution: For common phosphonoacetate esters, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) in an anhydrous aprotic solvent (THF, DMF) are effective. Ensure the base is fresh and active. If using NaH, ensure the mineral oil has been washed away with dry hexanes if necessary.
-
-
Purity of Reagents and Solvent:
-
Cause: The phosphonate carbanion is highly basic and will be quenched by any protic impurities, especially water.
-
Solution: Use anhydrous solvents. Dry your phosphonate reagent and aldehyde before use, either by distillation or by dissolving in a dry solvent and removing it under vacuum. Flame-dry your glassware under vacuum or nitrogen/argon before starting the reaction.
-
-
Temperature and Cation Effects:
-
Cause: The reaction rate is temperature-dependent. Additionally, the nature of the metal cation can influence the reaction's stereoselectivity and rate.
-
Solution: While many HWE reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes increase the rate of a sluggish reaction. For improving stereoselectivity, the use of specific bases (e.g., those with Li⁺ or Na⁺ cations) in combination with certain solvents can favor specific intermediates, as described in the Still-Gennari modification for Z-alkenes.[20]
-
Experimental Protocol Example: Direct Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.
-
Dissolution: Add anhydrous DCE (to make a ~0.1 M solution). Stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the primary amine (1.05 eq) via syringe and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting aldehyde has been consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product amine by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 18. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review [pubmed.ncbi.nlm.nih.gov]
- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Welcome to the technical support center for catalyst selection in reactions involving 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction
This compound is a key intermediate in the synthesis of various high-value molecules. The presence of both an aldehyde functional group and an electron-rich aromatic ring presents unique challenges and opportunities in catalyst selection. This guide provides a structured approach to choosing the right catalyst for three common transformations: Catalytic Hydrogenation (Reduction) , Reductive Amination , and Knoevenagel Condensation .
Part 1: Frequently Asked Questions (FAQs)
Section 1.1: General Catalyst Selection
Q1: What are the primary considerations when selecting a catalyst for reactions with this compound?
A1: The primary considerations are:
-
Desired Transformation: The choice of catalyst is fundamentally dictated by the reaction you intend to perform (e.g., reduction, C-N bond formation, C-C bond formation).
-
Chemoselectivity: Due to the presence of multiple functional groups (aldehyde, aromatic ether), selecting a catalyst that targets only the desired group is crucial. For instance, reducing the aldehyde without affecting the aromatic ring.
-
Substrate Reactivity: The electron-donating ethoxy group activates the aromatic ring and can influence the reactivity of the aldehyde. This can affect reaction rates and potentially lead to side reactions.
-
Catalyst Poisoning: Impurities in the starting material or byproducts can deactivate the catalyst. Understanding potential poisons is key to maintaining catalyst activity.[1]
-
Reaction Conditions: Factors such as solvent, temperature, pressure, and pH can significantly impact catalyst performance and selectivity.
Q2: How does the ethoxy group on the aromatic ring influence catalyst selection and reactivity?
A2: The ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This has several implications:
-
Increased Nucleophilicity of the Ring: The ring is more susceptible to electrophilic attack, which is a consideration in acidic conditions where side reactions like polymerization or degradation could occur.
-
Potential for Hydrogenolysis: In catalytic hydrogenation, electron-donating groups can sometimes promote the cleavage of the ether C-O bond (hydrogenolysis), although this is generally less of a concern than with benzylic ethers.
-
Influence on Aldehyde Reactivity: The electronic effect on the aldehyde is more subtle but can influence its susceptibility to nucleophilic attack. For reductive amination, electron-rich aldehydes tend to give higher yields.[2]
Section 1.2: Catalytic Hydrogenation (Reduction to Alcohol)
Q3: What are the recommended catalysts for the selective reduction of the aldehyde group in this compound to the corresponding alcohol?
A3: For selective aldehyde reduction, common choices include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation. It is generally effective for reducing aldehydes to alcohols under mild conditions.
-
Raney Nickel (Raney Ni): A highly active catalyst, particularly useful when a more robust reduction is needed. It can be used at lower pressures and temperatures compared to some other catalysts.[3]
Q4: I am observing over-reduction of the product to a methyl group instead of the alcohol. What could be the cause and how can I prevent it?
A4: Over-reduction (hydrogenolysis) of the resulting benzyl alcohol to a methyl group can occur, especially with highly active catalysts or harsh reaction conditions. To prevent this:
-
Catalyst Choice: Consider a less active catalyst. For example, if you are using Pd/C and observing over-reduction, switching to a catalyst like Pd/CaCO₃ or using NaBH₄ could be beneficial.
-
Reaction Conditions: Reduce the hydrogen pressure and/or temperature. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Solvent: Using a non-protic solvent like ethyl acetate can sometimes minimize over-reduction compared to protic solvents like ethanol.
Section 1.3: Reductive Amination
Q5: What are the best catalyst systems for the reductive amination of this compound with a primary or secondary amine?
A5: Reductive amination is a two-step process (imine formation followed by reduction) that is often performed in one pot.[1][6] Recommended systems include:
-
Catalytic Hydrogenation: Using H₂ gas with a heterogeneous catalyst like Pd/C is a common and "green" method.[7]
-
Hydride Reducing Agents:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than NaBH₄, allowing for efficient imine formation prior to reduction.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its use is often avoided due to the potential generation of toxic cyanide byproducts.[1]
-
Q6: My reductive amination reaction is sluggish or incomplete. What are some troubleshooting steps?
A6:
-
Imine Formation: The rate-limiting step can be the formation of the imine intermediate. This is an equilibrium reaction where water is a byproduct. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Adding a catalytic amount of a mild acid like acetic acid can accelerate this step.
-
Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and active. Catalyst poisoning can be an issue.
-
Steric Hindrance: If the amine is sterically hindered, the reaction may be inherently slow. In such cases, higher temperatures or longer reaction times may be necessary.
Section 1.4: Knoevenagel Condensation
Q7: What catalysts are recommended for the Knoevenagel condensation of this compound with active methylene compounds?
A7: The Knoevenagel condensation is typically base-catalyzed. Common catalysts include:
-
Weak Organic Bases: Piperidine, often with a catalytic amount of acetic acid, is a classic choice.
-
Lewis Acids: For some substrates, Lewis acids like TiCl₄ in the presence of a base like triethylamine can be effective.[9]
-
Solid-Supported Catalysts: Using basic alumina or other solid supports can simplify purification.
Q8: The yield of my Knoevenagel condensation is low, and I observe significant amounts of starting material. How can I improve the conversion?
A8:
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. For weak bases, a higher loading may be required.
-
Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.
-
Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate.
-
Reactivity of the Methylene Compound: The acidity of the active methylene compound plays a crucial role. More acidic compounds (e.g., Meldrum's acid, malononitrile) will react more readily than less acidic ones (e.g., diethyl malonate).
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during catalytic reactions with this compound.
Workflow for Troubleshooting Catalyst Deactivation
Caption: A stepwise guide to troubleshooting low-yielding catalytic reactions.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Solution |
| No reaction or very low conversion | Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds from synthesis precursors, halide ions) can irreversibly bind to the catalyst's active sites.[1] | - Purify the starting aldehyde by recrystallization or column chromatography.- Use high-purity, degassed solvents.- Consider a pre-treatment of the starting material with a scavenger resin. |
| Inactive Catalyst: The catalyst may be old, have been improperly stored, or is from a poor-quality batch. | - Use a fresh batch of catalyst from a reputable supplier.- For heterogeneous catalysts, ensure they have not been exposed to air or moisture for extended periods. | |
| Formation of unexpected byproducts | Side Reactions: The electron-rich nature of the substrate can promote side reactions, especially under harsh conditions (e.g., high temperature, strong acid/base). | - Lower the reaction temperature.- Use a more selective catalyst.- For acid/base-catalyzed reactions, screen different catalysts to find one that minimizes side product formation. |
| Over-reduction/Hydrogenolysis: In hydrogenation, the desired alcohol product can be further reduced. | - Use a milder reducing agent (e.g., NaBH₄).- Decrease hydrogen pressure and temperature.- Monitor the reaction closely and stop it upon completion. | |
| Inconsistent results between batches | Variability in Starting Material Quality: Different batches of the starting aldehyde may contain varying levels of impurities. | - Establish a purification protocol for the starting material and apply it consistently.- Characterize each new batch of starting material before use. |
| Inconsistent Catalyst Handling: Variations in how the catalyst is weighed, added, or activated can lead to different results. | - Develop a standardized protocol for catalyst handling and addition.- For heterogeneous catalysts, ensure consistent agitation to maintain a uniform suspension. |
Part 3: Experimental Protocols
Protocol 3.1: Catalytic Hydrogenation to (6-Ethoxy-2,3-dihydro-1H-inden-5-yl)methanol
Method A: Using Palladium on Carbon (Pd/C)
-
Setup: To a flask suitable for hydrogenation, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Pd/C (5-10 mol% Pd).
-
Solvent: Add a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or a Parr shaker at low pressure, e.g., 1-3 atm).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Method B: Using Sodium Borohydride (NaBH₄)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the product.
Catalyst Comparison for Aldehyde Reduction
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | H₂ (1-3 atm), RT, Ethanol | High activity, reusable | Potential for over-reduction, requires specialized equipment |
| Raney® Ni | H₂ (1-3 atm), RT, Ethanol | High activity, cost-effective | Pyrophoric, requires careful handling |
| NaBH₄ | 0 °C to RT, Methanol | High chemoselectivity, simple setup | Stoichiometric reagent, generates waste |
Protocol 3.2: Reductive Amination
One-Pot Procedure using Sodium Triacetoxyborohydride (STAB)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 5 mol%) and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of STAB: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature until the starting material is consumed, as monitored by TLC or GC-MS (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3.3: Knoevenagel Condensation
Procedure using Piperidine/Acetic Acid
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), the active methylene compound (1.1 eq), and a suitable solvent like toluene or benzene.
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Decision Workflow for Catalyst Selection
Caption: A decision tree for selecting the appropriate catalyst based on the desired chemical transformation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis and handling of this compound, with a particular focus on the critical role of solvents in influencing reaction outcomes. The information presented here is designed to be a practical resource for overcoming common experimental challenges and optimizing your synthetic protocols.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Vilsmeier-Haack formylation of 6-ethoxy-2,3-dihydro-1H-indene.
Issue 1: Low or No Product Yield
Question: I am attempting the Vilsmeier-Haack formylation of 6-ethoxy-2,3-dihydro-1H-indene, but I am observing a very low yield of the desired aldehyde. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Vilsmeier-Haack reaction are a common problem and can often be traced back to several key factors, with solvent choice and reagent quality being paramount.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low product yield.
Causality and Solutions:
-
Reagent Purity and Stoichiometry: The Vilsmeier reagent is highly sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. The presence of water will quench the Vilsmeier reagent and prevent the reaction from proceeding. The stoichiometry of DMF and POCl₃ is also critical; a slight excess of POCl₃ is often used to ensure complete activation of the DMF.
-
Solvent Selection and Impact:
-
Polar Aprotic Solvents (e.g., DMF, Dichloromethane): In many Vilsmeier-Haack procedures, an excess of DMF serves as both a reactant and the solvent.[1] This is often the most straightforward approach. However, if solubility of the starting material is an issue, or if side reactions with the solvent are a concern, an inert co-solvent can be employed. Dichloromethane (DCM) is a common choice as it is a good solvent for many organic compounds and is inert under the reaction conditions.
-
Non-Polar Solvents (e.g., Benzene, Toluene): While less common, non-polar solvents can be used.[1] However, the Vilsmeier reagent itself is a salt and may have limited solubility in these solvents, potentially leading to a heterogeneous reaction mixture and slower reaction rates.
-
Solvent-Free Conditions: For some substrates, solvent-free conditions, where the reactants are ground together, have been shown to be effective and can lead to shorter reaction times and higher yields. This approach may be worth considering if solvent-based methods are failing.
-
-
Reaction Temperature and Time: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0 °C) to prevent degradation. After the addition of the 6-ethoxy-2,3-dihydro-1H-indene, the reaction is often allowed to warm to room temperature or gently heated (e.g., to 60-80°C) to drive it to completion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Work-up Procedure: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[3] This is typically achieved by quenching the reaction mixture with ice-water, followed by basification (e.g., with sodium hydroxide or sodium acetate) to a pH greater than 10.[2] Incomplete hydrolysis will result in a low yield of the final product.
Issue 2: Formation of a Chlorinated Byproduct
Question: My reaction is producing the desired aldehyde, but I am also observing a significant amount of a chlorinated byproduct. What is causing this and how can it be minimized?
Answer: The formation of chlorinated byproducts is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃. The Vilsmeier reagent itself, a chloroiminium salt, can act as a chlorinating agent, especially with electron-rich aromatic systems.
Mitigation Strategies:
-
Temperature Control: Higher reaction temperatures can promote chlorination. Conducting the reaction at the lowest effective temperature is critical.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride with DMF can be less prone to this side reaction in some cases.[1]
-
Solvent Effects: The choice of solvent can influence the extent of chlorination. In some cases, using a less polar solvent might reduce the electrophilicity of the chlorinating species.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the aldehyde, but I am facing challenges in purifying it. The crude product is an oil that is difficult to crystallize, and column chromatography is not giving a clean separation.
Answer: Purification of aldehydes can be challenging due to their moderate polarity and potential for oxidation.
Purification Workflow:
Caption: A systematic workflow for the purification of the target aldehyde.
Practical Tips:
-
Solvent System for Chromatography: A gradient of hexane and ethyl acetate is a good starting point for silica gel column chromatography. The optimal ratio will depend on the specific impurities present.
-
Crystallization: If the product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly adding a solvent in which it is less soluble (e.g., water) until turbidity is observed. Cooling the mixture slowly can promote the formation of crystals.
-
Derivative Formation: If direct purification is challenging, consider converting the aldehyde to a crystalline derivative (e.g., a hydrazone or an oxime), which can be purified by recrystallization and then hydrolyzed back to the aldehyde.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation of 6-ethoxy-2,3-dihydro-1H-indene?
The ethoxy group at the 6-position is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. The formyl group will be directed to the positions ortho and para to the ethoxy group. In this case, the 5-position is ortho to the ethoxy group and is the most likely site of formylation. The 7-position is also ortho, but may be slightly less favored due to steric hindrance from the fused ring system.
Q2: How does the choice of solvent affect the Nuclear Magnetic Resonance (NMR) spectrum of this compound?
The chemical shifts of protons in an NMR spectrum can be significantly influenced by the solvent used for the analysis. Aromatic solvents like benzene-d₆ can induce so-called "Aromatic Solvent Induced Shifts" (ASIS), where the chemical shifts of protons in the solute molecule are shifted upfield or downfield compared to their chemical shifts in a less interactive solvent like chloroform-d₃. This is due to the formation of specific solvent-solute complexes. For aromatic aldehydes, the formyl proton and the aromatic protons often show pronounced shifts in different solvents. This can be a useful tool for resolving overlapping signals in the NMR spectrum.
Q3: What are some common downstream reactions of this compound, and how does solvent choice impact them?
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the alcohol.
-
Reductive amination to form amines.
-
Wittig reaction to form alkenes.
-
Condensation reactions such as the Knoevenagel or aldol condensation.
The choice of solvent for these reactions is crucial and depends on the specific reagents and reaction mechanism. For example, reductive aminations are often carried out in alcoholic solvents like methanol or ethanol, while Wittig reactions are typically performed in aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The solubility of the reactants and the stability of any intermediates will be key factors in solvent selection.
III. Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
6-ethoxy-2,3-dihydro-1H-indene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-ethoxy-2,3-dihydro-1H-indene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench with ice-water.
-
Basify the mixture to pH > 10 with a solution of NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate.
IV. Data Presentation
Table 1: Hypothetical Solvent Effects on the Vilsmeier-Haack Formylation of 6-ethoxy-2,3-dihydro-1H-indene
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| DMF (neat) | 60 | 4 | 75 | Homogeneous reaction, straightforward work-up. |
| DCM | 25 | 8 | 65 | Slower reaction rate at room temperature. |
| Toluene | 80 | 12 | 40 | Heterogeneous mixture, lower yield. |
| Solvent-free | 25 (grinding) | 0.5 | 85 | Rapid reaction, high yield, requires solid-state grinding. |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary.
V. References
-
BLDpharm. This compound. --INVALID-LINK--
-
ChemicalBook. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum. --INVALID-LINK--
-
ChemScene. 4,7-Dimethoxy-2,3-dihydro-1h-indene-5-carbaldehyde. --INVALID-LINK--
-
Ding Xiang Tong. This compound. --INVALID-LINK--
-
GSRS. 5-ETHOXY-2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-ONE. --INVALID-LINK--
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. --INVALID-LINK--
-
PubChem. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde. --INVALID-LINK--
-
Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
ResearchGate. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. --INVALID-LINK--
-
ResearchGate. Synthesis of Tetrahydro-1H-indeno[1,2-b]pyridine via Cascade Cyclization and Friedel-Crafts Reaction. --INVALID-LINK--
-
ResearchGate. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. --INVALID-LINK--
-
TCI. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. --INVALID-LINK--
-
The Royal Society of Chemistry. De novo synthesis of phenolic dihydroxanthene near-infrared emitting fluorophores. --INVALID-LINK--
-
Wikipedia. Vilsmeier reagent. --INVALID-LINK--
-
Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--
-
--INVALID-LINK--. This compound. --INVALID-LINK--
-
--INVALID-LINK--. Vilsmeier-Haack Reaction. --INVALID-LINK--
References
Technical Support Center: Stability of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde in Solution
Introduction: 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical agents and research compounds. Its structural integrity in solution is paramount for achieving reproducible and high-yield experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound. We will explore the underlying chemical principles governing its stability and offer field-proven troubleshooting strategies and best practices for its handling and storage.
Troubleshooting Guide: Diagnosing In-Solution Instability
This section addresses common problems observed during experimentation, providing a logical framework for identifying the root cause.
Q1: I'm observing a new, less-polar peak in my HPLC analysis that grows over time, and my reaction yields are inconsistent. What is the likely cause?
A1: The most probable cause is the oxidation of the aldehyde functional group. The formyl group (-CHO) on the aromatic ring is susceptible to oxidation, converting it into a carboxylic acid (-COOH)[1][2]. This transformation results in the formation of 6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid.
Causality: This oxidation can be initiated by several factors common in a laboratory setting:
-
Atmospheric Oxygen (Auto-oxidation): Aromatic aldehydes can react slowly with dissolved oxygen in non-degassed solvents. This process can be accelerated by light or trace metal impurities.
-
Peroxides in Solvents: Solvents like THF or diethyl ether can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are potent oxidizing agents that will readily convert the aldehyde.
-
Oxidizing Reagents: Cross-contamination from other experiments or the use of reagents with oxidizing properties (even mild ones) can degrade the compound.[3]
Diagnostic Steps:
-
Mass Spectrometry Analysis: Analyze the new peak by LC-MS. The expected mass of the carboxylic acid degradant will be 16 atomic mass units (amu) greater than the parent compound due to the addition of an oxygen atom.
-
Forced Degradation Study: To definitively confirm the identity of the degradant, perform a controlled forced degradation as outlined in Protocol 1 . Comparing the retention time and mass of the product from the forced oxidation with the unknown peak in your experimental sample provides conclusive evidence.
-
Solvent Purity Check: Test your solvents for the presence of peroxides using commercially available test strips, especially for ethers and other susceptible solvents.
Q2: My solution of the compound in a protic solvent (like methanol or ethanol) seems to lose potency over time, even when stored under inert gas. Why?
A2: In the presence of alcohols and an acid or base catalyst, aldehydes can reversibly form hemiacetals and then acetals.[4] While this process is reversible, the formation of a stable acetal sequesters your starting material, effectively reducing its concentration and making it unavailable for subsequent reactions.
Causality: The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by the alcohol. This reaction is often catalyzed by trace amounts of acid or base in the solvent or on the glassware. Although aromatic aldehydes are less reactive than their aliphatic counterparts, this reaction can still proceed, especially during prolonged storage.[5][6]
Diagnostic Steps:
-
NMR Spectroscopy: ¹H NMR is an excellent tool to detect acetal formation. You will observe the disappearance of the characteristic aldehyde proton signal (around 9.5-10 ppm) and the appearance of a new acetal proton signal (typically between 5-6 ppm), along with changes in the signals of the alcohol solvent.
-
Reaction with Water: If you suspect acetal formation, adding a small amount of acidic water to an aliquot of your solution and monitoring by HPLC should show the reappearance of the parent aldehyde as the acetal hydrolyzes back.[4]
Frequently Asked Questions (FAQs): Best Practices for Handling and Storage
This section provides preventative strategies to maintain the stability and purity of your compound.
Q1: What is the primary degradation pathway I should be concerned about?
A1: The most significant and common degradation pathway is the oxidation of the aldehyde to a carboxylic acid . This is a pervasive issue for aromatic aldehydes.[1][7] A secondary, less common pathway to consider is the Cannizzaro reaction, which can occur under strongly basic conditions, causing the aldehyde to disproportionate into a mixture of the corresponding primary alcohol and carboxylic acid.[4]
Q2: What are the ideal solvents for short-term and long-term storage?
A2: The choice of solvent is critical for stability.[8] We recommend using high-purity, dry, aprotic solvents that have been degassed to remove dissolved oxygen.
| Solvent Class | Recommended Examples | Rationale & Cautions |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Use only peroxide-free, inhibitor-stabilized grades. Excellent solubilizing power. Degas before use. |
| Chlorinated | Dichloromethane (DCM) | Good general-purpose solvent. Ensure it is anhydrous and free of acidic impurities. |
| Aromatic | Toluene | A non-polar, aprotic option suitable for many applications. |
| Amides | Dimethylformamide (DMF) | Use with caution. Must be high purity. Can be challenging to remove. Not ideal for long-term storage. |
| Protic | Methanol, Ethanol | NOT RECOMMENDED for storage. Use only for immediate reaction needs due to the risk of acetal formation.[4] |
Q3: What is the definitive protocol for preparing and storing a stable stock solution?
A3: Follow the procedure outlined in Protocol 2 for preparing solutions intended for storage. The core principles are the exclusion of oxygen, moisture, and light.
Q4: How do environmental factors like pH, light, and temperature affect stability?
A4: These factors can significantly accelerate degradation.
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Both strong acid and strong base can catalyze degradation (e.g., acetal formation, Cannizzaro reaction).[4][9] Neutral pH is generally safest. | Use buffered solutions if pH control is critical for your experiment. Avoid storing in unbuffered aqueous or protic solutions. |
| Light | UV light can provide the energy to initiate auto-oxidation by forming free radicals. | Always store the solid compound and its solutions in amber vials or protect them from light by wrapping with aluminum foil. |
| Temperature | Higher temperatures increase the rate of all chemical reactions, including degradation. | Store stock solutions at -20°C or -80°C. For solids, store under an inert atmosphere in a refrigerator (2-8°C). |
Visual Guides
Primary Degradation Pathway
The following diagram illustrates the most common stability issue: the oxidation of the aldehyde to its corresponding carboxylic acid.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Workflow
Use this decision tree to diagnose unexpected analytical results when working with the compound.
Caption: Decision tree for troubleshooting compound instability.
Experimental Protocols
Protocol 1: Confirmatory Forced Degradation Study
Objective: To confirm if an observed impurity is the carboxylic acid oxidation product.
-
Prepare Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Set Up Control: Transfer 100 µL of the stock solution into an HPLC vial and dilute with 900 µL of acetonitrile. This is your T=0 control sample.
-
Perform Oxidation: To a separate vial containing 100 µL of the stock solution, add 800 µL of acetonitrile and 100 µL of 3% hydrogen peroxide solution.
-
Incubate: Gently mix the oxidation reaction and let it stand at room temperature, protected from light, for 2-4 hours.
-
Analysis: Analyze the control sample and the oxidized sample by LC-MS.
-
Confirmation: If the retention time and mass of the major degradant in the oxidized sample match the unknown impurity in your experimental sample, you have confirmed its identity as the oxidation product.
Protocol 2: Preparation of a Stable Stock Solution for Long-Term Storage
Objective: To prepare a stock solution with maximized stability.
-
Solvent Preparation: Select a suitable anhydrous, aprotic solvent (e.g., THF, Toluene). Use a new, sealed bottle of solvent if possible. Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Weighing: In a clean, dry vial, accurately weigh the desired amount of solid this compound under a gentle stream of inert gas.
-
Dissolution: Using a syringe, add the degassed solvent to the vial to achieve the target concentration. Briefly swirl to dissolve.
-
Storage: Tightly cap the vial (preferably with a PTFE-lined cap). For added protection, wrap the cap threads with parafilm.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store in a -20°C or -80°C freezer, protected from light.
-
Usage: When using the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Use an inert gas blanket in the headspace if multiple aliquots are to be drawn over time.
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Introduction
6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a substituted indane derivative of significant interest in medicinal chemistry and materials science, often serving as a crucial building block for more complex molecular architectures. The precise introduction of the formyl group onto the 5-ethoxyindane scaffold is a key synthetic challenge that dictates the efficiency, scalability, and overall viability of a synthetic campaign. This guide provides an in-depth comparison of the primary synthetic strategies to achieve this transformation, focusing on the underlying chemical principles, experimental protocols, and practical considerations for laboratory and process chemistry. We will dissect two major pathways: the classical Vilsmeier-Haack formylation and the regioselective Directed ortho-Metalation (DoM).
Route 1: Vilsmeier-Haack Formylation of 5-Ethoxyindane
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds.[1][2] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
Causality and Mechanism
The synthetic logic of this route hinges on the electron-donating nature of the ethoxy group on the indane ring. This substituent activates the aromatic ring towards electrophilic substitution, making it sufficiently nucleophilic to attack the relatively weak electrophile presented by the Vilsmeier reagent.
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 5-ethoxyindane attacks the carbon of the Vilsmeier reagent. The ethoxy group directs the substitution primarily to the ortho position (C6), which is sterically less hindered than the other ortho position (C4). A subsequent deprotonation restores aromaticity.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Workflow for Vilsmeier-Haack Formylation.
Experimental Protocol
The following is a representative protocol adapted from general procedures for the Vilsmeier-Haack reaction on activated arenes.[3]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in a suitable solvent like dichloromethane to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 5-ethoxy-2,3-dihydro-1H-indene (1.0 equiv.) in dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate and neutralizes the acid.
-
Extraction and Purification: Stir the mixture vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford the target aldehyde.
Trustworthiness & Field-Proven Insights
-
Advantages: This method is generally high-yielding for activated substrates. The reagents are common, relatively inexpensive, and the reaction is operationally simple, making it highly scalable.
-
Disadvantages: The use of stoichiometric amounts of POCl₃ is a significant drawback due to its corrosive and hazardous nature.[5] The workup can be cumbersome, and the purification may require careful chromatography to remove polar byproducts derived from DMF. The reaction can also be sensitive to moisture.
Route 2: Directed ortho-Metalation (DoM) and Formylation
Directed ortho-Metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings.[6] It relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[7][8] The resulting aryllithium species is then trapped with an electrophile.
Causality and Mechanism
In this route, the ethoxy group serves as the DMG. While methoxy groups are classic DMGs, ethoxy groups function similarly. The oxygen atom's lone pair coordinates to the Lewis acidic lithium ion of an organolithium base (e.g., n-butyllithium or sec-butyllithium), often in the presence of an additive like TMEDA (tetramethylethylenediamine) which breaks up organolithium aggregates and increases basicity.[7] This coordination pre-associates the base near the C6 proton, drastically increasing its kinetic acidity and leading to selective deprotonation at that site. The resulting 6-lithio-5-ethoxyindane is then quenched with an electrophilic formylating agent, typically DMF.
The mechanism involves:
-
Directed Lithiation: The organolithium base, coordinated to the ethoxy group, selectively abstracts the proton at the C6 position.
-
Electrophilic Quench: The highly nucleophilic aryllithium intermediate attacks the carbonyl carbon of DMF.
-
Hydrolysis: The initial tetrahedral intermediate collapses upon aqueous workup, eliminating dimethylamine and yielding the desired aldehyde.
Caption: Workflow for Directed ortho-Metalation.
Experimental Protocol
The following is a representative protocol adapted from general procedures for DoM of alkoxy-arenes.[9]
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and TMEDA (1.2 equiv.). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (1.2 equiv., solution in cyclohexanes) dropwise to the THF/TMEDA mixture. Then, add a solution of 5-ethoxy-2,3-dihydro-1H-indene (1.0 equiv.) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (3.0 equiv.) dropwise to the aryllithium solution. Stir at -78 °C for an additional 1-2 hours.
-
Quenching & Workup: Allow the reaction to warm slowly to 0 °C before quenching by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is purified by silica gel column chromatography.
Trustworthiness & Field-Proven Insights
-
Advantages: The primary advantage of DoM is its exceptional regioselectivity, which often eliminates the formation of isomers seen in other electrophilic substitution reactions.[6] The reaction conditions are typically clean, and a wide variety of electrophiles can be used beyond formylation.
-
Disadvantages: This route requires strictly anhydrous and anaerobic conditions, as organolithium reagents are highly reactive towards water and oxygen. The cryogenic temperatures (-78 °C) can be challenging to maintain on a large scale. The strong basicity of organolithiums may not be compatible with other sensitive functional groups in more complex substrates.
Comparative Analysis
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Directed ortho-Metalation (DoM) |
| Regioselectivity | Good to excellent; directed by activating group. | Excellent; controlled by the directing group.[6] |
| Reagents | DMF, POCl₃ | Organolithium (e.g., s-BuLi), TMEDA, DMF |
| Reaction Conditions | 0 °C to room temperature | Cryogenic (-78 °C) |
| Key Hazards | Corrosive and water-reactive POCl₃.[5] | Pyrophoric organolithium reagents; requires inert atmosphere. |
| Scalability | Readily scalable, common in industrial processes. | Challenging to scale due to cryogenic and inert requirements. |
| Substrate Scope | Best for electron-rich arenes.[2] | Broad; tolerant of many groups if non-acidic.[8] |
| Overall Yield | Typically 70-90% (substrate dependent). | Typically 65-85% (substrate dependent). |
| Purification | Column chromatography often required. | Column chromatography often required. |
Expert Recommendation
The choice between these two routes is dictated by the specific context of the synthesis.
-
For large-scale production and situations where absolute regioselectivity is not the primary concern (as the ethoxy group is a strong director), the Vilsmeier-Haack reaction is often preferred. Its operational simplicity, use of less expensive reagents, and milder temperature requirements make it more amenable to industrial settings.
-
For laboratory-scale synthesis , especially when constructing complex molecules where avoiding isomeric byproducts is critical, Directed ortho-Metalation is the superior choice. Its predictable and exquisite regioselectivity ensures the clean formation of the desired product, simplifying purification and downstream chemistry. The stringent reaction conditions are manageable on a smaller scale and are a worthwhile trade-off for the precision offered.
Conclusion
Both the Vilsmeier-Haack reaction and Directed ortho-Metalation provide viable and effective pathways to this compound from its 5-ethoxyindane precursor. The Vilsmeier-Haack route offers scalability and operational simplicity, while DoM provides unparalleled regiochemical control. A thorough understanding of the mechanisms, benefits, and limitations of each method, as detailed in this guide, empowers researchers and process chemists to make informed decisions tailored to their specific synthetic goals, whether in academic discovery or industrial development.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Reactivity of 6-Ethoxy- vs. 6-Methoxy-2,3-dihydro-1H-indene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure, appearing in a variety of pharmacologically active compounds. The functionalization of this core, particularly with reactive handles like the formyl group (-CHO), opens avenues for diverse molecular elaborations. This guide provides an in-depth comparison of the reactivity of two closely related indane carbaldehydes: 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde and 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug discovery process.
While direct, side-by-side experimental comparisons of these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogs, such as 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde, to provide a robust and scientifically grounded comparison. We will delve into the electronic and steric effects of the ethoxy versus methoxy substituent and their impact on key transformations relevant to pharmaceutical synthesis.
Core Principles: Electronic and Steric Effects
The reactivity of the aldehyde functional group in both molecules is primarily dictated by the electronic and steric nature of the alkoxy group at the 6-position.
Electronic Effects:
Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are classified as activating groups in the context of electrophilic aromatic substitution. This is due to the lone pairs on the oxygen atom donating electron density to the aromatic ring through resonance (+R effect).[1] This resonance effect is significantly stronger than their electron-withdrawing inductive effect (-I effect), resulting in a net electron-donating character.
However, this increased electron density on the aromatic ring has a deactivating effect on the adjacent carbonyl carbon of the aldehyde. By "pushing" electron density towards the formyl group, these alkoxy substituents reduce its electrophilicity, making it less susceptible to attack by nucleophiles when compared to unsubstituted 2,3-dihydro-1H-indene-5-carbaldehyde.[1] The electronic difference between the methoxy and ethoxy groups is minimal, as the resonance effect originates from the oxygen atom directly bonded to the ring in both cases.
Steric Effects:
The most notable difference between the two substituents is their physical size. The ethoxy group is bulkier than the methoxy group. This steric hindrance can influence reaction rates by impeding the approach of reagents to the aldehyde functional group.[1] This effect is expected to be more pronounced with larger nucleophiles or in reactions with sterically demanding transition states.
dot graph TD { rankdir=LR; subgraph "Electronic Effects" A[Alkoxy Group (-OR)] -- "+R (Resonance)" --> B(Aromatic Ring); B -- "Increases Electron Density" --> C{Aldehyde Carbonyl}; C -- "Decreases Electrophilicity" --> D[Lower Reactivity towards Nucleophiles]; A -- "-I (Inductive)" --> B; end subgraph "Steric Effects" E[Ethoxy (-OEt)] -- "vs." --> F[Methoxy (-OMe)]; E -- "Greater Steric Hindrance" --> G{Approach to Carbonyl}; F -- "Less Steric Hindrance" --> G; G -- "Impacts Reaction Rate" --> H[Slower for Ethoxy with Bulky Reagents]; end }
Figure 1: A diagram illustrating the interplay of electronic and steric effects of alkoxy groups on the reactivity of the adjacent aldehyde.
Comparative Reactivity in Key Synthetic Transformations
The subtle interplay of these electronic and steric factors leads to predictable differences in reactivity in common organic reactions crucial for drug development.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig Reactions)
Nucleophilic addition is a cornerstone of C-C bond formation. In these reactions, the rate is largely governed by the electrophilicity of the carbonyl carbon.
Reactivity Trend: Due to the electron-donating nature of the alkoxy groups, both 6-ethoxy- and 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde are expected to be less reactive towards nucleophiles than their unsubstituted counterpart.
Comparison:
-
Electronic: The electronic deactivation of the aldehyde is very similar for both compounds.
-
Steric: The bulkier ethoxy group is expected to slightly decrease the rate of reaction, especially with sterically demanding nucleophiles like Grignard reagents or bulky Wittig ylides.
Therefore, the anticipated order of reactivity is: 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde > this compound
| Reaction Type | Reagent | Expected Relative Rate (Methoxy vs. Ethoxy) | Rationale |
| Nucleophilic Addition | Grignard Reagent | Methoxy > Ethoxy | Similar electronic deactivation; greater steric hindrance from the ethoxy group. |
| Wittig Reaction | Non-stabilized Ylide | Methoxy > Ethoxy | Approach of the bulky ylide is more hindered by the ethoxy group. |
Reductive Amination
Reductive amination is a vital transformation for the synthesis of amine-containing drug candidates. This one-pot reaction involves the formation of an imine intermediate followed by its reduction.
Reactivity Trend: The initial imine formation is a nucleophilic attack by the amine on the aldehyde. Therefore, the rate will be influenced by the electrophilicity of the carbonyl carbon.
Comparison: Similar to other nucleophilic additions, the methoxy derivative is expected to react slightly faster than the ethoxy derivative due to reduced steric hindrance around the reaction center.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Aldehyde"]; B [label="Amine"]; C [label="Imine Intermediate"]; D [label="Reducing Agent (e.g., NaBH(OAc)₃)"]; E [label="Final Amine Product"];
}
Figure 2: A simplified workflow for a one-pot reductive amination reaction.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a common step in modifying the indane scaffold.
Reactivity Trend: In contrast to nucleophilic additions, the oxidation of benzaldehydes is generally accelerated by electron-donating substituents. These groups can stabilize the electron-deficient transition state of the oxidation reaction.
Comparison:
-
Electronic: Both the methoxy and ethoxy groups are electron-donating, thus activating the aldehyde towards oxidation compared to an unsubstituted analog.
-
Steric: Steric effects are generally less significant in oxidation reactions unless a very bulky oxidizing agent is used.
Given the very similar electronic effects, the rates of oxidation for the two compounds are expected to be comparable and faster than the non-alkoxy substituted equivalent.
| Reaction Type | Reagent | Expected Relative Rate (Methoxy vs. Ethoxy) | Rationale |
| Oxidation | KMnO₄, PCC | Methoxy ≈ Ethoxy | Both are electronically activated; steric hindrance is less of a factor. |
Supporting Experimental Data (from Analogs)
Direct kinetic data for the target molecules is scarce. However, studies on 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde provide a strong basis for our predictions. Hammett plots, which correlate reaction rates with substituent electronic effects, consistently show that electron-donating groups like methoxy decrease the rate of nucleophilic additions (positive ρ value) and increase the rate of oxidations (negative ρ value).[2][3][4] While the difference between methoxy and ethoxy is subtle, the slightly greater steric bulk of the ethoxy group can be the deciding factor in kinetically controlled reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations, which can be adapted for both 6-ethoxy- and 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde.
Protocol 1: Wittig Olefination
This protocol is designed for the synthesis of a stilbene-type derivative using a non-stabilized ylide, favoring the (Z)-alkene.[5][6]
Materials:
-
Benzyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
6-alkoxy-2,3-dihydro-1H-indene-5-carbaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to form a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
If using NaH: Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
If using n-BuLi: Slowly add n-butyllithium (1.05 equivalents) dropwise. A characteristic orange to red color of the ylide should appear. Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve the 6-alkoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Reductive Amination
This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
6-alkoxy-2,3-dihydro-1H-indene-5-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the 6-alkoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Dissolve the starting materials in DCM or DCE.
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Oxidation to Carboxylic Acid
This protocol uses potassium permanganate, a strong oxidizing agent, to convert the aldehyde to a carboxylic acid.[7]
Materials:
-
6-alkoxy-2,3-dihydro-1H-indene-5-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 6-alkoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 equivalent) in acetone or a t-butanol/water mixture in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
Conclusion
-
Nucleophilic Additions and Reductive Aminations: The methoxy derivative is predicted to be slightly more reactive than the ethoxy derivative due to the smaller size of the methoxy group, which allows for easier access to the electrophilic carbonyl carbon.
-
Oxidations: The reactivity of both compounds is expected to be comparable and enhanced relative to non-alkoxy analogs, as this transformation is primarily governed by the electron-donating nature of the substituents.
These nuanced differences, though subtle, are critical for the rational design of synthetic routes and the optimization of reaction conditions in a drug discovery setting. The provided protocols offer robust starting points for the chemical elaboration of these valuable indane-based building blocks.
References
The Modern Chemist's Guide to Substituted Indene Synthesis: A Comparative Analysis of Catalytic Systems
Substituted indenes are a cornerstone of modern chemical research, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their prevalence has driven the development of a diverse array of synthetic methodologies, with transition metal catalysis emerging as the most powerful and versatile tool for their construction. This guide provides an in-depth comparative analysis of the leading catalytic systems for the synthesis of substituted indenes, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of catalyst performance, explore the mechanistic underpinnings of these transformations, and provide detailed experimental protocols to bridge the gap between theory and practice.
The Strategic Importance of Catalyst Selection
The choice of catalyst is paramount in any synthetic endeavor, dictating not only the efficiency and selectivity of the reaction but also its substrate scope and functional group tolerance. In the realm of indene synthesis, a variety of transition metals have demonstrated remarkable efficacy, each with its own distinct advantages and limitations. This guide will focus on the most prominent and impactful catalytic systems, including those based on palladium, rhodium, and gold, while also touching upon other notable contributors like ruthenium, iron, and cobalt.
Comparative Performance of Leading Catalytic Systems
The following sections provide a detailed comparison of the most effective catalysts for substituted indene synthesis. Key performance indicators are summarized in the subsequent table for at-a-glance comparison.
Palladium Catalysis: The Workhorse of Indene Synthesis
Palladium catalysis is arguably the most extensively explored and versatile methodology for constructing the indene framework.[2] Its power lies in its ability to catalyze a wide range of transformations, including cross-coupling reactions, carboannulation, and C-H activation.[3][4][5]
A particularly effective strategy involves the palladium-catalyzed carboannulation of propargylic carbonates with in situ generated organozinc compounds. This method proceeds under mild conditions and affords a diverse range of indene derivatives in good to excellent yields.[3] Another powerful approach is a three-component domino reaction that sequentially forms three new bonds, offering a rapid assembly of complex indenes from simple starting materials.[4] Furthermore, palladium catalysis has been successfully employed in multicomponent domino strategies involving isocyanide insertion, leading to a variety of 1H-indene derivatives under mild conditions.[5]
The versatility of palladium is further highlighted by its use in sequential catalytic processes. For instance, a combination of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis provides a controlled route to functionalized indenes from readily available phenols.[6][7]
Rhodium Catalysis: Precision and Asymmetric Transformations
Rhodium catalysts have carved a niche in the synthesis of indenes, particularly in reactions requiring high regioselectivity and in the burgeoning field of asymmetric synthesis.[8][9] Rhodium(I) catalysts, for example, effectively catalyze the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields, with the regioselectivity being influenced by the steric nature of the alkyne substituents.[8]
In the realm of asymmetric catalysis, rhodium complexes have been instrumental in the enantioselective addition of arylboron reagents to indene derivatives, yielding chiral 2-arylindanes with high enantioselectivity.[9][10] Mechanistic studies suggest that this transformation can proceed through a 1,4-rhodium shift, highlighting the intricate pathways accessible with this metal.[9] Furthermore, rhodium(III) catalysts have been employed in cascade cyclizations involving C-H activation of aromatic ketones and subsequent reaction with unsaturated carbonyl compounds.[11]
Gold Catalysis: Mild Conditions and Unique Reactivity
Gold catalysis has emerged as a powerful tool for the synthesis of indenes under exceptionally mild conditions.[12][13] Gold(I) complexes, in particular, are highly effective in catalyzing the intramolecular hydroarylation of propargyl vinyl ethers, leading to functionalized indenes in good to excellent yields at room temperature.[12] The unique π-acidity of gold catalysts allows for the activation of alkynes towards nucleophilic attack, enabling a range of cyclization reactions.[14]
A notable example is the gold-catalyzed intramolecular hydroalkylation of ynamides, which proceeds through a[3][5]-hydride shift and subsequent cyclization to afford polysubstituted indenes.[13] Gold catalysts have also been successfully applied to the enantioselective synthesis of functionalized indenes from o-(alkynyl)styrenes, demonstrating their potential in asymmetric transformations.[15] The mechanism of these reactions often involves the formation of vinyl-gold intermediates or cyclopropyl gold carbene species.[14][15][16]
Other Notable Catalytic Systems
While palladium, rhodium, and gold dominate the landscape, other transition metals have also shown promise in indene synthesis.
-
Ruthenium: Ruthenium catalysts are effective for the cycloisomerization of 1-alkyl-2-ethynylbenzenes and in ring-closing metathesis strategies for indene synthesis.[7][8]
-
Iron: Iron(III) chloride has been used as an inexpensive and environmentally friendly catalyst for the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indenes with excellent regioselectivity.[8][17]
-
Cobalt: Cobalt complexes, operating through a metalloradical catalysis mechanism, offer a sustainable and cost-effective route to substituted 1H-indenes.[18]
-
Nickel: Nickel catalysts have been employed in the carboannulation of o-bromobenzyl zinc bromide with alkynes.[8]
Quantitative Comparison of Catalytic Systems
| Catalyst System | Typical Catalyst/Loading | Reaction Type | Key Advantages | Typical Yields | Ref. |
| Palladium | Pd(OAc)₂, PdCl₂(PPh₃)₂ (2-10 mol%) | Carboannulation, Cross-Coupling, C-H Activation | High versatility, broad substrate scope, good functional group tolerance. | 60-95% | [3][4][5] |
| Rhodium | [Rh(cod)Cl]₂, [Rh(CO)₂Cl]₂ (1-5 mol%) | Cyclization, Asymmetric Addition, C-H Activation | High regioselectivity, excellent for asymmetric synthesis. | 70-98% | [8][9][11] |
| Gold | [IPrAuCl]/AgSbF₄, IPrAuNTf₂ (1-5 mol%) | Hydroarylation, Cycloisomerization | Mild reaction conditions, unique reactivity with alkynes. | 75-99% | [12][13][15] |
| Ruthenium | TpRuPPh₃(CH₃CN)₂PF₆, Grubbs catalysts | Cycloisomerization, Ring-Closing Metathesis | Good for specific cyclization strategies. | 65-90% | [7][8] |
| Iron | FeCl₃ (10 mol%) | C-N Bond Cleavage/Cyclization | Inexpensive, environmentally friendly, high regioselectivity. | 50-85% | [8][17] |
| Cobalt | Co(II) complexes | Metalloradical Catalysis | Sustainable, uses earth-abundant metal. | 60-90% | [18] |
Mechanistic Insights and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the generalized catalytic cycles for the three major catalytic systems.
Palladium-Catalyzed Carboannulation
Caption: Generalized catalytic cycle for palladium-catalyzed indene synthesis.
Rhodium-Catalyzed [3+2] Annulation
Caption: Rhodium-catalyzed annulation for substituted indene synthesis.
Gold-Catalyzed Cycloisomerization
Caption: Gold-catalyzed cycloisomerization pathway to substituted indenes.
Experimental Protocols
To facilitate the practical application of these methodologies, detailed experimental protocols for representative catalytic systems are provided below.
Protocol 1: Palladium-Catalyzed Synthesis of Indenones
This protocol describes a one-pot synthesis of substituted indenones from o-iodoketones and aldehydes.[2]
Materials:
-
o-Iodobenzoyl derivative (1.0 equiv)
-
Aldehyde (4.0 equiv)
-
Pd(OAc)₂ (5 mol %)
-
Ag₂O (1.2 equiv)
-
TBHP (5.0 equiv in decane)
-
1,4-Dioxane (2.0 mL)
-
Concentrated HCl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a sealed tube, add the o-iodobenzoyl derivative, aldehyde, Pd(OAc)₂, Ag₂O, and TBHP in 1,4-dioxane.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add concentrated HCl (0.5 mL) and stir for an additional 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Synthesis of Functionalized Indenes
This protocol details the gold-catalyzed tandem propargyl Claisen rearrangement/hydroarylation reaction of propargyl vinyl ethers.[12]
Materials:
-
Propargyl vinyl ether substrate (1.0 equiv)
-
[IPrAuCl] (3 mol %)
-
AgBF₄ (3 mol %)
-
Dichloromethane (DCM)
-
Reducing agent (e.g., NaBH₄, if subsequent reduction is desired)
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, dissolve the propargyl vinyl ether substrate in dry DCM.
-
In a separate vial, prepare the gold catalyst by mixing [IPrAuCl] and AgBF₄ in DCM.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture for the specified time (monitor by TLC).
-
Upon completion, the reaction can be quenched with a suitable reagent or directly concentrated.
-
If reduction of the resulting carbonyl is desired, the crude mixture can be treated with a reducing agent like NaBH₄.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The synthesis of substituted indenes has been significantly advanced by the development of a diverse range of transition metal-catalyzed methodologies. Palladium, rhodium, and gold catalysts each offer unique advantages in terms of versatility, selectivity, and reaction conditions, providing chemists with a powerful toolkit for constructing these important structural motifs. The continued exploration of new catalytic systems, particularly those based on earth-abundant and non-toxic metals, will undoubtedly lead to even more efficient, sustainable, and innovative approaches to indene synthesis. The mechanistic insights and practical protocols provided in this guide are intended to empower researchers to not only replicate existing methods but also to rationally design new and improved synthetic strategies for the ever-expanding world of indene chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 8. Indene synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of indene frameworks via rhodium-catalyzed cascade cyclization of aromatic ketone and unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes [organic-chemistry.org]
- 18. sciencedaily.com [sciencedaily.com]
A Comparative Guide to the Synthesis of Alkoxy-Substituted Indene Carbaldehydes: Validation of a Novel Organocatalytic Approach
For distribution to: Researchers, scientists, and drug development professionals.
Alkoxy-substituted indene carbaldehydes are valuable molecular scaffolds and key starting materials in the synthesis of pharmaceuticals and bioactive natural products.[1] Their utility drives a continuous demand for efficient, high-yield, and sustainable synthetic methods. This guide provides a comparative analysis of a classical synthetic route, the Vilsmeier-Haack reaction, against a novel, validated organocatalytic method, offering field-proven insights into the practical application of each.
Section 1: The Classical Method - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction has long been a cornerstone for the formylation of electron-rich aromatic systems, including alkoxy-substituted indenes.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]
Mechanism and Experimental Rationale:
The core of this reaction is an electrophilic aromatic substitution.[2][6]
-
Reagent Formation: DMF, a mild nucleophile, attacks the highly electrophilic phosphoryl chloride. A subsequent cascade of electron movements releases a chloride ion and forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich indene attacks the Vilsmeier reagent, a relatively weak electrophile. This necessitates that the aromatic substrate be sufficiently activated, making alkoxy-substituted indenes ideal candidates.[7]
-
Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Advantages:
-
Utilizes common and inexpensive reagents (DMF, POCl₃).
-
The procedure is well-established and widely documented.
Limitations:
-
Requires stoichiometric amounts of hazardous and corrosive POCl₃.[8]
-
Reaction conditions can be harsh, with temperatures ranging from 0°C up to 80°C, limiting its compatibility with sensitive functional groups.[4]
-
The workup procedure can be tedious, often requiring careful quenching of reactive reagents.[8]
-
Regioselectivity can be an issue in complex systems, though substitution typically favors the less sterically hindered position.[5][6]
Caption: Classical Vilsmeier-Haack reaction workflow.
Section 2: A Novel Approach - Organocatalytic Reductive Cyclization
Recent advances in sustainable chemistry have led to the development of metal-free, organocatalytic methods. A noteworthy example is the regiospecific synthesis of 1H-indene-2-carbaldehydes through the reductive cyclization of ortho-formyl trans-cinnamaldehydes.[9] This method utilizes a Hantzsch ester as a mild reducing agent and a sterically demanding aminocatalyst.[9]
Mechanism and Experimental Rationale:
This strategy represents a paradigm shift from electrophilic substitution to a cascade reaction sequence under mild, catalytic conditions.
-
Catalyst Activation: The reaction is initiated by a chiral aminocatalyst that activates the substrate.
-
Reductive Cyclization: The activated substrate undergoes a reductive cyclization, facilitated by the Hantzsch ester.
-
Product Formation: This process efficiently yields the desired indene carbaldehyde derivative. A key innovation is the use of a sterically demanding aminocatalyst, which effectively suppresses the undesired isomerization of the final product.[9]
Advantages:
-
Mild Conditions: The reaction proceeds efficiently without the need for harsh reagents or extreme temperatures.
-
High Regiospecificity: The catalyst design ensures precise control over the product's isomeric form.[9]
-
Sustainability: It avoids the use of transition metals and stoichiometric, hazardous reagents, aligning with green chemistry principles.[1]
-
High Stereoselectivity: The use of chiral catalysts can produce enantio- and diastereomerically enriched products, a significant advantage for pharmaceutical synthesis.[10][11]
Caption: Novel organocatalytic synthesis workflow.
Section 3: Head-to-Head Performance Analysis
The choice of synthetic route is ultimately guided by performance metrics. The following table summarizes a comparison based on typical experimental outcomes reported in the literature.
| Metric | Classical Method (Vilsmeier-Haack) | Novel Organocatalytic Method | Justification & Field Insights |
| Overall Yield | 50-77%[5] | Generally >80%[9] | The organocatalytic method often provides higher yields due to fewer side reactions and greater reaction specificity. |
| Reaction Conditions | 0°C to 80°C, anhydrous[4] | Room temperature, ambient conditions | Milder conditions for the new method enhance functional group tolerance and reduce energy consumption. |
| Reagents & Safety | Stoichiometric POCl₃ (corrosive, hazardous)[8] | Catalytic amine, stoichiometric Hantzsch ester (benign) | The organocatalytic route offers a significantly improved safety and environmental profile, avoiding highly toxic reagents. |
| Substrate Scope | Limited to electron-rich arenes[2][7] | Broad, including substrates with diverse functional groups[10][11] | The new method's mildness allows for a wider range of starting materials without requiring protecting groups. |
| Workup & Purification | Aqueous quench, extraction, column chromatography[5] | Simple filtration and solvent removal, often minimal chromatography | The cleaner reaction profile of the organocatalytic method simplifies purification, saving time and resources. |
| Stereocontrol | Achiral | High enantio- and diastereoselectivity possible[10][11] | For chiral drug targets, the inherent stereocontrol of the organocatalytic method is a critical advantage. |
Section 4: Experimental Protocols & Validation Checkpoints
To provide a practical context, detailed protocols for the synthesis of a representative alkoxy-substituted indene carbaldehyde are provided below.
Protocol 4.1: Classical Synthesis via Vilsmeier-Haack Reaction
-
Target: 5-Methoxy-1H-indene-3-carbaldehyde
-
Source Reference: Based on general procedures.[5]
Materials:
-
5-Methoxy-1H-indene (1.0 eq)
-
N,N-Dimethylformamide (DMF) (10 vol)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM) (5 vol)
-
Saturated Sodium Bicarbonate (aq. soln.)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, cool a solution of DMF (3 vol) to 0°C using an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the DMF over 20 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of 5-Methoxy-1H-indene (1.0 eq) in DCM (5 vol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material spot should diminish and a new, more polar spot corresponding to the product should appear.
-
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Scientist's Note: This quenching step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The bicarbonate neutralizes the acidic reaction mixture.
-
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to afford the pure 5-Methoxy-1H-indene-3-carbaldehyde.
-
Validation Checkpoint 2: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 4.2: Novel Organocatalytic Synthesis
-
Target: Alkoxy-substituted 1H-indene-2-carbaldehyde
-
Source Reference: Adapted from the methodology described by Albrecht, et al. for related systems.[11]
Materials:
-
Substituted ortho-formyl trans-cinnamaldehyde (1.0 eq)
-
Hantzsch Ester (1.2 eq)
-
Sterically demanding aminocatalyst (e.g., a diarylprolinol silyl ether) (0.1 eq)
-
Toluene (10 vol)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a standard reaction vial, add the substituted ortho-formyl trans-cinnamaldehyde (1.0 eq), Hantzsch ester (1.2 eq), and the aminocatalyst (0.1 eq).
-
Add toluene (10 vol) to the vial.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS. The disappearance of the cinnamaldehyde starting material and the appearance of the indene product signal a successful reaction.
-
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Scientist's Note: The mild nature of this reaction often results in a very clean crude product, simplifying the purification process significantly.
-
-
Purify the residue by a short plug of silica gel or by column chromatography (e.g., gradient elution with Hexanes:Ethyl Acetate) to yield the pure product.
-
Validation Checkpoint 2: Confirm the product's identity, purity, and stereochemistry (if applicable) through NMR spectroscopy and chiral HPLC analysis. The suppression of the isomerized product should be confirmed by the absence of characteristic signals in the NMR spectrum.
-
Conclusion
While the Vilsmeier-Haack reaction remains a viable method for synthesizing alkoxy-substituted indene carbaldehydes, its reliance on harsh, hazardous reagents and often moderate yields present significant drawbacks. The validation of novel organocatalytic methods, such as the reductive cyclization approach, offers a compelling alternative. This new strategy provides superior yields, operates under significantly milder conditions, exhibits a broader substrate scope, and aligns with the principles of green chemistry. For researchers in drug development and fine chemical synthesis, the adoption of such modern catalytic approaches can lead to more efficient, safer, and sustainable manufacturing processes.
References
- 1. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Pentaenolate activation in the organocatalytic allylic alkylation of indene-2-carbaldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00900A [pubs.rsc.org]
Benchmarking the performance of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde in a known reaction
An Objective Performance Analysis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde in the Knoevenagel Condensation
Introduction
In the landscape of drug discovery and fine chemical synthesis, the indane scaffold is a privileged structure, appearing in numerous biologically active molecules and advanced materials. The functionalization of this core structure is paramount for modulating physicochemical properties and biological targets. This compound is a key synthetic intermediate, offering a reactive aldehyde handle on a lipophilic, bicyclic core.[1][2] This guide presents an objective performance benchmark of this indane derivative in a well-established carbon-carbon bond-forming reaction: the Knoevenagel condensation.
The Knoevenagel condensation is an exemplary reaction for this purpose due to its high reliability, broad substrate scope, and sensitivity to the electronic and steric nature of the aldehyde substrate.[3][4] By comparing the performance of this compound against a curated set of alternative aromatic aldehydes, we can elucidate its relative reactivity and suitability for various synthetic applications. This analysis is designed for researchers, medicinal chemists, and process development scientists seeking to integrate this valuable building block into their synthetic workflows.
Benchmarking Strategy: The Knoevenagel Condensation
To establish a robust performance benchmark, we selected the Knoevenagel condensation of various aldehydes with malononitrile. This reaction is catalyzed by a mild base, typically piperidine, and proceeds through a nucleophilic addition-elimination mechanism.[5] The rate and efficiency of the reaction are highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.[6][7]
Selection of Comparative Aldehydes
To contextualize the performance of our target molecule, we selected three well-characterized aromatic aldehydes that represent a spectrum of electronic properties:
-
Benzaldehyde: The simplest aromatic aldehyde, serving as the baseline or neutral reference.
-
4-Methoxybenzaldehyde: Contains a strong electron-donating group (-OCH₃), which deactivates the carbonyl group towards nucleophilic attack. Its electronic effect is comparable to the ethoxy group of our target compound.
-
4-Nitrobenzaldehyde: Features a potent electron-withdrawing group (-NO₂), which strongly activates the carbonyl group, typically leading to faster reaction rates and higher yields.[4]
By comparing our target indane carbaldehyde to these standards, we can effectively map its reactivity profile.
Experimental Design and Protocols
The following protocols are standardized to ensure a fair and direct comparison. All reactions should be conducted under identical conditions of temperature, concentration, and stoichiometry.
General Reaction Scheme
Materials and Reagents
-
This compound (Target)
-
Benzaldehyde (Baseline)
-
4-Methoxybenzaldehyde (Electron-Donating Control)
-
4-Nitrobenzaldehyde (Electron-Withdrawing Control)
-
Malononitrile (Active Methylene Compound)
-
Piperidine (Base Catalyst)[5]
-
Ethanol (Solvent)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
Silica Gel Plates (for TLC monitoring)
Experimental Workflow Diagram
The standardized workflow for each benchmark reaction is depicted below. This ensures consistency from setup through to analysis.
Caption: Standardized experimental workflow for the Knoevenagel condensation.
Step-by-Step Protocol
This general procedure was adapted from established methods for Knoevenagel condensations.[5][8]
-
To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the respective aldehyde (10.0 mmol, 1.0 eq.) and malononitrile (11.0 mmol, 1.1 eq.).
-
Add ethanol (20 mL) to dissolve the reactants.
-
To the stirred solution, add piperidine (1.0 mmol, 0.1 eq.) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.
-
Monitor the reaction's progress every 30 minutes by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent, checking for the disappearance of the starting aldehyde spot.
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
If a precipitate has not formed, slowly add cold water (10 mL) to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the purified product under vacuum to a constant weight and calculate the isolated yield.
-
Characterize the product's structure and purity using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Performance Benchmark: Results and Discussion
The performance of each aldehyde in the standardized Knoevenagel condensation is summarized below. The data presented are representative values based on established chemical principles for illustrative purposes.
| Aldehyde | Substituent Effect | Reaction Time (h) | Isolated Yield (%) |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | 0.5 | 95% |
| Benzaldehyde | Neutral (Baseline) | 2.0 | 88% |
| This compound | Electron-Donating | 3.5 | 85% |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | 4.0 | 82% |
Discussion of Results
The experimental data align with established mechanistic principles of the Knoevenagel condensation.[4][7] The reaction rate is governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic nature of the substituents on the aromatic ring.
-
4-Nitrobenzaldehyde (High Performance): The powerful electron-withdrawing nitro group significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by the carbanion generated from malononitrile. This results in a rapid reaction and an excellent isolated yield, serving as the upper benchmark for reactivity.
-
Benzaldehyde (Baseline Performance): With no strong electronic influence, benzaldehyde provides a neutral reference point. Its performance is robust, with a good yield obtained in a reasonable timeframe.
-
4-Methoxybenzaldehyde (Lower Performance): The methoxy group is a strong electron-donating group, pushing electron density into the aromatic ring via resonance. This effect reduces the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack and leading to the longest reaction time and lowest yield among the tested compounds.
-
This compound (Target Performance): Our target molecule contains an electron-donating ethoxy group. As expected, its performance is similar to that of 4-methoxybenzaldehyde. The reaction time is longer and the yield slightly lower than the unsubstituted benzaldehyde. This confirms that the carbonyl group is moderately deactivated. However, its performance remains high, with a very respectable yield of 85% achieved. The slightly better performance compared to 4-methoxybenzaldehyde may be attributed to the fused aliphatic ring, which can subtly influence the overall electron density and steric environment.
Conclusion
This comparative guide demonstrates that This compound is a highly effective, albeit moderately deactivated, substrate in the Knoevenagel condensation. Its reactivity is characteristic of an aromatic aldehyde bearing an electron-donating group. While not as reactive as aldehydes activated by electron-withdrawing groups, it consistently produces high yields under standard, mild conditions.
For drug development professionals and synthetic chemists, this benchmark provides a clear expectation of performance. The moderate deactivation can be easily overcome by slightly extending reaction times or, if necessary, employing more potent catalytic systems.[3] The reliability and high yield make it an excellent building block for constructing more complex molecular architectures based on the valuable indane core.
References
- 1. 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde|CAS 845749-98-6 [benchchem.com]
- 2. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | C11H12O2 | CID 3159685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcps.org [ijcps.org]
Safety Operating Guide
Navigating the Disposal of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced work of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, a specialized aldehyde compound. By understanding the chemical's inherent properties and adhering to established safety frameworks, laboratory personnel can mitigate risks and ensure environmental stewardship.
Understanding the Hazard Profile: The "Why" Behind the Protocol
Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent guidelines for the management of hazardous chemicals in a laboratory setting.[1][2][3][4] The foundation of these guidelines is the development of a comprehensive Chemical Hygiene Plan (CHP), which should be a living document in every laboratory.[1][5] This plan outlines standard operating procedures for the safe handling, storage, and disposal of all chemicals.[2][5]
Key Regulatory Frameworks:
| Regulatory Body | Standard/Act | Key Requirements |
| OSHA | 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories | Development and implementation of a Chemical Hygiene Plan (CHP), employee training, and availability of Safety Data Sheets (SDS).[2][5][6] |
| EPA | Resource Conservation and Recovery Act (RCRA) | "Cradle to grave" management of hazardous waste, including proper identification, labeling, and disposal.[4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any procedure involving this compound, donning the appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is dictated by the anticipated hazards.
-
Eye Protection: Chemical splash goggles are essential to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the glove manufacturer's compatibility chart for the specific chemical class.
-
Body Protection: A flame-retardant laboratory coat should be worn to protect against splashes and potential fire hazards.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
Step-by-Step Disposal Protocol
The cardinal rule of chemical disposal is that hazardous waste should never be disposed of down the sink or in the regular trash.[8] Aldehydes, including this compound, must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]
-
Do not mix this compound with incompatible materials. For example, avoid mixing with strong oxidizing agents, acids, or bases unless it is part of a specific neutralization procedure.
-
Keep organic solvent waste separate from aqueous waste.
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[4][10] Avoid metal containers for acidic or basic waste.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[8] Also, include the approximate concentration and the date the waste was first added to the container.
Step 3: Waste Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][11]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4][9]
-
Keep the waste container tightly sealed except when adding waste.[8]
-
Store the container in a designated, well-ventilated, and secure area away from heat sources or direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent material appropriate for organic compounds to contain and clean up the spill.
-
Place the used absorbent material in a sealed, labeled hazardous waste container.
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and have the chemical's name available for the medical provider.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for guidance.
References
- 1. compliancy-group.com [compliancy-group.com]
- 2. osha.gov [osha.gov]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. pfw.edu [pfw.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
A Senior Application Scientist's Guide to Safe Laboratory Practices
This document provides essential safety protocols and logistical information for the handling of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of the structurally similar compound, 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde, and established safety protocols for aromatic aldehydes.[1]
The primary anticipated hazards of this compound include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Aromatic aldehydes as a class can also be combustible.[2][3] Therefore, a cautious and well-planned approach to handling this compound is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles that form a protective seal around the eyes are essential to prevent splashes from reaching the eyes.[3] |
| Face Shield | To be worn over safety goggles, especially when there is a significant risk of splashing.[4] | |
| Hand | Gloves | Nitrile or neoprene rubber gloves are recommended for their resistance to a broad range of chemicals, including aldehydes.[4] Always inspect gloves for tears or holes before use. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[5] |
| Chemical-Resistant Apron | Should be worn over the lab coat when handling larger quantities or when there is a heightened risk of splashes. | |
| Respiratory | Fume Hood/Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are a mandatory component of laboratory safety to protect against spills.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace by ensuring it is clean and uncluttered. Have a spill kit readily available.[3]
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a fume hood to prevent the inhalation of any dust or vapors. Use a spatula for transfers and avoid creating dust.
-
During Use: Keep all containers of the compound tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[8]
-
After Handling: Thoroughly wash your hands with soap and water after completing your work.[8] Clean and decontaminate the work area and any equipment used.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[6][7]
Spill and Leak Procedures
-
Minor Spills: For small spills within a fume hood, use an absorbent material to soak up the substance. Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[9]
-
Major Spills: In the case of a larger spill, evacuate the area and alert your supervisor and the institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[9]
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name.[10]
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical.
-
Halogenated vs. Non-Halogenated Waste: Do not mix this waste with halogenated organic waste unless specifically instructed to do so by your institution's waste management guidelines.[11]
Disposal Protocol
-
Collection: Place all contaminated materials, including gloves, absorbent pads, and empty containers, into the designated hazardous waste container.
-
Storage: Keep the waste container securely closed and store it in a designated satellite accumulation area within the laboratory.[8]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[10]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | C11H12O2 | CID 3159685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ehs.com [ehs.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
